4-(4-Methoxyphenyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-(4-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHXQDYBGATGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986855 | |
| Record name | 4-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-48-7 | |
| Record name | 4-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Methoxyphenyl)piperidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the piperidine moiety stands out as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its versatile structure is a cornerstone in the design of therapeutic agents targeting a wide array of biological systems. Within this important class of compounds, this compound serves as a critical building block and intermediate for the synthesis of more complex molecules, particularly those with applications in neuroscience and as potential antipsychotics.[2]
This guide provides an in-depth examination of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver a practical understanding of these properties, the causality behind their measurement, and their implications for experimental design and synthesis. By grounding our discussion in established analytical protocols and their underlying principles, we offer a self-validating framework for the reliable characterization of this important compound.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These parameters dictate everything from appropriate storage conditions and solvent selection for reactions to the design of formulation and toxicological studies. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6748-48-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₇NO·HCl (or C₁₂H₁₈ClNO) | [3][4][6] |
| Molecular Weight | 227.73 g/mol | [3][4] |
| Appearance | White solid or crystalline powder | [2][3] |
| Melting Point | 174-176 °C | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| Purity | ≥95% - ≥97% (Typical commercial grades) | [3][5] |
The hydrochloride salt form is intentionally prepared to enhance the compound's stability and aqueous solubility compared to its free base, 4-(4-methoxyphenyl)piperidine. This is a common strategy in pharmaceutical chemistry to improve the handling characteristics and bioavailability of amine-containing molecules.
Structural Elucidation and Spectroscopic Signature
The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆ or D₂O, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton. Key signals would include: a singlet for the methoxy (-OCH₃) protons around 3.7 ppm, two sets of doublets in the aromatic region (approx. 6.8-7.2 ppm) for the protons on the phenyl ring, and a series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) for the non-equivalent protons of the piperidine ring. The proton on the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands would include a broad peak above 2500 cm⁻¹ corresponding to the N-H⁺ stretch of the ammonium salt, C-H stretching bands for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, C=C stretching for the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and a strong C-O stretch for the methoxy ether group (~1250 cm⁻¹).
-
Mass Spectrometry (MS): In MS analysis, the molecular ion peak would correspond to the free base (C₁₂H₁₇NO), with an expected m/z value of approximately 191.27.[7] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the methoxy group, providing further structural confirmation.
Experimental Protocols for Physical Characterization
To ensure data integrity and reproducibility, the adoption of standardized, rigorous experimental protocols is non-negotiable. The following sections detail the methodologies for determining the most critical physical properties of this compound.
Protocol 1: Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.
Methodology (Using a Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently with a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.[8] Using too much sample can lead to an artificially broad melting range.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the apparatus.[10]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a fast ramp rate (e.g., 10-20°C/minute) to find a rough range.[8]
-
Accurate Determination: Set the starting temperature to at least 15-20°C below the expected melting point (e.g., set start to 155°C for an expected MP of ~175°C).[10] Set a slow ramp rate of 1-2°C per minute. This slow heating is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a transparent liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For pure this compound, this should be a sharp range around 174-176°C.[2]
Workflow for Physical Property Verification
The logical flow for characterizing a new batch of a chemical standard like this compound is crucial for ensuring quality control in a research setting.
Caption: Workflow for the physical and structural characterization of a chemical sample.
Protocol 2: Qualitative Solubility Assessment
Solubility dictates the choice of solvents for reactions, purification, and analytical sample preparation. As a hydrochloride salt, this compound's solubility is significantly influenced by the protonation of the piperidine nitrogen.
Principle: The ionic nature of the ammonium hydrochloride group imparts high polarity to the molecule, making it soluble in polar protic solvents like water and ethanol. It is expected to have lower solubility in nonpolar solvents.
Methodology:
-
Preparation: To a series of small, labeled test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To the first tube, add the test solvent (e.g., deionized water) dropwise, starting with 0.5 mL.
-
Observation: After each addition, vortex or agitate the tube for 30 seconds. Observe if the solid dissolves completely.
-
Categorization:
-
Soluble: If the compound dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: If the compound requires > 1 mL of solvent to dissolve or leaves a small amount of undissolved solid.
-
Insoluble: If the majority of the solid does not dissolve even after adding several milliliters of solvent.
-
-
Testing Series: Repeat steps 2-4 with a range of common laboratory solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and a nonpolar solvent like toluene or hexanes for comparison.
-
Justification: Documenting solubility in solvents like DMSO is critical for researchers preparing stock solutions for biological assays. The observed high solubility in water and ethanol confirms the expected behavior of an amine salt.[2]
From Free Base to Hydrochloride Salt
The conversion of the parent amine to its hydrochloride salt is a fundamental step that drastically alters its physical properties, primarily solubility.
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4-(4-Methoxyphenyl)piperidine hydrochloride chemical structure
An In-depth Technical Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride: Structure, Synthesis, and Application
Abstract
The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutics.[1] This guide provides a comprehensive technical overview of a key exemplar, this compound (CAS No: 6748-48-7), tailored for researchers, chemists, and drug development professionals. From its fundamental physicochemical properties and spectroscopic signature to robust synthetic strategies and its strategic role in drug design, this document synthesizes foundational knowledge with field-proven insights. We will explore the causality behind analytical and synthetic choices, framing each protocol as a self-validating system to ensure scientific integrity and reproducibility.
Part 1: Core Molecular Profile and Characterization
A thorough understanding of a chemical entity begins with its fundamental structure and verifiable properties. This section details the molecular identity of this compound and the analytical techniques required for its unambiguous confirmation.
Chemical Identity and Structural Features
This compound is an organic salt consisting of a protonated 4-(4-methoxyphenyl)piperidine cation and a chloride anion. The piperidine ring, a saturated six-membered heterocycle, provides a versatile, three-dimensional scaffold that is a frequent component in central nervous system (CNS) agents and other pharmaceuticals.[2][3] The key structural elements are:
-
The Piperidine Ring: Confers basicity and a defined conformational geometry. Its nitrogen atom is the site of protonation, forming the hydrochloride salt.
-
The 4-Methoxyphenyl Group: An aromatic substituent at the C4 position of the piperidine ring. The para-methoxy group (-OCH₃) can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the molecule.
-
The Hydrochloride Salt: The salt form is critical for practical application. By converting the basic free amine into its hydrochloride salt, both aqueous solubility and solid-state stability are significantly enhanced, simplifying handling, formulation, and purification processes.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(4-methoxyphenyl)piperidine;hydrochloride | [4] |
| CAS Number | 6748-48-7 | [5][6][7] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [5][6] |
| Molecular Weight | 227.73 g/mol | [5][6][7] |
Physicochemical Properties
The bulk properties of the compound are critical for its handling, storage, and application in synthetic protocols.
| Property | Description | Source(s) |
| Appearance | White to off-white crystalline solid/powder. | [7][8] |
| Melting Point | 174-176 °C | [8] |
| Solubility | Soluble in water and ethanol. | [8] |
Spectroscopic Validation: A Self-Validating System
Structural confirmation is not based on a single technique but on the convergence of data from multiple, independent analytical methods. This approach forms a self-validating system, providing the highest degree of confidence in the compound's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is chosen to elucidate the precise connectivity of atoms by mapping the chemical environment of every proton (¹H) and carbon (¹³C) atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) is used to determine the exact molecular weight and to gain structural insights from fragmentation patterns, confirming the overall composition.
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear "fingerprint." Key expected signals include:
-
A singlet around 3.7-3.8 ppm for the three methoxy (-OCH₃) protons.
-
Two doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The protonated amine (N-H) may appear as a broad singlet.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. Expected signals include:
-
A signal around 55 ppm for the methoxy carbon.
-
Four distinct signals in the aromatic region (approx. 114-158 ppm), with two signals for the quaternary carbons and two for the protonated carbons.
-
Three signals for the piperidine ring carbons in the aliphatic region (approx. 30-50 ppm).
-
-
FTIR Spectroscopy: The infrared spectrum reveals key functional groups.[9][10]
-
~2400-2700 cm⁻¹ (broad): A strong, broad absorption characteristic of the N⁺-H stretch of a secondary amine salt.
-
~2800-3000 cm⁻¹: Absorptions corresponding to aliphatic C-H stretching from the piperidine ring.
-
~1610, 1510, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1245 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching, a key indicator of the methoxy group.
-
~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.
-
-
Mass Spectrometry (EI-MS): When analyzing the free base (C₁₂H₁₇NO), the mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the free base.[4]
-
Key Fragments: Fragmentation patterns would likely involve the loss of substituents from the piperidine ring or cleavage of the bond between the two rings, providing further structural confirmation.
-
Part 2: Synthesis and Purification Workflow
The 4-arylpiperidine core can be constructed through several robust synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired scale, and substituent tolerance. Common approaches include the arylation of piperidone derivatives or palladium-catalyzed cross-coupling reactions.[11][12]
Retrosynthetic Analysis and Strategy
A logical and common approach to 4-(4-Methoxyphenyl)piperidine involves a Grignard reaction. This strategy disconnects the molecule at the C4-aryl bond, tracing it back to a commercially available piperidone precursor and an aryl halide. This method is advantageous due to its reliability and the widespread availability of the required building blocks.
Caption: Retrosynthetic analysis of this compound.
Example Experimental Protocol: Grignard-Based Synthesis
This protocol describes a three-step synthesis starting from N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under the basic Grignard reaction conditions and its facile removal under acidic conditions, which conveniently coincides with the final salt formation step.
Step 1: Grignard Reaction - Formation of N-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 4-bromoanisole (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.
-
Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. The inert atmosphere prevents oxidation.
-
-
Addition: Cool the Grignard solution to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Causality: The exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.
-
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Causality: NH₄Cl is a mild acid that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing undesired side reactions like dehydration.
-
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Reduction of Tertiary Alcohol & Deprotection
-
Reaction Setup: Dissolve the crude alcohol from Step 1 in glacial acetic acid. Add palladium on carbon (10% Pd/C, ~5 mol%) as the catalyst.
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (TLC monitoring).
-
Causality: This is a hydrogenolysis reaction. Acetic acid serves as both the solvent and a proton source, facilitating the reduction of the tertiary benzylic alcohol. Pd/C is a highly effective catalyst for this transformation.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
Step 3: Salt Formation and Purification
-
Acidification: Dissolve the crude product from Step 2 in a minimal amount of isopropanol or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic (test with pH paper).
-
Causality: The addition of ethereal HCl protonates the basic piperidine nitrogen, causing the hydrochloride salt to precipitate out of the less polar organic solvent.
-
-
Crystallization: Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Causality: Washing with a cold, non-polar solvent like ether removes residual organic impurities without dissolving the desired salt product.
-
Part 3: Role and Application in Drug Discovery
The true value of a chemical building block is realized in its application. The 4-(4-methoxyphenyl)piperidine scaffold is a privileged structure because it favorably balances key physicochemical and pharmacokinetic properties.[1][13]
A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is not merely a passive linker; it actively contributes to a molecule's drug-like properties.[1][2]
-
Modulating Physicochemical Properties: The basic nitrogen (pKa ≈ 8-10 for the conjugate acid) is often protonated at physiological pH. This positive charge can be used to enhance water solubility and form critical ionic interactions with biological targets, such as the carboxylate side chains of aspartate or glutamate residues.
-
Improving Pharmacokinetics (ADME): The saturated, lipophilic nature of the piperidine ring can improve a compound's ability to cross cell membranes. Its metabolic stability is generally high, though it can be a site of N-dealkylation or ring oxidation, a factor medicinal chemists must consider.[1]
-
Vectorial Exit for SAR: The piperidine ring offers multiple vectors for chemical modification (at the N1 position or other ring carbons) to explore structure-activity relationships (SAR) and fine-tune a compound's potency, selectivity, and safety profile.
Potential Biological Interactions
The 4-arylpiperidine framework is a known pharmacophore for a variety of biological targets, especially G-protein coupled receptors (GPCRs) and ion channels. While this compound itself is a building block, not an active drug, derivatives are explored as antipsychotics, analgesics, and antihistamines.[8]
Below is a conceptual workflow illustrating how a hypothetical drug derived from this scaffold might function as a GPCR antagonist.
Caption: Conceptual antagonism of a GPCR signaling pathway by a drug candidate.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[8][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids.[8]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical; it is a highly versatile and validated building block for modern drug discovery. Its structure combines the advantageous properties of the piperidine scaffold with the electronic and steric features of the methoxyphenyl group. A firm grasp of its synthesis, purification, and analytical characterization enables researchers to confidently employ this scaffold in the design and creation of novel, biologically active molecules with therapeutic potential.
References
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ChemBK. (2024). This compound. Available at: [Link]
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Meyers, C., & Wipf, P. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]
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ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. Retrieved from [Link]
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Meyers, C., & Wipf, P. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. Available at: [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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Meyers, C., & Wipf, P. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. Available at: [Link]
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Chemicalland21. (n.d.). 4-Diphenylmethoxypiperidine Hydrochloride. Retrieved from [Link]
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Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Available at: [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
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PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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4-(4-Methoxyphenyl)piperidine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Abstract
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical exploration of the synthetic pathways leading to this compound, a key intermediate and building block in drug discovery. We will dissect the most prevalent and efficient synthetic strategy, which proceeds through a tetrahydropyridine intermediate, and contrast it with the classical Grignard-based approach. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthesis.
Introduction: The Significance of the 4-Arylpiperidine Motif
The 4-arylpiperidine framework is a cornerstone in the design of centrally active agents, found in compounds ranging from opioid analgesics to antipsychotics and dopamine transporter inhibitors.[1] Its rigid structure allows for precise spatial orientation of the aryl group and the basic nitrogen, which is critical for binding to target receptors and transporters. 4-(4-Methoxyphenyl)piperidine, in particular, serves as a valuable precursor due to the electronic properties of the methoxy-substituted phenyl ring and its potential for further functionalization.
The synthesis of these structures, while conceptually straightforward, presents challenges in achieving high yields, purity, and scalability. The primary goal is the efficient formation of the C4-aryl bond on the piperidine ring. This guide details a robust and modular pathway that has become a standard in the field: the palladium-catalyzed cross-coupling to form a tetrahydropyridine, followed by stereocontrolled reduction.
Part 1: Primary Synthesis Pathway via Tetrahydropyridine Intermediate
This modern and highly versatile approach is favored for its modularity and the mild conditions employed in the key bond-forming step. The strategy involves first constructing a 4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is then reduced to the target saturated piperidine ring.
Conceptual Workflow: Tetrahydropyridine Route
The pathway is logically segmented into three core stages:
-
C-C Bond Formation: A protected 4-piperidone is converted into an enol triflate, which then undergoes a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid.
-
Ring Saturation: The double bond of the resulting tetrahydropyridine is reduced via catalytic hydrogenation.
-
Deprotection and Salt Formation: The nitrogen protecting group is removed, and the final hydrochloride salt is generated.
Caption: Overall workflow for the primary synthesis pathway.
Step 1: Synthesis of N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine via Suzuki Coupling
The causality behind this step is to create a stable, yet reactive, intermediate from the commercially available N-Boc-4-piperidone. The vinyl triflate is an excellent electrophile for palladium-catalyzed cross-coupling reactions.[2]
Protocol Justification:
-
Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. It is stable under the basic conditions of the triflate formation and the Suzuki coupling but can be easily removed under acidic conditions without affecting other functional groups.
-
Triflate Formation: The piperidone is first deprotonated with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) to form the kinetic enolate. This enolate is then "trapped" with an electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂), to yield the stable vinyl triflate.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[3][4] It involves the coupling of the vinyl triflate with an organoboron species (4-methoxyphenylboronic acid) catalyzed by a palladium(0) complex. A base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step in the catalytic cycle.[5][6]
Experimental Protocol:
-
Vinyl Triflate Formation:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add KHMDS (1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of PhN(Tf)₂ (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the vinyl triflate.
-
-
Suzuki Coupling:
-
To a degassed mixture of the vinyl triflate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to reflux (e.g., 80-90 °C) under a nitrogen atmosphere for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel) to afford N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.
-
| Reagent | Molar Eq. (Triflate) | Molar Eq. (Suzuki) | Purpose |
| N-Boc-4-piperidone | 1.0 | - | Starting material |
| KHMDS | 1.1 | - | Base for enolate formation |
| PhN(Tf)₂ | 1.1 | - | Triflylating agent |
| 4-Methoxyphenylboronic acid | - | 1.5 | Aryl source |
| Pd(PPh₃)₄ | - | 0.05 | Catalyst |
| Na₂CO₃ | - | 3.0 | Base |
| Typical Yield | 85-95% | 70-90% |
Step 2: Catalytic Hydrogenation to the Piperidine Core
With the aryl group installed, the next step is the saturation of the heterocyclic ring. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and predictable stereochemistry (syn-addition of hydrogen).[7]
Protocol Justification:
-
Catalyst: Platinum dioxide (PtO₂, Adams' catalyst) or palladium on carbon (Pd/C) are commonly used.[7][8] PtO₂ is often employed in acidic media like acetic acid, which can sometimes facilitate the reaction. Pd/C is effective in neutral solvents like ethanol or methanol.
-
Hydrogen Source: The reaction is typically run under a positive pressure of hydrogen gas (from a balloon to a high-pressure autoclave), which adsorbs onto the catalyst surface and is delivered to the double bond.
Experimental Protocol:
-
To a solution of N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the catalyst (e.g., 10% Pd/C, 10 wt% or PtO₂, 5 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (typically 1-4 atm or ~50 psi).
-
Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-4-(4-methoxyphenyl)piperidine, which is often pure enough for the next step without further purification. A typical yield is >95%.
Step 3: Deprotection and Hydrochloride Salt Formation
The final stage involves removing the Boc protecting group and converting the resulting free base into its more stable and handleable hydrochloride salt.
Protocol Justification:
-
Deprotection: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, isopropanol, or diethyl ether) efficiently cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol.[9]
-
Salt Formation: Introducing an excess of HCl after deprotection ensures the quantitative formation of the hydrochloride salt, which typically crystallizes from the solution, providing a final purification step.
Experimental Protocol:
-
Dissolve the N-Boc-4-(4-methoxyphenyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of HCl in diethyl ether or isopropanol (e.g., 2 M, >2.0 eq) with stirring.
-
A white precipitate will typically form immediately. Continue stirring at 0 °C for 30 minutes, then allow it to stand for another 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.[10] The yield is typically quantitative.
Part 2: Alternative Pathway via Grignard Reaction
An older but still relevant method for constructing the C4-aryl bond is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium reagent to the carbonyl group of 4-piperidone.
Conceptual Workflow: Grignard Route
This pathway introduces the aryl group and a hydroxyl group simultaneously, requiring a subsequent deoxygenation step.
Caption: Workflow for the alternative Grignard synthesis pathway.
Protocol and Mechanistic Considerations:
-
Grignard Reagent Formation and Addition:
-
4-Methoxyphenylmagnesium bromide is prepared by reacting 4-bromoanisole with magnesium turnings in an anhydrous ether solvent like THF.[11][12]
-
This reagent is then added slowly to a cooled solution (-78 °C) of N-Boc-4-piperidone. The low temperature is critical to minimize side reactions such as enolization of the piperidone by the basic Grignard reagent.[13]
-
After aqueous workup (typically with saturated NH₄Cl), the tertiary alcohol intermediate, N-Boc-4-hydroxy-4-(4-methoxyphenyl)piperidine, is isolated.
-
-
Reductive Dehydroxylation:
-
Removing the tertiary benzylic hydroxyl group is the most challenging step of this route. Direct reduction is difficult.
-
A common strategy is acid-catalyzed elimination of water to form the same tetrahydropyridine intermediate seen in the primary pathway, followed by hydrogenation.
-
Alternatively, more direct but harsher methods like reduction with triethylsilane and a strong acid (e.g., TFA) can be employed.
-
Comparative Analysis:
-
Versatility: The Suzuki pathway is generally more versatile and tolerant of various functional groups on the aryl ring compared to the highly reactive Grignard reagent.
-
Conditions: The Suzuki coupling often proceeds under milder conditions than the strictly anhydrous and low-temperature requirements of the Grignard reaction and the potentially harsh conditions needed for dehydroxylation.
-
Atom Economy: The Grignard route can be less atom-economical due to the introduction and subsequent removal of the hydroxyl group.
-
Convergence: The tetrahydropyridine pathway is highly convergent, allowing for the late-stage introduction of the aryl group onto a common piperidine-derived intermediate.
Characterization and Quality Control
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline powder.[10]
-
Melting Point: 174-176 °C.[10]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The proton NMR spectrum should show characteristic signals for the methoxy group (~3.8 ppm), the aromatic protons, and the distinct piperidine ring protons.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Infrared Spectroscopy (IR): To identify functional groups, with characteristic absorbances for the amine salt (N-H stretch) and aromatic C-O stretch.[12]
Safety Information
The synthesis of this compound involves the use of hazardous materials.
-
Reagents: Handle organometallic reagents (KHMDS, Grignard reagents), corrosive acids (HCl, TFA), and flammable solvents (THF, diethyl ether) with extreme care in a well-ventilated fume hood.
-
Catalysts: Palladium and platinum catalysts are pyrophoric when dry and should be handled carefully.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Avoid inhalation or contact with skin and eyes.[10] Store the final product in a tightly sealed container away from oxidants and strong acids.[10]
References
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ChemBK. (2024). This compound. Available at: [Link]
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Dodge, J. A., et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(3), 844–847. Available at: [Link]
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Dodge, J. A., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]
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Suwasia, S., & Babu, S. A. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]
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Knochel, P., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1435. Available at: [Link]
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ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. Available at: [Link]
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Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]
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Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. Available at: [Link]
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Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. Available at: [Link]
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Thomson, R. J., et al. (2009). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH Public Access. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]
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Charette, A. B., et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(40), 13778–13779. Available at: [Link]
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Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. Available at: [Link]
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Jaf, Z. N., & Miran, H. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Iraqi Journal of Science. Available at: [Link]
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Ziering, A., et al. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-903. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available at: [Link]
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Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]
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Larsen, M. A., et al. (2020). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
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A Technical Guide to the Mechanism of Action of 4-(4-Methoxyphenyl)piperidine Hydrochloride
An In-Depth Analysis for Researchers and Drug Development Professionals
Executive Summary
The 4-(4-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[1] This guide provides a detailed examination of the putative mechanism of action of its hydrochloride salt, 4-(4-methoxyphenyl)piperidine hydrochloride. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, a robust mechanistic hypothesis can be constructed by analyzing extensive structure-activity relationship (SAR) studies of its close analogs. Evidence strongly suggests a multi-target engagement profile, primarily centered on the inhibition of the dopamine transporter (DAT) and potential modulation of sigma (σ) receptors. This document synthesizes the available evidence, details the experimental protocols required to validate these interactions, and presents the downstream signaling consequences, offering a comprehensive resource for researchers in neuroscience and drug discovery.
Introduction: The Phenylpiperidine Scaffold
This compound (Chemical Formula: C12H18ClNO) is a crystalline solid soluble in water and ethanol.[2][3] It belongs to the phenylpiperidine class of compounds, which are renowned for their diverse interactions with central nervous system targets.[1] Derivatives of this core structure are integral to pharmaceuticals ranging from analgesics to antidepressants.[4][5] The subject molecule is often utilized as a key synthetic intermediate or building block in the development of more complex therapeutic agents, particularly those targeting neurological disorders.[4][6] Its specific mechanism of action is therefore of significant interest, as it informs the pharmacological profile of its derivatives.
The core hypothesis, based on extensive research into related structures, is that this compound functions as a monoamine transporter ligand and a sigma receptor modulator. The following sections will deconstruct the evidence supporting these interactions.
Primary Pharmacological Target Engagement
The biological activity of this compound is likely defined by its affinity for several key proteins involved in neurotransmission.
Monoamine Transporter Inhibition: A Focus on the Dopamine Transporter (DAT)
The dopamine transporter is a critical membrane protein that regulates dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Inhibition of DAT increases the concentration and duration of dopamine in the synapse, a mechanism central to the action of many psychostimulants and antidepressants.
Numerous studies on substituted piperidines reveal that this scaffold is a potent inhibitor of DAT.[7][8][9] Structure-activity relationship studies have demonstrated that modifications to the piperidine ring and its substituents can produce ligands with high potency and selectivity for DAT over the serotonin transporter (SERT).[7][9] For instance, analogs of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have shown IC50 values for DAT in the low nanomolar range.[7] The 4-benzylpiperidine carboxamide scaffold has also been extensively studied, with diphenyl groups and specific linker lengths conferring high potency for DAT inhibition.[10] The presence of the 4-methoxyphenyl group in the target compound is consistent with structures known to bind effectively to monoamine transporters.
Table 1: Comparative Binding Affinities of Representative Piperidine-Based DAT Ligands
| Compound | Target | Binding Affinity (IC50 or Ki) | Selectivity (vs. SERT) | Reference |
|---|---|---|---|---|
| GBR 12909 (Piperazine Analog) | DAT | IC50 = 14 nM | 6.1 | [7] |
| Analog 9 | DAT | IC50 = 6.6 nM | 33.8 | [7] |
| 4-[Bis(4-fluorophenyl)methoxy]piperidine | DAT | IC50 = 17.0 ± 1.0 nM | N/A | [8] |
| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog (14a) | D4 Receptor | Ki = 0.3 nM | >2000-fold vs D1, D2, D3, D5 |[11] |
Note: Data is for structurally related analogs to infer the potential activity of this compound.
Sigma (σ) Receptor Modulation
Sigma receptors, comprising σ1 and σ2 subtypes, are now understood to be unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER).[12][13] They are not opioid receptors, despite their historical association.[14] These receptors modulate a variety of cellular functions, including ion channel activity, calcium signaling, and intercellular signaling, and are implicated in neuropsychiatric disorders, pain, and cancer.[13][14]
The piperidine moiety is a well-established key structural element for high-affinity binding to sigma receptors, particularly the σ1 subtype.[15] Docking studies reveal that the protonated nitrogen of the piperidine ring forms a crucial ionic interaction within the receptor's binding pocket. Replacing the piperidine ring with a piperazine often drastically reduces σ1 affinity, highlighting the structural importance of the piperidine core.[15] Given that this compound possesses this core feature, it is highly probable that it interacts with sigma receptors. This interaction could contribute to potential antipsychotic or neuroprotective effects, as σ1 receptor antagonists are being investigated for these properties.[12]
Experimental Validation of Mechanism
To definitively establish the mechanism of action, a series of well-defined experiments are required. The following section outlines a foundational protocol for assessing one of the primary hypothesized targets.
Rationale for Experimental Design
The first step in characterizing a novel ligand is to determine its binding affinity for its putative targets. A competitive radioligand binding assay is the gold-standard method for this purpose. It is a robust, high-throughput technique that quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity. This protocol is self-validating through the inclusion of positive and negative controls and by ensuring the data fits a standard one-site competition model.
Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
Principle: This assay measures the affinity of this compound for DAT by quantifying its ability to compete with the binding of a specific DAT radioligand, such as [³H]-WIN 35,428, to membranes prepared from cells expressing DAT or from dopamine-rich brain regions (e.g., rat striatum).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-WIN 35,428 (or similar DAT-specific ligand)
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)
-
Membrane Source: Rat striatal tissue or HEK293 cells stably expressing human DAT (hDAT)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
96-well microplates and Brandel Cell Harvester
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Scintillation fluid and a liquid scintillation counter
Methodology:
-
Membrane Preparation: a. Homogenize rat striatal tissue in ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes. d. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
Assay Procedure: a. Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer. b. In a 96-well plate, add in triplicate:
- Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
- Non-specific Binding (NSB): 50 µL non-specific control (e.g., 10 µM GBR 12909), 50 µL radioligand, 100 µL membrane suspension.
- Test Compound: 50 µL of each dilution of the test compound, 50 µL radioligand, 100 µL membrane suspension. c. Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium. d. Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. e. Place the filter mats in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. f. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Convert the CPM for each concentration of the test compound into a percentage of specific binding: (% Binding) = (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB) * 100. c. Plot the % Binding against the log concentration of the test compound. d. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling and Integrated Mechanism
The interaction of this compound with its primary targets initiates a cascade of downstream cellular events.
Signaling Pathways
Dopamine Transporter Inhibition: By blocking DAT, the compound increases the concentration of dopamine in the synapse. This elevated dopamine level leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate downstream effectors like adenylyl cyclase, altering cAMP levels and protein kinase A (PKA) activity.
Caption: Signaling consequence of Dopamine Transporter (DAT) inhibition.
Sigma-1 Receptor Modulation: As a chaperone protein at the ER-mitochondria associated membrane (MAM), the σ1 receptor stabilizes client proteins, including ion channels like voltage-gated K+ channels and the IP3 receptor. Ligand binding can modulate this chaperone activity, thereby influencing calcium homeostasis and neuronal excitability.
Caption: Role of the Sigma-1 receptor as a ligand-operated chaperone.
Integrated Mechanistic Hypothesis
The overall pharmacological profile of this compound likely arises from a synergistic or additive effect of its actions at multiple targets. The primary effect is hypothesized to be DAT inhibition, leading to increased dopaminergic tone. This may be complemented by σ1 receptor binding, which can modulate neuronal excitability and provide neuroprotective effects. The precise functional outcome—whether stimulant, antidepressant, or antipsychotic-like—would depend on the relative affinity (Ki) for each target and the functional activity (i.e., agonist vs. antagonist) at the σ1 receptor.
Conclusion and Future Directions
Based on a comprehensive analysis of its structural class, this compound is hypothesized to act primarily as a dopamine transporter inhibitor with significant affinity for sigma receptors. This multi-target profile suggests a complex pharmacological character that warrants further investigation.
Future research should focus on:
-
Comprehensive Binding Profile: Experimentally determining the Ki values for DAT, SERT, NET, and both σ1 and σ2 receptors to quantify its affinity and selectivity.
-
Functional Assays: Conducting cell-based functional assays (e.g., neurotransmitter uptake inhibition, calcium flux assays) to determine if the compound acts as an agonist or antagonist at these targets.
-
In Vivo Studies: Utilizing techniques like in vivo microdialysis in animal models to confirm that the compound modulates synaptic dopamine levels in relevant brain regions.
-
Behavioral Pharmacology: Assessing the compound in established animal models of depression, psychosis, or addiction to correlate its molecular actions with behavioral outcomes.
By pursuing these lines of inquiry, the scientific community can fully elucidate the mechanism of action of this compound, paving the way for the rational design of new, more effective therapeutics for neurological and psychiatric disorders.
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Chaudhary, A., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. Retrieved from [Link]
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Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
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Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8684. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride (CAS 6748-48-7): Synthesis, Characterization, and Application
This document provides an in-depth technical overview of 4-(4-Methoxyphenyl)piperidine hydrochloride (CAS No. 6748-48-7), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, validated synthetic routes, comprehensive analytical characterization, and its pivotal role in the development of novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Core Compound Profile and Significance
This compound is a piperidine derivative distinguished by a methoxy-substituted phenyl group at the 4-position. This substitution pattern makes it a valuable precursor for a wide range of biologically active molecules. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs, while the methoxyphenyl moiety allows for diverse downstream chemical modifications. Its hydrochloride salt form enhances stability and solubility in aqueous media, simplifying handling and formulation processes.[1][2]
The primary significance of this compound lies in its utility as an intermediate in synthesizing more complex molecules with therapeutic potential. It is particularly noted for its application in developing agents for neurological disorders and as a precursor to antipsychotic drugs.[3][4][5]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These parameters are critical for experimental design, from reaction setup to purification and formulation.
| Property | Value | Source(s) |
| CAS Number | 6748-48-7 | [1] |
| Molecular Formula | C₁₂H₁₇NO · HCl | [1] |
| Molecular Weight | 227.73 g/mol | [1] |
| Appearance | White crystalline powder / solid | [1][3] |
| Melting Point | 174-176 °C | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Purity | ≥95% (Typical) | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various specific pathways exist, a common conceptual approach involves the formation of the core piperidine ring followed by aryl group introduction and final salt formation.
Below is a diagram illustrating a plausible synthetic pathway. The choice of reagents and conditions at each step is critical. For instance, the initial steps focus on constructing the carbon skeleton, followed by reductive amination to form the piperidine ring, and finally, a coupling reaction to attach the methoxyphenyl group before acidification.
Exemplary Synthesis Protocol
The following protocol is a representative example. Causality: The conversion to the hydrochloride salt in the final step is crucial not only for purification via crystallization but also to improve the compound's long-term stability and handling characteristics.[6]
-
Grignard Reagent Preparation: React 4-bromoanisole with magnesium turnings in dry diethyl ether to form the 4-methoxyphenylmagnesium bromide Grignard reagent. This step is moisture-sensitive, as water would quench the highly reactive organometallic intermediate.
-
Nucleophilic Addition: Slowly add a solution of a suitable piperidone precursor (e.g., 1-benzyl-4-piperidone) to the Grignard reagent. The nucleophilic carbon of the Grignard attacks the electrophilic carbonyl carbon of the piperidone.
-
Reduction/Deprotection: The resulting tertiary alcohol is then subjected to reduction and deprotection (if a protecting group like benzyl is used) using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step forms the stable piperidine ring and removes the protecting group.
-
Acidification: Dissolve the resulting free base, 4-(4-Methoxyphenyl)piperidine, in a suitable solvent like diethyl ether. Acidify the solution by bubbling hydrogen chloride gas or adding a solution of HCl in an organic solvent.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The resulting white crystals are collected by suction filtration and dried to yield the final product.[6]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of this compound is paramount. A multi-technique analytical approach provides a self-validating system for quality control.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum provides definitive information about the electronic environment of hydrogen atoms. Key expected signals include:
-
Aromatic protons of the methoxyphenyl group appearing as two distinct doublets in the ~6.8-7.2 ppm range, characteristic of para-substitution.
-
A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.
-
A series of multiplets for the piperidine ring protons, typically in the ~1.5-3.5 ppm range. The proton attached to the nitrogen will show a broad signal due to the presence of the hydrochloride.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework of the molecule.
B. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in electron ionization (EI) mode, the free base would be observed.[6]
-
Molecular Ion (M⁺): The molecular ion peak for the free base (C₁₂H₁₇NO) would be expected at m/z 191.
-
Fragmentation: Key fragments would arise from the cleavage of the piperidine ring and the loss of the methoxy group, providing further structural confirmation.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining purity.
-
Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection is effective due to the presence of the aromatic ring. A wavelength of around 225 nm is generally suitable.
-
Purpose: This method quantifies the main peak (the desired compound) against any impurities, ensuring the batch meets the required purity specifications (e.g., >95%).
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a versatile scaffold for building more complex drug candidates. Its structure allows for modification at the piperidine nitrogen, which is a common strategy for tuning pharmacological activity.
-
Neurotransmitter Research: This compound is used in studies investigating the modulation of neurotransmitter systems.[4] By derivatizing the piperidine nitrogen, chemists can synthesize libraries of compounds to screen for activity at dopamine, serotonin, or norepinephrine receptors, which are key targets for treating depression, anxiety, and other neurological conditions.[2][5]
-
Antipsychotic Drug Precursor: It serves as a starting material for certain antipsychotic drugs.[3] The core structure mimics portions of endogenous ligands, providing a strong starting point for developing potent and selective receptor modulators.
-
Pharmaceutical Intermediate: Beyond specific targets, it is a crucial intermediate for a variety of pharmaceuticals.[4] Its stable, easy-to-handle nature makes it a reliable building block in multi-step syntheses for creating complex Active Pharmaceutical Ingredients (APIs).[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[3][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of the powder.[3] Avoid dust formation.[8]
-
Storage: Store the container tightly sealed in a cool, dry place.[8] It should be kept away from strong oxidizing agents.[3][8]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution.[8] If ingested or inhaled, seek immediate medical attention.[3]
This guide provides a foundational understanding of this compound, grounded in established scientific principles and practices. Its robust chemistry and versatile structure ensure its continued importance as a cornerstone building block in the ongoing quest for novel and effective therapeutics.
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An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride: Molecular Weight, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)piperidine hydrochloride, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the fundamental physicochemical properties, molecular weight determination, and practical applications of this important compound.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacological activity, solubility, and pharmacokinetic properties. This compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[3][4][5] This guide will focus on the foundational aspect of its characterization: its molecular weight.
Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development.
Chemical Structure and Formula
The structure of this compound consists of a piperidine ring substituted at the 4-position with a 4-methoxyphenyl group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.
The correct chemical formula for this compound is C₁₂H₁₇NO·HCl .[6][7] It is crucial to represent the hydrochloride as a separate entity to accurately reflect the salt form. The free base, 4-(4-Methoxyphenyl)piperidine, has the formula C₁₂H₁₇NO.[8]
Summary of Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO·HCl | [6][7] |
| Molecular Weight | 227.73 g/mol | [6][7][9] |
| CAS Number | 6748-48-7 | [6][7] |
| Appearance | White solid or crystalline powder | [3][7] |
| Melting Point | 174-176 °C | [3] |
| Solubility | Soluble in water and ethanol | [3] |
Molecular Weight: Theoretical Calculation and Experimental Verification
The molecular weight of a compound is a fundamental determinant of its chemical identity and behavior.
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the chemical formula and the atomic weights of the constituent elements.
-
4-(4-Methoxyphenyl)piperidine (Free Base): C₁₂H₁₇NO
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Molecular Weight of Free Base = 191.274 g/mol [8]
-
-
Hydrochloric Acid: HCl
-
Hydrogen (H): 1 atom × 1.008 g/mol = 1.008 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Molecular Weight of HCl = 36.461 g/mol
-
-
This compound: C₁₂H₁₇NO·HCl
-
Molecular Weight = 191.274 g/mol + 36.461 g/mol = 227.735 g/mol
-
This calculated value is in excellent agreement with the experimentally determined and supplier-reported molecular weight of 227.73 g/mol .[6][7][9]
Experimental Verification of Molecular Weight
While theoretical calculations are essential, experimental verification is a cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) is the gold standard for accurately determining the molecular weight of small molecules.[10][11]
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The Spectroscopic Signature of a Key Pharmaceutical Building Block: A Technical Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(4-Methoxyphenyl)piperidine hydrochloride (CAS No: 6748-48-7), a pivotal intermediate in the synthesis of various pharmaceutical agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and quality assessment of this compound. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the unambiguous identification and characterization of this compound.
Introduction: The Structural and Pharmaceutical Significance
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methoxyphenyl group.[1][2] Its hydrochloride salt form enhances solubility and stability, making it a versatile precursor in medicinal chemistry.[3] The precise characterization of its molecular structure is paramount to ensure the purity, identity, and quality of downstream active pharmaceutical ingredients (APIs). Spectroscopic methods provide a detailed "fingerprint" of the molecule, revealing the connectivity of atoms and the nature of functional groups. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound.
Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecular architecture is crucial for interpreting spectroscopic data. The relationship between the structure of this compound and the analytical techniques is illustrated below.
Figure 1: Correlation between the molecular structure of this compound and the information provided by key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[4][5]
Principles of NMR Spectroscopy
The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.[4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[4][5] This sensitivity gives rise to the "chemical shift" (δ), a key parameter in NMR spectra.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O, as the hydrochloride salt is soluble in water).[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shift scale.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for desired signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: A range covering 0-12 ppm is generally adequate for most organic molecules.[6]
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: A range of 0-200 ppm is standard.
-
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~9.0-9.5 | Broad Singlet | 2H | NH₂ ⁺ | The acidic protons of the ammonium salt are expected to be significantly deshielded and often appear as a broad signal due to exchange. |
| ~7.20 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Protons on the aromatic ring adjacent to the piperidine ring are deshielded by the aromatic ring current. |
| ~6.90 | Doublet | 2H | Ar-H (meta to -OCH₃) | Protons on the aromatic ring adjacent to the methoxy group are shielded by its electron-donating effect. |
| ~3.75 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment, appearing as a sharp singlet. |
| ~3.40 | Multiplet | 2H | Piperidine-H (axial, C2/C6) | Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |
| ~3.00 | Multiplet | 2H | Piperidine-H (equatorial, C2/C6) | |
| ~2.80 | Multiplet | 1H | Piperidine-H (C4) | The proton at the point of substitution is expected to be a complex multiplet. |
| ~1.90 | Multiplet | 2H | Piperidine-H (axial, C3/C5) | |
| ~1.70 | Multiplet | 2H | Piperidine-H (equatorial, C3/C5) | The piperidine ring protons exhibit complex splitting patterns due to axial and equatorial positions. |
Note: Predicted chemical shifts are based on data from similar structures such as 4-phenylpiperidine and substituted aromatic compounds.[7][8] The exact chemical shifts and multiplicities can vary with solvent and concentration.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~158 | C -OCH₃ (Aromatic) | The aromatic carbon attached to the oxygen of the methoxy group is highly deshielded. |
| ~135 | C -Piperidine (Aromatic) | The ipso-carbon of the aromatic ring attached to the piperidine ring. |
| ~128 | C H (Aromatic) | Aromatic carbons ortho to the piperidine substituent. |
| ~114 | C H (Aromatic) | Aromatic carbons meta to the piperidine substituent, shielded by the methoxy group. |
| ~55 | -OC H₃ | The carbon of the methoxy group. |
| ~45 | C H₂ (Piperidine, C2/C6) | Carbons adjacent to the nitrogen atom are deshielded. |
| ~42 | C H (Piperidine, C4) | The carbon atom at the point of substitution. |
| ~32 | C H₂ (Piperidine, C3/C5) | The remaining piperidine carbons. |
Note: Predicted chemical shifts are based on established data for substituted piperidines and aromatic compounds.[9][10][11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]
Principles of IR Spectroscopy
Covalent bonds in a molecule are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[12] The absorbed frequencies are characteristic of the types of bonds and the functional groups present.
Experimental Protocol: Acquiring an FT-IR Spectrum
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is standard.
-
Acquisition Parameters:
-
Scan range: Typically 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2700-2400 | Broad, Strong | N-H Stretch | Secondary Amine Hydrochloride (R₂NH₂⁺) |
| ~3030 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Strong | C-H Stretch | Aliphatic C-H (Piperidine) |
| ~1610, ~1510 | Strong, Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |
Expert Interpretation: The broad and strong absorption in the 2700-2400 cm⁻¹ region is a hallmark of a secondary amine salt, arising from the stretching of the N-H bond in the protonated piperidine ring.[13] The sharp peaks at approximately 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[14] A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl-alkyl ether (the methoxy group).[15] Finally, the strong absorption around 830 cm⁻¹ is highly diagnostic of a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern of the methoxyphenyl group.[12][14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Principles of Mass Spectrometry
In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with a high-energy electron beam. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion is often unstable and fragments into smaller, characteristic ions. These ions are then separated based on their m/z ratio and detected.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
For the hydrochloride salt, it may be necessary to perform a liquid-liquid extraction after basification to analyze the more volatile free base.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient (e.g., starting at 100 °C and ramping to 280 °C) is used to ensure good separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Mass Spectral Data and Interpretation
For the free base, 4-(4-methoxyphenyl)piperidine (Molecular Weight: 191.27 g/mol ), the following fragments are expected:
| m/z | Proposed Fragment | Significance |
| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 190 | [M-H]⁺ | Loss of a hydrogen atom. |
| 176 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 121 | [C₇H₇O]⁺ | Benzylic cleavage with charge retention on the methoxyphenyl moiety. |
| 108 | [C₆H₅O]⁺• | Cleavage of the piperidine ring. |
Fragmentation Pathway Visualization:
Figure 2: Proposed mass spectral fragmentation pathway for 4-(4-methoxyphenyl)piperidine.
Expert Interpretation: The presence of a prominent molecular ion peak at m/z 191 is expected for the free base. A significant fragment at m/z 121, corresponding to the methoxybenzyl cation, would be a strong indicator of the methoxyphenyl substructure. This fragment is formed through a favorable benzylic cleavage. The fragmentation pattern of the piperidine ring itself can lead to a variety of smaller fragments, but the methoxyphenyl-containing ions are often the most diagnostic.
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (secondary amine salt, aromatic ring, ether), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. This comprehensive spectroscopic dataset serves as an essential benchmark for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry.
References
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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An Investigator's Guide to the Biological Activity of 4-(4-Methoxyphenyl)piperidine Hydrochloride
A Technical Whitepaper for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of 4-(4-Methoxyphenyl)piperidine hydrochloride. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural motif as a 4-arylpiperidine strongly suggests potential interactions with key central nervous system targets, namely opioid and sigma receptors. This document synthesizes the current understanding of the structure-activity relationships (SAR) within the 4-arylpiperidine class and presents detailed, field-proven experimental protocols for the characterization of its biological activity. It is intended to serve as a roadmap for researchers and drug development professionals seeking to elucidate the pharmacological profile of this and similar compounds.
Introduction: The 4-Arylpiperidine Scaffold - A Privileged Structure in Neuropharmacology
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for molecules targeting a wide array of biological receptors. When substituted at the 4-position with an aryl group, the resulting 4-arylpiperidine moiety becomes a privileged structure, particularly for ligands of opioid and sigma receptors.[1][4]
This compound, with its defining 4-methoxyphenyl group, falls squarely into this chemical class. While it is known as a key intermediate in the synthesis of various pharmaceuticals, including potential antipsychotics, its intrinsic biological activity remains largely uncharacterized in the public domain.[5] This guide will, therefore, focus on the logical first steps in profiling this compound, based on the well-established pharmacology of its structural analogs.
Potential Biological Targets and Structure-Activity Relationship (SAR) Insights
The biological activity of 4-arylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the aryl moiety, as well as the substituent on the piperidine nitrogen.
Opioid Receptors
Phenylpiperidines are a well-established class of opioid receptor ligands, with fentanyl and its analogs being prominent examples.[6] The interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors is a key determinant of their analgesic and other central nervous system effects.
SAR studies on related 4-arylpiperidine derivatives reveal critical insights:
-
Aryl Substituents: The substitution pattern on the phenyl ring plays a pivotal role in binding affinity and selectivity for the different opioid receptor subtypes. For instance, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, a 3-hydroxyl group on the phenyl ring was found to be optimal for high affinity at µ and κ receptors. Methylation of this hydroxyl group (to a methoxy group, as in our topic compound) generally leads to a decrease in binding affinity across all three opioid receptor subtypes.
-
Piperidine Ring Substituents: Modifications to the piperidine ring, such as the addition of methyl groups, can influence the orientation of the aryl group and thereby modulate receptor interaction.
-
N-Substituent: The group attached to the piperidine nitrogen is a major determinant of agonist versus antagonist activity and can also impact receptor selectivity.
Sigma Receptors
Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative disease therapies.[7][8] A significant number of 4-arylpiperidine derivatives have been shown to possess high affinity for sigma receptors.
Key SAR findings for sigma receptor ligands within this class include:
-
High Affinity of Benzylpiperidines: Many benzylpiperidine and benzylpiperazine derivatives exhibit remarkable affinity for sigma receptors.
-
Selectivity: Subtle structural modifications can confer selectivity for σ1 over σ2 receptors, or vice versa. For example, in a series of 4-aroylpiperidines and their corresponding reduced alcohol forms, high selectivity for σ1 receptors was achieved.
-
Functional Activity: The nature of the N-substituent and the overall molecular conformation can determine whether a ligand acts as a sigma receptor agonist or antagonist.
Given these established SAR trends, it is highly probable that this compound possesses some affinity for either opioid or sigma receptors, or both. The following sections provide the experimental framework to test this hypothesis.
Experimental Protocols for Biological Characterization
The following protocols are presented as a comprehensive guide to initiate the pharmacological profiling of this compound.
Radioligand Binding Assays: Assessing Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] These assays measure the ability of a test compound to compete with a radiolabeled ligand known to bind to the target receptor.
This protocol is adapted from established methods for determining affinity at µ, δ, and κ opioid receptors.[11][12]
Objective: To determine the binding affinity (Ki) of this compound for human µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO for µ-opioid receptors.
-
[³H]-DADLE for δ-opioid receptors.
-
[³H]-U69,593 for κ-opioid receptors.
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This protocol is based on established methods for determining affinity at σ1 and σ2 receptors.[5][7][13]
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
Receptor Source:
-
Radioligands:
-
Test Compound: this compound, dissolved and serially diluted.
-
Non-specific Binding Control: Haloperidol or DTG at a high concentration (e.g., 10 µM).[5]
-
σ1 Masking Agent (for σ2 assay): (+)-pentazocine (e.g., 100 nM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the respective tissues and determine the protein concentration. Dilute to a working concentration (e.g., 0.4 mg/mL).[13]
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
For σ2 assay, add the σ1 masking agent to all wells.
-
-
Incubation: Incubate the plate for 90-120 minutes at 37°C (for σ1) or room temperature (for σ2).[5][13]
-
Filtration and Quantification: Follow the same procedure as for the opioid receptor binding assay.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the opioid receptor binding assay.
Functional Assays: Determining Agonist vs. Antagonist Activity
Once binding affinity is established, functional assays are crucial to determine whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling.
This assay measures the activation of G-proteins coupled to opioid receptors and is a reliable method for distinguishing agonists from antagonists.
Objective: To determine if this compound acts as an agonist or antagonist at opioid receptors.
Procedure Outline:
-
Agonist Mode: Incubate the receptor-expressing membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. An agonist will stimulate the binding of [³⁵S]GTPγS to the G-proteins.
-
Antagonist Mode: Incubate the membranes with a fixed concentration of a known opioid agonist in the presence of varying concentrations of the test compound and [³⁵S]GTPγS. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Analysis: The results will indicate whether the compound has intrinsic efficacy (agonist) or blocks the action of an agonist (antagonist).
Many sigma-2 receptor ligands induce apoptosis in cancer cell lines, providing a functional readout.[8]
Objective: To assess the functional activity of this compound at the sigma-2 receptor.
Procedure Outline:
-
Cell Culture: Use a cancer cell line known to express sigma-2 receptors (e.g., EMT-6 or MDA-MB-435).[8]
-
Treatment: Treat the cells with varying concentrations of the test compound for 24-48 hours.
-
Assays:
-
Analysis: A dose-dependent decrease in cell viability and an increase in caspase-3 activity would suggest agonist-like activity at the sigma-2 receptor.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Binding Affinity of this compound at Opioid and Sigma Receptors
| Receptor Subtype | Radioligand | Ki (nM) ± SEM |
| µ-Opioid | [³H]-DAMGO | [Insert Data] |
| δ-Opioid | [³H]-DADLE | [Insert Data] |
| κ-Opioid | [³H]-U69,593 | [Insert Data] |
| σ1 | [³H]-(+)-pentazocine | [Insert Data] |
| σ2 | [³H]-DTG | [Insert Data] |
Table 2: Hypothetical Functional Activity of this compound
| Receptor | Assay | Activity Profile | EC₅₀/IC₅₀ (nM) |
| µ-Opioid | [³⁵S]GTPγS | [e.g., Antagonist] | [Insert Data] |
| σ2 | Caspase-3 Activation | [e.g., Agonist] | [Insert Data] |
Visualization of Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.
Caption: Workflow for Radioligand Binding Assay.
Caption: Decision Tree for Functional Activity Characterization.
Conclusion and Future Directions
This compound represents a valuable chemical entity with unexplored potential in neuropharmacology. Based on the extensive research into the 4-arylpiperidine class of compounds, a focused investigation into its activity at opioid and sigma receptors is a scientifically sound starting point. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Elucidating the binding affinities and functional activities of this compound will not only contribute to the fundamental understanding of its pharmacology but may also pave the way for its development as a novel therapeutic agent or a valuable research tool.
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An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride as a Dopamine Transporter Ligand
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents aimed at treating a spectrum of neuropsychiatric disorders, including ADHD, depression, and substance use disorders. This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)piperidine hydrochloride, a notable piperidine-based compound, for its utility as a research tool and potential scaffold for drug development. We will delve into its molecular profile, mechanism of action at the DAT, detailed protocols for its characterization, and the critical structure-activity relationships that govern its potency and selectivity. This document serves as a foundational resource for researchers seeking to understand and leverage this compound in the exploration of novel DAT-targeted therapeutics.
Section 1: The Dopamine Transporter (DAT) as a Therapeutic Target
Dopamine (DA) is a pivotal neurotransmitter that modulates functions ranging from motor control and motivation to reward and executive function. The precise control of synaptic dopamine levels is largely managed by the presynaptic dopamine transporter (DAT), a member of the SLC6 family of sodium-coupled transporters.[1] By reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, the DAT terminates dopaminergic signaling.[1]
Dysregulation of this process is implicated in numerous CNS disorders. Consequently, molecules that can modulate DAT function are of significant therapeutic interest. Inhibitors of the DAT, for instance, increase the synaptic concentration and duration of dopamine, a mechanism central to the action of psychostimulants like cocaine and therapeutic agents such as methylphenidate. The development of novel ligands with distinct binding kinetics and functional effects is a key objective in modern neuropharmacology.
Caption: Dopaminergic synapse showing DAT-mediated reuptake and its inhibition.
Section 2: Profile of this compound
4-(4-Methoxyphenyl)piperidine is a synthetic compound belonging to the piperidine class, a versatile scaffold found in numerous pharmaceuticals.[2] The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for experimental assays.[3]
-
Chemical Formula: C12H18ClNO
-
Appearance: White crystalline powder[3]
-
Solubility: Soluble in water and ethanol[3]
The synthesis of such compounds can often be achieved through multi-step reactions involving piperidine precursors and methoxyphenyl reagents.[3][4] A common synthetic strategy involves the reaction of a Grignard reagent, formed from 4-bromoanisole, with a piperidine-containing nitrile, followed by acidification to yield the hydrochloride salt.[5]
Caption: Chemical structure of 4-(4-Methoxyphenyl)piperidine.
Section 3: Molecular Pharmacology at the Dopamine Transporter
The therapeutic and research potential of this compound is defined by its interaction with monoamine transporters. Its primary mechanism of action is the inhibition of dopamine reuptake by binding to the DAT.
Binding Affinity and Selectivity
The affinity of a ligand for its target is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. While specific Ki values for this compound at DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET) require direct experimental determination, studies on analogous piperidine-based compounds provide a framework for understanding its likely profile. For instance, related compounds like the GBR 12909 series and their piperidine analogues demonstrate high affinity for the DAT, often in the low nanomolar range.[6][7]
Table 1: Representative Monoamine Transporter Binding Affinities (Ki, nM) for Piperidine-Based DAT Ligands
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| GBR 12909 | 5 | 1615 | 850 | 323 | 170 | [1][6] |
| Analogue 9a | ~10 | ~490 | - | 49 | - | [7] |
| (+)-cis-5b | ~390 | >10000 | 10 | 0.02 | 0.02 | [8] |
Note: Data for GBR 12909 and its analogues are provided for comparative context. The precise values for this compound must be determined experimentally.
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing lead compounds. For piperidine-based DAT ligands, several structural features are known to influence affinity and selectivity.[9]
-
The Piperidine Ring: This core scaffold is considered a key structural element for activity at monoamine transporters.[10] Its stereochemistry can dramatically impact selectivity; for example, different isomers of 3,4-disubstituted piperidines can exhibit preferences for DAT/NET or SERT.[8]
-
The 4-Methoxyphenyl Group: The substitution pattern on the phenyl ring is critical. The para-methoxy group's electronic and steric properties influence how the ligand fits into the DAT binding pocket. Modifications here can alter affinity and selectivity.
-
N-Substituent: In many related series, the substituent on the piperidine nitrogen plays a significant role in defining potency and selectivity for the DAT.[6] While the title compound is N-unsubstituted, this position is a primary target for synthetic modification to enhance desired pharmacological properties.
Section 4: Core Experimental Protocols for Characterization
To rigorously characterize the interaction of this compound with the DAT, two fundamental in vitro assays are essential: radioligand binding and dopamine uptake inhibition.
In Vitro Characterization: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the DAT by measuring its ability to compete with a known high-affinity radioligand.
Causality and Rationale: This assay is the gold standard for quantifying the direct interaction between a ligand and its receptor.[11] It establishes potency by measuring competitive displacement. The choice of radioligand (e.g., [³H]WIN 35,428 or a [³H]GBR analogue) is critical, as it must selectively label the DAT with high affinity. The use of brain tissue rich in DAT, such as the striatum, ensures a robust signal.[12]
Detailed Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rodent (e.g., rat) striatal tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[13][14]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.[14]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 16,000-20,000 x g for 20 min at 4°C) to pellet the crude synaptosomes.[14][15]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the synaptosomal preparation (typically 50-120 µg protein), a fixed concentration of a suitable DAT radioligand (e.g., 4 nM [³H]BTCP), and a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[1][17]
-
For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP or GBR 12909).[1]
-
Incubate the plate under defined conditions (e.g., 60-120 minutes at 4°C or 30°C) with gentle agitation to reach equilibrium.[1][17]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding).[17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the test compound's concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the DAT.[18]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Characterization: Dopamine Uptake Assays
Objective: To measure the functional ability of this compound to inhibit the reuptake of dopamine into synaptosomes.
Causality and Rationale: While a binding assay confirms interaction, a functional uptake assay confirms that this binding translates into inhibition of the transporter's primary function.[18] This is crucial, as some compounds can bind without inhibiting transport. This assay directly measures the compound's potency (IC50) in a more physiologically relevant context.[19]
Detailed Protocol:
-
Synaptosome Preparation: Prepare striatal synaptosomes as described in section 4.1.
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension at 37°C for approximately 10 minutes in an appropriate uptake buffer (e.g., Krebs-HEPES buffer containing salts, glucose, and ascorbic acid).[15][16]
-
Add varying concentrations of this compound (or vehicle for control) and incubate for an additional 5-10 minutes.[20]
-
Initiate dopamine uptake by adding a low concentration of [³H]Dopamine (e.g., 5-10 nM).[20]
-
Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C. It is critical that this measurement is taken during the initial linear phase of uptake.[16]
-
Terminate the uptake by adding a large volume of ice-cold uptake buffer, followed immediately by rapid vacuum filtration through glass fiber filters.[16]
-
Wash the filters rapidly with ice-cold buffer to remove external [³H]Dopamine.
-
Determine non-specific uptake in parallel samples containing a high concentration of a standard DAT inhibitor (e.g., 500 µM cocaine).[16]
-
Measure the radioactivity of the filters via scintillation counting.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of the specific uptake observed in the vehicle-treated control samples.
-
Plot the percent inhibition versus the logarithm of the test compound's concentration.
-
Use non-linear regression to determine the IC50 value for uptake inhibition.
-
Section 5: In Vivo Evaluation and Potential Applications
While in vitro data are foundational, in vivo studies are necessary to understand a compound's effects within a complex biological system. For a DAT inhibitor like 4-(4-Methoxyphenyl)piperidine, typical preclinical evaluations would include:
-
Locomotor Activity: DAT inhibitors generally increase locomotor activity in rodents, an effect that can be blocked by dopamine receptor antagonists.[21][22] Measuring this dose-dependent effect is a primary screen for in vivo dopaminergic activity.[22]
-
Microdialysis: This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions (e.g., the nucleus accumbens or striatum) following systemic administration of the compound, providing direct evidence of target engagement.
-
Drug Discrimination Studies: In animals trained to discriminate a known DAT inhibitor (like cocaine) from saline, the test compound can be evaluated for its ability to substitute for the training drug, indicating a similar subjective effect.[23]
Given its structural class, this compound could serve as a valuable scaffold for developing medications for conditions where enhancing dopaminergic tone is beneficial, such as ADHD, and potentially as a substitution therapy for psychostimulant abuse, provided it demonstrates a favorable pharmacokinetic and safety profile.[23]
Section 6: Conclusion
This compound represents a classic chemical scaffold for the design of dopamine transporter ligands. Its characterization through rigorous in vitro binding and functional assays is a critical step in determining its potential as either a pharmacological research tool or a starting point for therapeutic development. The detailed protocols and SAR insights provided in this guide offer a robust framework for scientists to evaluate this and related compounds, ultimately contributing to the advancement of neurotherapeutics targeting the dopamine system.
Section 7: References
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ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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PubMed. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Retrieved from [Link]
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JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]
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NCBI. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved from [Link]
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PubMed. (1985). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. Retrieved from [Link]
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PubMed Central. (n.d.). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Retrieved from [Link]
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PubMed. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]
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Bio-protocol. (n.d.). Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]
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PubMed. (1990). Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine. Retrieved from [Link]
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PubMed Central. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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PubMed. (1995). Cocaine and GBR12909 produce equivalent motoric responses at different occupancy of the dopamine transporter. Retrieved from [Link]
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PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
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Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
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DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]
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PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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ResearchGate. (2025). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Retrieved from [Link]
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PubMed. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)piperidine hydrochloride, a synthetic compound with significant potential for therapeutic applications in the field of neuroscience. Drawing upon extensive structure-activity relationship (SAR) data from analogous 4-arylpiperidine derivatives, this document elucidates the probable mechanism of action, suggests potential therapeutic targets, and provides detailed experimental protocols for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this promising molecule.
Introduction: The 4-Arylpiperidine Scaffold and its Therapeutic Promise
The 4-arylpiperidine moiety is a well-established pharmacophore present in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Compounds incorporating this scaffold have demonstrated a wide range of pharmacological activities, including analgesic, anesthetic, and antipsychotic effects.[3] A key area of interest for this class of compounds is their ability to modulate the function of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5] Dysregulation of these transporters is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, depression, and substance use disorders.
This compound, the subject of this guide, belongs to this promising class of molecules. Its chemical structure, featuring a piperidine ring substituted at the 4-position with a methoxy-substituted phenyl group, suggests a high likelihood of interaction with monoamine transporters. This guide will explore the scientific rationale for investigating this compound as a potential therapeutic agent.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6748-48-7 | [6][7] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [7] |
| Molecular Weight | 227.73 g/mol | [7] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 174-176°C | [6] |
| Solubility | Soluble in water and ethanol | [6] |
Hypothesized Mechanism of Action: A Focus on Monoamine Transporters
While direct experimental data for this compound is limited, extensive SAR studies on analogous 4-arylpiperidines provide a strong foundation for hypothesizing its mechanism of action.[1][4][5] The primary molecular targets are likely to be the dopamine and serotonin transporters.
Interaction with the Dopamine Transporter (DAT)
The 4-phenylpiperidine core is a key structural feature for high-affinity binding to the dopamine transporter.[4][5] The nature and position of substituents on the phenyl ring significantly influence binding affinity and selectivity. The presence of a methoxy group at the para-position of the phenyl ring in this compound is of particular interest. While electron-withdrawing groups at the para-position of the N-benzyl group in some piperidine series have been shown to be beneficial for DAT binding, the electronic effect of the methoxy group on the 4-phenyl ring itself warrants direct investigation.[5] It is plausible that this compound acts as an inhibitor of dopamine reuptake, leading to an increase in extracellular dopamine levels in key brain regions.
Interaction with the Serotonin Transporter (SERT)
The 4-arylpiperidine scaffold is also known to interact with the serotonin transporter.[1][4] The selectivity for DAT versus SERT is a critical determinant of the potential therapeutic profile. Compounds with balanced activity at both transporters, or those with a preference for one over the other, could be developed for different indications. The methoxy substitution on the phenyl ring may modulate the affinity for SERT, and its precise impact needs to be experimentally determined.
Caption: Hypothesized mechanism of action at the dopaminergic and serotonergic synapse.
Potential Therapeutic Applications
Based on its hypothesized ability to modulate dopamine and serotonin neurotransmission, this compound could have therapeutic potential in a range of neurological and psychiatric disorders.
Parkinson's Disease
The primary pathology in Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficiency in the striatum. A compound that inhibits DAT could increase the synaptic availability of the remaining dopamine, thereby alleviating motor symptoms. Preclinical models of Parkinson's disease, such as those induced by neurotoxins like MPTP or 6-hydroxydopamine, are essential for evaluating the efficacy of potential new therapies.[8]
Depression
Many current antidepressant medications act by inhibiting the reuptake of serotonin and/or norepinephrine. A compound with inhibitory activity at SERT, and potentially DAT, could offer a novel therapeutic approach for major depressive disorder. The involvement of dopaminergic pathways in anhedonia, a core symptom of depression, makes dual DAT/SERT inhibitors an attractive area of research.[9]
Other Potential Applications
Given the role of dopamine and serotonin in various cognitive and behavioral processes, other potential applications could include attention-deficit/hyperactivity disorder (ADHD) and certain substance use disorders. However, extensive preclinical evaluation is necessary to determine the specific therapeutic profile of this compound.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are required. The following protocols are based on established methodologies for characterizing monoamine transporter ligands.[10][11][12]
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT cells)
-
Radioligand: [³H]WIN 35,428
-
Test compound: this compound
-
Non-specific binding control: GBR 12909 or cocaine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 1-2 hours at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit dopamine uptake.
Materials:
-
Cells expressing human DAT (e.g., HEK293-hDAT cells) cultured in 96-well plates
-
Radiolabeled dopamine: [³H]Dopamine
-
Test compound: this compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells in 96-well plates and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-20 minutes).
-
Initiate dopamine uptake by adding [³H]Dopamine.
-
Incubate for a short duration to measure the initial rate of uptake (e.g., 5-10 minutes).
-
Terminate uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Caption: A generalized workflow for the in vitro evaluation of monoamine transporter ligands.
In Vivo Studies
Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in the brain of freely moving animals.[14][15][16][17]
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound: this compound
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Express the results as a percentage change from baseline levels.
Objective: To evaluate the effects of this compound in animal models of neurological disorders.
-
Locomotor Activity: To assess potential stimulant or sedative effects, animals are placed in an open-field arena, and their movement is tracked automatically. This is a general screen for CNS activity.[19][20]
-
Rotarod Test: This test is used to assess motor coordination and balance, which is particularly relevant for models of Parkinson's disease.
-
Forced Swim Test and Tail Suspension Test: These are common behavioral despair tests used to screen for potential antidepressant activity in rodents.[9]
-
Conditioned Place Preference/Aversion: This assay can be used to evaluate the rewarding or aversive properties of the compound, providing an indication of its abuse potential.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the therapeutically relevant class of 4-arylpiperidines. Based on robust structure-activity relationship data from analogous compounds, it is hypothesized to act as a modulator of monoamine transporters, particularly the dopamine and serotonin transporters. This profile suggests potential therapeutic applications in a range of neurological and psychiatric disorders, most notably Parkinson's disease and depression.
The experimental protocols detailed in this guide provide a clear roadmap for the preclinical evaluation of this compound. Rigorous in vitro and in vivo studies are essential to confirm its mechanism of action, determine its efficacy in relevant disease models, and assess its safety profile. The data generated from these studies will be crucial in determining whether this compound warrants further development as a novel therapeutic agent.
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. [Link]
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Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. The Journal of Neuroscience. [Link]
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Behavioral and neurochemical effects of the dopamine transporter ligand 4-chlorobenztropine alone and in combination with cocaine in vivo. PubMed. [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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Behavioral Analysis of Dopaminergic Activation in Zebrafish and Rats Reveals Similar Phenotypes. ACS Publications. [Link]
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4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. MDPI. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
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SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC - PubMed Central. [Link]
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safety and handling of 4-(4-Methoxyphenyl)piperidine hydrochloride
An In-Depth Technical Guide to the Safe Handling of 4-(4-Methoxyphenyl)piperidine hydrochloride
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 6748-48-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the causality behind safety protocols. By integrating field-proven insights with authoritative data, this guide serves as a critical resource for maintaining personnel safety and ensuring experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
This compound is a key building block in medicinal chemistry and neuroscience research.[1] It often serves as an intermediate or precursor in the synthesis of more complex molecules, including potential analgesics, antidepressants, and antipsychotics.[1][2] Its physical form as a crystalline powder necessitates specific handling protocols to mitigate risks associated with airborne particulates.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6748-48-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [3][5] |
| Molecular Weight | 227.73 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 174-176°C | [2] |
| Solubility | Soluble in water and ethanol |[2] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
While exhaustive toxicological data for this specific compound is not publicly available, information from structurally related compounds and supplier safety data indicates that it should be handled as a hazardous substance.[4][6][7] The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact.
Table 2: GHS Hazard Classification Classification is based on data for the parent compound and similar piperidine derivatives.
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[7][8][9] |
The Rationale Behind the Risks:
-
Respiratory Irritation: As a fine, lightweight powder, the compound can easily become airborne during handling (e.g., weighing, transferring).[4] Inhalation can lead to irritation of the nasal passages, throat, and lungs.[7][9]
-
Skin and Eye Irritation: Direct contact with the skin can cause irritation.[7] The greater risk lies with eye exposure, where the crystalline particles can cause significant mechanical and chemical irritation, potentially leading to serious damage if not addressed immediately.[10]
-
Ingestion: Accidental ingestion is harmful and can occur through contamination of hands, food, or drink.[7][8]
A Proactive Approach: The Hierarchy of Controls
To effectively manage these risks, a systematic approach is necessary. The Hierarchy of Controls is a framework that prioritizes risk mitigation strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Section 3: Personal Protective Equipment (PPE) as a Self-Validating System
Proper selection and use of PPE are critical. The choice of PPE should be dictated by the specific task and the potential for exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile.[6] Always inspect gloves for tears or degradation before use. For tasks with higher risk, such as cleaning up a spill, consider wearing two pairs of gloves ("double-gloving").[11] Contaminated gloves should be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.[12]
-
Lab Coat/Gown: A clean, buttoned lab coat or gown is mandatory to protect skin and clothing.[6]
-
-
Respiratory Protection: For procedures where dust generation is unavoidable and engineering controls are insufficient (e.g., handling large quantities, cleaning up spills), use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Caption: PPE selection is dictated by the task's exposure risk.
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes variability and risk.
Protocol: Weighing and Preparing Solutions
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood.
-
Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.
-
Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any airborne powder. Use a spatula to carefully transfer the compound to a weigh boat. Avoid any actions that could create dust clouds.
-
Transfer: Gently add the weighed powder to the solvent in the destination flask. Use a funnel if necessary.
-
Dissolution: Cap the container and mix via swirling, vortexing, or stirring until the solid is fully dissolved.[2]
-
Cleanup: Wipe down the spatula and work surface with a damp cloth. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.[2]
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container.[4][6]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[2][6]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly reduce harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[4][14]
-
Contain: Cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or a universal spill absorbent.[13] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[13][14] Avoid creating dust during this process.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for hazardous waste disposal.[13]
Caption: A decision tree for responding to chemical spills.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4][6][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. | [4][6][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][10][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[4][15] |
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[13]
-
Segregation: Keep this waste stream separate from other chemical wastes to prevent incompatible mixtures.[13]
-
Containerization: Use leak-proof, sealed, and clearly labeled containers. The label must include the words "Hazardous Waste" and the full chemical name.[13]
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[13][14] Maintain meticulous records of waste generation and disposal for regulatory compliance.[13]
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Methodological & Application
In Vitro Assay Development for 4-(4-Methoxyphenyl)piperidine hydrochloride: A Guide for Preclinical Research
<
Introduction: Deconstructing a Novel Chemical Entity
4-(4-Methoxyphenyl)piperidine hydrochloride is a synthetic organic compound characterized by a central piperidine ring linked to a methoxyphenyl group. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. The piperidine scaffold is a common feature in neuropharmacological agents, and the methoxyphenyl group can influence receptor binding and metabolic stability. This application note provides a structured, hypothesis-driven approach for the initial in vitro characterization of this compound, focusing on a likely and highly relevant biological target: the Sigma-1 receptor (σ1R).
The Sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions and pathological states, including neurodegenerative diseases, pain, and psychiatric disorders.[1][2] The rationale for prioritizing σ1R as a primary hypothesis stems from the structural similarities between this compound and known sigma receptor ligands.[1] This guide will detail the necessary protocols to ascertain the compound's affinity for and functional activity at the Sigma-1 receptor.
Hypothesized Biological Target: The Sigma-1 Receptor (σ1R)
The Sigma-1 receptor is a ligand-operated chaperone protein that modulates a variety of ion channels and signaling pathways.[3][4] It is a pluripotent drug target implicated in several pathologies.[3] Structurally, many known σ1R ligands possess a nitrogen-containing ring system, such as piperidine or piperazine, and an aromatic moiety. This structural congruence makes σ1R a logical and compelling primary target for the initial in vitro profiling of this compound.
The following sections outline a two-tiered assay approach:
-
Tier 1: Target Engagement - Radioligand Binding Assay. To determine if the compound physically interacts with the σ1R and to quantify its binding affinity (Ki).
-
Tier 2: Functional Activity - Calcium Flux Assay. To assess whether the compound acts as an agonist or antagonist at the σ1R by measuring its effect on intracellular calcium mobilization, a known downstream consequence of σ1R modulation.[5]
Tier 1 Protocol: Sigma-1 Receptor Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human Sigma-1 receptor by measuring its ability to compete with a known high-affinity radioligand.
Principle: This is a competitive inhibition assay where the test compound's ability to displace a radiolabeled ligand, such as [³H]-(+)-pentazocine, from the σ1R is quantified.[1][6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) is calculated.
Materials and Reagents:
-
Membrane preparation from cells expressing human Sigma-1 receptor (e.g., guinea pig liver membranes are a suitable alternative with high σ1R expression).[3][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Experimental Workflow:
Caption: Workflow for the Sigma-1 Receptor Radioligand Competition Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[9]
-
Controls:
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[6]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Parameter | Value |
| Radioligand ([³H]-(+)-pentazocine) | ~1.0 nM |
| Non-specific Control (Haloperidol) | 10 µM |
| Incubation Time | 90 minutes |
| Incubation Temperature | 37°C |
| Result: | |
| IC50 of 4-(4-Methoxyphenyl)piperidine HCl | (To be determined) |
| Ki of 4-(4-Methoxyphenyl)piperidine HCl | (To be calculated) |
Tier 2 Protocol: Fluo-4 Based Calcium Flux Assay
This protocol aims to characterize the functional activity of this compound as either a Sigma-1 receptor agonist or antagonist.
Principle: Sigma-1 receptor ligands can modulate intracellular calcium levels.[5] This assay uses Fluo-4, a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[10] By pre-loading cells expressing σ1R with Fluo-4, changes in intracellular calcium concentration in response to the test compound can be monitored using a fluorescence plate reader.[10][11] The compound's activity is determined by its ability to either induce a calcium response on its own (agonist) or inhibit the response of a known σ1R agonist (antagonist).
Materials and Reagents:
-
A cell line with stable expression of human Sigma-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Fluo-4 AM dye.[10]
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[10][11]
-
A known Sigma-1 receptor agonist (e.g., (+)-Pentazocine).
-
A fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm.[10]
-
Black, clear-bottom 96-well microplates.
Experimental Workflow:
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Application Notes and Protocols for In-Vivo Study Design with 4-(4-Methoxyphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-(4-Methoxyphenyl)piperidine Hydrochloride
This compound is a piperidine derivative with a chemical structure suggestive of activity within the central nervous system (CNS).[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting CNS disorders.[4][5] The presence of the methoxyphenyl group further suggests potential interactions with monoaminergic systems, such as dopaminergic and serotonergic pathways, which are critical in the pathophysiology of various psychiatric and neurological conditions.[6][7][8][9]
This document provides a comprehensive guide for designing and executing in vivo studies to elucidate the pharmacological profile of this compound. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established preclinical research principles and insights from studies on structurally related 4-arylpiperidine analogs.[5][10][11] The objective is to provide a robust framework for investigating the potential antipsychotic, anxiolytic, and antidepressant-like activities of this compound.
Part 1: Foundational Principles of In Vivo Study Design
A well-designed in vivo study is paramount for generating reproducible and translatable data.[12] Before embarking on specific experimental protocols, it is crucial to establish a clear hypothesis and a structured study plan.
Hypothesis Formulation
Based on its chemical structure, a primary hypothesis could be that this compound modulates dopaminergic and/or serotonergic neurotransmission, leading to antipsychotic, anxiolytic, or antidepressant-like effects. This overarching hypothesis can be broken down into more specific, testable questions for each behavioral assay.
Animal Model Selection
The choice of animal model is critical and should be guided by the research question. For initial screening of CNS effects, mice (e.g., C57BL/6 or Swiss Webster strains) are often a suitable choice due to their well-characterized genetics and behavior, as well as the availability of established testing paradigms.[12][13]
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This includes minimizing animal stress and using the minimum number of animals required to obtain statistically significant results.
Experimental Controls and Blinding
To ensure the validity of the results, several control groups are essential:
-
Vehicle Control: Animals receive the same injection volume and route of administration as the test groups, but with the vehicle (e.g., saline, DMSO) used to dissolve the compound.
-
Positive Control: A well-characterized drug with known effects in the chosen behavioral assay (e.g., a known antipsychotic, anxiolytic, or antidepressant) is used to validate the experimental setup.
Furthermore, experiments should be conducted in a blinded manner, where the experimenter is unaware of the treatment allocation to each animal, to mitigate observer bias.[14]
Part 2: Pharmacokinetic and Toxicological Considerations
Prior to efficacy studies, a preliminary assessment of the compound's pharmacokinetic (PK) and toxicological profile is recommended.
Preliminary Toxicity Assessment
A simple dose-escalation study can be performed to determine the maximum tolerated dose (MTD). This involves administering increasing doses of this compound to small groups of animals and observing for any overt signs of toxicity (e.g., lethargy, seizures, abnormal posture) over a defined period.
Dosing and Administration
The route of administration should be chosen based on the compound's properties and the intended clinical application. Intraperitoneal (i.p.) or oral (p.o.) administration are common for initial screening. The dosing volume should be consistent across all animals (e.g., 10 mL/kg for mice).
Table 1: Proposed Dose Escalation for Preliminary Toxicity Assessment
| Dose Group | Dose (mg/kg, i.p.) | Number of Animals | Observation Period |
| 1 | 1 | 3 | 24 hours |
| 2 | 5 | 3 | 24 hours |
| 3 | 10 | 3 | 24 hours |
| 4 | 30 | 3 | 24 hours |
| 5 | 100 | 3 | 24 hours |
Part 3: Behavioral Pharmacology Screening
The following is a battery of behavioral tests designed to assess the potential antipsychotic, anxiolytic, and antidepressant-like effects of this compound.
Assessment of Antipsychotic-like Activity
Animal models of psychosis often rely on inducing hyperlocomotion with psychostimulant drugs that act on the dopamine system.[12][15][16]
The OFT is used to assess spontaneous locomotor activity and exploratory behavior.[13][17][18][19][20] A reduction in psychostimulant-induced hyperlocomotion by the test compound can be indicative of antipsychotic-like properties.
Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena should be made of a non-reflective material and be evenly illuminated.[20]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[19][21]
-
Procedure:
-
Administer this compound (at various doses determined from the toxicity assessment) or vehicle via the chosen route.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p.), administer a psychostimulant such as amphetamine (e.g., 2-5 mg/kg, i.p.) or vehicle.
-
Place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 15-30 minutes).[17]
-
Record the animal's movement using an automated video-tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
Data Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound would suggest potential antipsychotic activity.
Diagram 1: Experimental Workflow for Open Field Test
Assessment of Antidepressant-like Activity
The FST is a commonly used model to screen for antidepressant-like activity. [22][23][24][25]The test is based on the principle of behavioral despair, where animals will eventually adopt an immobile posture after being placed in an inescapable container of water. [22][23] Protocol: Forced Swim Test
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom. [22][25]2. Acclimation: Acclimate mice to the testing room for at least 30 minutes. [22]3. Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment time, gently place the mouse into the water-filled cylinder for a 6-minute session. [22] * Record the session for later scoring.
-
-
Parameters Measured: The duration of immobility during the last 4 minutes of the 6-minute test is typically measured. [22]Immobility is defined as the absence of active movements other than those necessary to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Part 4: Advanced In Vivo Techniques
For a more in-depth understanding of the mechanism of action, more advanced techniques can be employed.
In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [4][26][27][28]This technique can provide direct evidence of the compound's effect on dopamine and serotonin release and metabolism.
Protocol: In Vivo Microdialysis
-
Surgery: Surgically implant a microdialysis probe into a brain region of interest (e.g., the striatum or prefrontal cortex). Allow animals to recover from surgery.
-
Procedure:
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer this compound.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Analysis: Analyze the dialysate samples for levels of dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of the compound.
Part 5: Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance, in tabular format, and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Table 2: Example Data Summary for Behavioral Assays
| Treatment Group | Dose (mg/kg) | Open Field (Total Distance, cm) | Elevated Plus Maze (% Time in Open Arms) | Forced Swim Test (Immobility, s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Varies | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This application note provides a comprehensive framework for the in vivo characterization of this compound. By systematically evaluating its effects on locomotor activity, anxiety-like behavior, and depressive-like behavior, researchers can gain valuable insights into its potential therapeutic applications. The integration of advanced techniques like in vivo microdialysis can further elucidate the underlying neurochemical mechanisms. A rigorous and well-controlled experimental design is essential for generating high-quality, reproducible data that can confidently guide further drug development efforts.
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- 13. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
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- 16. researchgate.net [researchgate.net]
- 17. Open field test for mice [protocols.io]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. behaviorcloud.com [behaviorcloud.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Stability of 4-(4-Methoxyphenyl)piperidine Hydrochloride Solutions
Abstract
This comprehensive technical guide provides detailed protocols and expert insights into the preparation, handling, and stability assessment of 4-(4-Methoxyphenyl)piperidine hydrochloride solutions. As a crucial building block in pharmaceutical research and development, particularly for neurological drug candidates, ensuring the integrity and precise concentration of this compound in solution is paramount for reproducible and reliable experimental outcomes. This document outlines methodologies for preparing solutions in various solvents, details potential degradation pathways, and provides a systematic approach to stability testing through forced degradation studies and a stability-indicating HPLC method. The protocols are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the necessary tools to maintain the quality and efficacy of their working solutions.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is the foundation for its effective use. The compound is typically supplied as a white crystalline solid and is known to be soluble in water and ethanol. The hydrochloride salt form significantly enhances its aqueous solubility and stability compared to the free base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO · HCl | |
| Molecular Weight | 227.73 g/mol | |
| CAS Number | 6748-48-7 | |
| Appearance | White crystalline powder/solid | |
| Melting Point | 174-176 °C | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and ethanol. |
Safety and Handling Precautions
As an organic amine salt, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always handle the solid and its solutions in a well-ventilated area, wearing safety goggles, gloves, and a lab coat.
-
Storage of Solid: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis and degradation. Avoid storing near strong oxidizing agents, with which it is incompatible.
Protocol for Preparation of Stock Solutions
The choice of solvent is dictated by the intended downstream application. The following protocols cover the most common scenarios.
Protocol for Aqueous Stock Solution (e.g., 10 mg/mL in PBS)
Aqueous buffered solutions are ideal for many biological assays. Using a buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is critical to control pH, which directly influences the stability of piperidine derivatives.
Materials:
-
This compound solid
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Volumetric pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 10.0 mg of this compound solid and transfer it to a 15 mL conical tube. Causality: Precise weighing is fundamental for accurate final concentration.
-
Dissolution: Add approximately 0.8 mL of PBS (pH 7.4) to the tube. Vortex briefly. If needed, sonicate the solution in a water bath for 2-5 minutes to facilitate complete dissolution.
-
Volume Adjustment: Once fully dissolved, add PBS to bring the final volume to exactly 1.0 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, cryo-safe storage tube. Causality: Filtration removes any particulates and ensures sterility for biological applications, preventing microbial contamination which could degrade the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation. Store at -20°C or -80°C for long-term stability.
Protocol for Organic Solvent Stock Solution (e.g., 50 mg/mL in DMSO)
High-concentration stocks in an organic solvent like Dimethyl Sulfoxide (DMSO) are common for creating dilution series for in vitro assays.
Materials:
-
This compound solid
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined cap
Procedure:
-
Weighing: Accurately weigh 50.0 mg of the compound into a clean, dry glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary. Causality: Using anhydrous DMSO is crucial as water can promote hydrolysis over long-term storage.
-
Storage: Store the DMSO stock in tightly sealed aliquots at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Understanding the Stability Profile
The stability of this compound is influenced by pH, temperature, light, and the presence of oxidizing agents. The primary sites for degradation are the piperidine ring's nitrogen atom and the aromatic ring.
Potential Degradation Pathways
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxide or various ring-opened products. This can be initiated by atmospheric oxygen, metal ion contaminants, or strong oxidizing agents.
-
Hydrolysis: While the core structure is not readily hydrolyzed, pH-dependent degradation can occur, especially under strongly acidic or basic conditions over extended periods at elevated temperatures.
-
Photodegradation: Exposure to high-energy light, particularly UV, can provide the energy to initiate free-radical degradation pathways.
-
Thermal Degradation: At high temperatures, decomposition can occur, potentially leading to the cleavage of bonds within the piperidine ring or liberation of hydrogen chloride gas from the salt.
Caption: Potential degradation pathways for 4-(4-Methoxyphenyl)piperidine HCl.
Protocol for Stability Assessment
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. A reverse-phase HPLC (RP-HPLC) method is typically used. The validation of this method relies on a forced degradation study.
Experimental Workflow for Stability Testing
The overall process involves subjecting the compound to stress, analyzing the resulting mixture, and using that information to validate a long-term stability study.
Caption: Workflow for a forced degradation and stability assessment study.
Protocol: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the compound to identify potential degradation products and ensure the analytical method can resolve them from the parent peak.
Materials:
-
1 mg/mL solution of this compound in water or a suitable buffer.
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
-
Temperature-controlled oven and photostability chamber
Procedure:
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with mobile phase or water. This is the T=0 unstressed sample.
-
Acid Hydrolysis: Mix equal volumes of the 1 mg/mL stock with 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 8, 24h). Before analysis, neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock with 0.2 M NaOH. Keep at room temperature for 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock with 6% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a stock solution in a phototransparent vial to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A wrapped control vial should be stored alongside.
-
Analysis: Analyze all stressed samples, along with the unstressed control, using a suitable RP-HPLC method with a photodiode array (PDA) detector.
Data Interpretation and Illustrative Results
The goal is to achieve modest degradation (5-20%) to ensure that the method is not overwhelmed but that degradants are clearly visible. The PDA detector is crucial for assessing peak purity to confirm that the parent peak is not co-eluting with any degradants.
Table 2: Illustrative Forced Degradation Data
| Stress Condition | Duration | % Degradation (Hypothetical) | No. of Degradant Peaks |
| 0.1 M HCl | 24h @ 60°C | 8.5% | 2 |
| 0.1 M NaOH | 24h @ RT | 15.2% | 3 |
| 3% H₂O₂ | 8h @ RT | 11.8% | 2 (1 major) |
| Thermal | 48h @ 80°C | 4.1% | 1 |
| Photolytic | ICH Q1B | 6.3% | 2 |
This data is illustrative and serves as a guide. Actual results must be determined experimentally.
Protocol: Long-Term Stability Study
Objective: To determine the shelf-life of the solution under recommended storage conditions.
Procedure:
-
Prepare a large batch of the solution (e.g., 10 mg/mL in PBS).
-
Distribute the solution into multiple aliquots in cryovials.
-
Store aliquots at a minimum of three temperatures:
-
Recommended: -20°C
-
Accelerated: 4°C
-
Stressed: 25°C (Room Temperature)
-
-
Establish a time-point schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
At each time point, retrieve one aliquot from each temperature condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Assess stability by measuring the remaining percentage of the parent compound and observing the formation of any new impurity peaks. A solution is often considered stable if the parent compound remains >95% of its initial concentration and no significant impurity peaks emerge.
Conclusion and Recommendations
The chemical integrity of this compound solutions is fundamental to the success of research and development activities. This guide provides a framework for preparing stable solutions and rigorously validating their stability over time.
Key Recommendations:
-
Always use high-purity solvents and reagents for solution preparation.
-
For aqueous solutions intended for biological use, employ sterile buffers (pH 7.0-7.4) and filter-sterilize the final solution.
-
Prepare stock solutions at a high concentration and aliquot into single-use volumes to minimize freeze-thaw cycles and contamination risk.
-
Store solutions protected from light at -20°C or below for optimal long-term stability.
-
A forced degradation study is an indispensable tool for understanding potential liabilities and developing a robust, stability-indicating analytical method before embarking on critical experiments.
References
analytical methods for 4-(4-Methoxyphenyl)piperidine hydrochloride quantification
An In-Depth Guide to the Quantitative Analysis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, a key intermediate and building block in modern pharmaceutical synthesis.[1] Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. We will explore three robust analytical techniques: the primary, high-specificity method of High-Performance Liquid Chromatography with UV detection (HPLC-UV); the orthogonal method of Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling; and a rapid UV-Vis Spectrophotometric method for high-throughput screening. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[2][3]
Introduction and Rationale for Method Selection
This compound is a versatile heterocyclic compound utilized in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. This involves monitoring the purity of the starting material, quantifying its content in various matrices, and assessing its stability over time.
The choice of an analytical method is dictated by its intended purpose—a concept formalized in the Analytical Target Profile (ATP).[3]
-
High-Performance Liquid Chromatography (HPLC-UV) is selected as the primary method due to its high resolution, sensitivity, and suitability for non-volatile compounds like hydrochloride salts. It is the gold standard for quality control (QC) release and stability testing.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal method. While it may require sample derivatization or conversion to the free base, its principal strength lies in the definitive identification and quantification of volatile and semi-volatile impurities, which is critical for genotoxic impurity analysis and process optimization.[5][6]
-
UV-Vis Spectrophotometry offers a simple, cost-effective, and rapid technique. Though lacking the specificity of chromatographic methods, it is highly effective for routine applications like determining dissolution profiles or for in-process controls where the sample matrix is well-defined and free of interfering substances.[7]
Caption: Logic for selecting the appropriate analytical method.
Primary Method: Stability-Indicating HPLC-UV
This method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products, impurities, and excipients.[8] This capability is established through forced degradation studies.[9][10]
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. This compound, being a polar molecule, will have a moderate affinity for a non-polar stationary phase (like C18) and will be eluted by a polar mobile phase. The methoxyphenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[4]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (≥98% purity).[1]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid, and Ultrapure Water.
Chromatographic Conditions:
| Parameter | Condition | Causality/Rationale |
|---|---|---|
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid | Buffered aqueous phase to ensure consistent ionization state of the analyte and sharp peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to control the elution strength. |
| Gradient | 70% A / 30% B, hold for 10 min | Isocratic elution provides robust and reproducible retention times for QC environments. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature minimizes fluctuations in retention time. |
| Detection λ | 225 nm | Wavelength of maximum absorbance for the methoxyphenyl chromophore, maximizing sensitivity.[11] |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overloading. |
Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of ultrapure water. Adjust the pH to 3.0 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask using a 50:50 mixture of water and methanol as the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Prepare the test sample to a target concentration of 25 µg/mL using the same diluent as the standard. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[2][12]
| Validation Parameter | Test | Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo, standard, and stressed samples. | Peak for the analyte is free from interference from degradants or other components. Peak purity index > 0.999. | Ensures the method is stability-indicating.[13] |
| Linearity | Analyze 5 concentrations (e.g., 5-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. | Confirms a direct relationship between concentration and detector response.[12] |
| Accuracy | Analyze samples spiked with the analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[14] | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (6 injections of 100% level). Intermediate (different day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[12] | Demonstrates the method's reproducibility under various conditions. |
| LOD & LOQ | Signal-to-Noise ratio method (S/N=3 for LOD, S/N=10 for LOQ) or from linearity curve. | LOD and LOQ should be reported and justified.[11] | Defines the lower limits of the method's capabilities. |
| Robustness | Deliberately vary parameters (pH ±0.2, Flow Rate ±10%, Column Temp ±5°C). | System suitability parameters remain within limits. RSD ≤ 2.0%. | Assesses the method's reliability during normal usage.[13] |
Protocol for Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[8][15] The goal is to achieve 5-20% degradation of the active ingredient.[10]
-
Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 60°C for 2 hours.[8]
-
Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 60°C for 2 hours.[8]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.[10]
-
Photolytic Degradation: Expose drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After each stress condition, neutralize the sample if necessary, dilute to the target concentration, and analyze by the HPLC method. Evaluate the chromatograms for degradation peaks and assess peak purity of the parent analyte peak.
Caption: Workflow for HPLC-UV quantification.
Alternative Method: GC-MS for Impurity Profiling
Principle of Analysis
GC-MS is ideal for separating and identifying volatile and semi-volatile compounds. For this compound, analysis typically requires conversion to the more volatile free base form. The gas chromatograph separates the components of the mixture, and the mass spectrometer fragments the molecules, producing a unique mass spectrum that acts as a chemical "fingerprint" for definitive identification.[5][17]
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Dichloromethane, Sodium Hydroxide solution (1 M), Anhydrous Sodium Sulfate.
Sample Preparation (Free Base Extraction):
-
Dissolve a known quantity of the hydrochloride salt sample in water.
-
Basify the solution to pH > 10 with 1 M NaOH to form the free base.
-
Extract the aqueous layer three times with an equal volume of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to a suitable volume for injection.
GC-MS Conditions:
| Parameter | Condition | Causality/Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Scan Range | 40-500 amu | Covers the expected mass range of the analyte and its potential fragments. |
Screening Method: UV-Vis Spectrophotometry
Principle of Analysis
This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid and straightforward method but is susceptible to interference from any other substance in the sample that absorbs at the same wavelength. For mixtures, derivative spectrophotometry can be used to resolve overlapping spectral bands and improve specificity.[7][18]
Experimental Protocol: UV-Vis
Instrumentation and Materials:
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Reagents: Methanol (spectroscopic grade) or 0.1 N HCl.
Procedure:
-
Determine λmax: Scan a dilute solution of this compound (approx. 10 µg/mL in methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is expected around 225 nm.
-
Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) in the chosen solvent.
-
Measure Absorbance: Measure the absorbance of each standard and the sample solution at the determined λmax, using the solvent as a blank.
-
Calculate Concentration: Plot a graph of absorbance vs. concentration. Use the linear regression equation to calculate the concentration of the unknown sample.
Summary and Comparison of Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Chromatographic separation + mass spectral identification) | Low (Prone to spectral interference) |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL[4] | < 0.1 µg/mL | ~0.5 µg/mL[7] |
| Application | QC release, stability studies, impurity quantification | Impurity identification, structure elucidation, trace analysis | High-throughput screening, in-process controls, dissolution |
| Sample Prep | Simple dissolution and filtration | More complex (requires extraction/derivatization) | Very simple (dissolution) |
| Analysis Time | 10-15 min per sample | 20-30 min per sample | < 1 min per sample |
| Cost | Moderate | High | Low |
Conclusion
The quantification of this compound can be reliably achieved through several analytical techniques. The choice of method should be guided by the specific requirements of the analysis. For regulatory filings, a fully validated, stability-indicating HPLC-UV method is the required standard, providing the necessary accuracy, precision, and specificity. GC-MS serves as an indispensable tool for the structural elucidation of unknown impurities, while UV-Vis spectrophotometry provides a rapid and cost-effective solution for routine, high-throughput analyses where the sample matrix is simple and well-controlled. Adherence to the principles and protocols outlined in this guide will ensure the generation of robust, reliable, and defensible analytical data throughout the drug development lifecycle.
References
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Asher, C. et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society. Retrieved from [Link]
-
Hotha, K. et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Lupina, T., & Cripps, H. (1987). UV spectrophotometric determination of piperine in pepper preparations: collaborative study. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2024). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Retrieved from [Link]
-
ResearchGate. (2024). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
-
ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues. Retrieved from [Link]
-
Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
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Application Note: A Robust HPLC Method for Purity Analysis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Abstract
This application note details a highly specific and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-(4-Methoxyphenyl)piperidine hydrochloride. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of this pharmaceutical intermediate. The protocol herein provides a comprehensive framework, from instrumentation to data analysis, grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative for Purity Analysis
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] The purity of this intermediate is paramount, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability profile. A robust analytical method is therefore essential for ensuring the quality and consistency of the material used in drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] This note describes a method developed to provide a clear separation of the main compound from potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained to empower the user to understand, implement, and troubleshoot the method effectively.
Chromatographic Principles and Method Rationale
The developed method is based on reverse-phase chromatography, which separates analytes based on their hydrophobicity.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and strong retentive properties for moderately polar to nonpolar compounds like this compound. The end-capped silica provides a non-polar surface, interacting with the non-polar regions of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile) is used. The buffer controls the pH to ensure consistent ionization of the analyte, which is critical for reproducible retention times. The piperidine moiety is basic; therefore, a slightly acidic mobile phase (pH ~3.5) ensures that it is protonated, leading to better peak shape and retention on the C18 column. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.
-
Detection: The methoxyphenyl group in the analyte contains a strong chromophore, making UV detection a suitable and sensitive choice.[4] A detection wavelength is selected based on the UV absorbance maximum of the compound to ensure high sensitivity.
Experimental Workflow and Protocols
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Chemicals | This compound Reference Standard (>99.5%) |
| Acetonitrile (HPLC Grade) | |
| Potassium Dihydrogen Phosphate (AR Grade) | |
| Orthophosphoric Acid (AR Grade) | |
| Purified Water (18.2 MΩ·cm) |
Preparation of Solutions
Mobile Phase (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve in 1000 mL of purified water.
-
Adjust the pH to 3.5 with dropwise addition of orthophosphoric acid while stirring.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
Combine 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the final mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution will be used for purity calculations.
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Prepare a 100 µg/mL solution following the same procedure as for the Working Standard Solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M KH2PO4 (pH 3.5) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
System Suitability: A Self-Validating System
System Suitability Testing (SST) is a mandatory component of analytical procedures, ensuring the chromatographic system is adequate for the intended analysis.[3][5][6] It is performed before sample analysis to verify the performance of the entire system.[3]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Acceptance Criteria:
| Parameter | Requirement | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[5] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Precision (RSD) | ≤ 2.0% for peak area | Demonstrates the reproducibility of the injection and detection system.[5] |
If the system fails to meet these criteria, the cause must be investigated and rectified before proceeding with sample analysis.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area normalization method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Calculation:
The percentage purity is calculated as follows:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Reporting: Report any impurity peak that is greater than the reporting threshold (typically 0.05%). The sum of all impurities should be subtracted from 100% to report the final purity value.
Method Validation Principles
This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for the purity assessment of this compound. By adhering to the detailed protocols and system suitability criteria, laboratories can ensure the generation of accurate and reproducible data, which is critical for quality control in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Quality Guidelines. International Council for Harmonisation.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy.
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
This compound. ChemBK.
-
This compound. CymitQuimica.
-
4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0. Shree Ganesh Remedies Ltd.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
4-Methoxyphencyclidine: An Analytical Profile. U.S. Department of Justice, Drug Enforcement Administration.
-
HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. BenchChem.
-
RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Pharmaceutical Research International.
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TLC analysis of 4-(4-Methoxyphenyl)piperidine hydrochloride reactions
An Application Note and Protocol for the Thin-Layer Chromatography (TLC) Analysis of Reactions Involving 4-(4-Methoxyphenyl)piperidine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Critical Role of Real-Time Reaction Monitoring
In the realm of synthetic organic chemistry and drug development, the ability to monitor the progress of a chemical reaction in real-time is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, ultimately leading to higher yields and purity of the target molecule. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for this purpose[1][2]. This application note provides a comprehensive guide to the principles and practice of using TLC to monitor reactions involving this compound, a versatile building block in medicinal chemistry.[3][4] This compound, a white crystalline powder soluble in water and ethanol, serves as a precursor in the synthesis of various therapeutic agents, including antipsychotics.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and the scientific rationale behind the experimental choices, ensuring reliable and reproducible results.
Scientific Principles: A Refresher on Thin-Layer Chromatography
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][5][6]
-
The Stationary Phase: Typically, a thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[7][8] Silica gel is polar due to the presence of surface hydroxyl groups.[9]
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[8][9]
-
The Separation Process: A small spot of the reaction mixture is applied to the baseline of the TLC plate. As the mobile phase ascends the plate, it carries the components of the mixture with it. Compounds with a higher affinity for the polar stationary phase will travel shorter distances, while less polar compounds, which are more soluble in the mobile phase, will travel further up the plate.[8] This differential migration results in the separation of the components.
The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf value) , which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12]
Materials and Reagents
Equipment
-
TLC plates (silica gel 60 F254 on aluminum or glass backing)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
-
Heating plate or heat gun
-
Forceps
-
Pencil and ruler
-
Fume hood
Reagents and Solvents
-
This compound (Starting Material)
-
Reaction mixture to be analyzed
-
Mobile Phase Solvents:
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Ammonia solution (for basic compounds)
-
-
Visualization Reagents (Stains):
-
Sample Preparation Solvents: Dichloromethane (DCM) or Methanol (MeOH)
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of the TLC System
-
Mobile Phase Selection and Preparation: The choice of the mobile phase is critical for achieving good separation.[7] For a reaction involving the basic 4-(4-Methoxyphenyl)piperidine, which is a polar compound, a common starting mobile phase is a mixture of a non-polar and a polar solvent, such as 7:3 Hexanes:Ethyl Acetate. To prevent streaking, which is common with amines due to their basicity, it is highly recommended to add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia to the mobile phase.[16][17]
-
Expert Insight: The addition of a base neutralizes the acidic sites on the silica gel, preventing the amine from strongly adsorbing and streaking up the plate.
-
-
TLC Chamber Equilibration: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for 5-10 minutes to saturate the atmosphere with solvent vapors. This ensures a uniform and reproducible development of the TLC plate.
Protocol 2: Sample Preparation and Spotting
-
Prepare Sample Solutions:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of this compound in a few drops of methanol.
-
Reaction Mixture (R): Withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette and dilute it with a suitable solvent (e.g., DCM or the reaction solvent if it is volatile).
-
Co-spot (C): A lane where both the starting material and reaction mixture are spotted on top of each other. This is crucial for definitively identifying the starting material spot in the reaction lane.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.[18]
-
Mark small, evenly spaced ticks on the baseline for each sample you will spot (e.g., SM, R, C).
-
-
Spotting the Plate:
-
Dip a capillary tube into the desired sample solution.
-
Lightly and briefly touch the end of the capillary tube to the corresponding mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).[19]
-
Allow the solvent to evaporate completely between applications if multiple spots are needed to increase concentration.[17][18] Avoid overloading the spot, as this will lead to streaking.[16][17][20]
-
Protocol 3: Developing the Chromatogram
-
Plate Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase.[18]
-
Elution: Close the chamber and allow the mobile phase to ascend the plate via capillary action.[9] Do not disturb the chamber during this process.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[12]
-
Drying: Allow the plate to air dry completely in a fume hood.
Protocol 4: Visualization and Data Analysis
-
UV Visualization: Place the dried plate under a UV lamp.[21] Since 4-(4-Methoxyphenyl)piperidine contains an aromatic ring, it should be UV active and appear as a dark spot on a fluorescent background at 254 nm.[22] Circle the visible spots with a pencil.
-
Chemical Staining:
-
Potassium Permanganate (KMnO₄) Stain: Dip the plate into a jar containing the KMnO₄ stain or spray the plate evenly. Oxidizable compounds will appear as yellow or brown spots against a purple background.
-
Ninhydrin Stain: This is particularly useful for tracking the consumption of the secondary amine starting material. Dip or spray the plate with the ninhydrin solution and gently heat with a heat gun. Primary and secondary amines will typically yield purple or pink spots.[13]
-
-
Rf Value Calculation:
Interpretation of Results
By comparing the spots in the reaction lane to the starting material and co-spot lanes, you can monitor the progress of the reaction.
-
Start of Reaction: A prominent spot corresponding to the starting material will be visible.
-
During Reaction: The intensity of the starting material spot will decrease, and one or more new spots (representing intermediates or the final product) will appear. The product spot will typically have a different Rf value than the starting material.
-
Reaction Completion: The starting material spot will have disappeared completely, and the product spot will be prominent.
Data Presentation: Expected Rf Values
The following table provides hypothetical Rf values to illustrate how to interpret a TLC plate for a typical N-alkylation reaction of 4-(4-Methoxyphenyl)piperidine. The exact Rf values will depend on the specific reaction and the mobile phase used.[23]
| Compound | Expected Polarity | Expected Rf Value (e.g., in 7:3 Hexanes:EtOAc + 1% TEA) | Rationale |
| 4-(4-Methoxyphenyl)piperidine | High (due to secondary amine) | ~0.3 | The polar N-H group interacts strongly with the silica gel. |
| Alkylating Agent (e.g., Benzyl Bromide) | Low | ~0.8 | Typically non-polar. |
| N-Alkylated Product | Moderate-Low | ~0.6 | The tertiary amine is less polar than the secondary amine, leading to a higher Rf value. |
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots [16][17] | 1. Sample is overloaded. 2. Compound is highly polar or basic (common for amines). 3. Sample is not fully dissolved. | 1. Dilute the sample solution or spot less.[20] 2. Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase.[16][17] 3. Ensure the sample is fully dissolved before spotting. |
| Spots Not Moving from Baseline (Rf ≈ 0) [17] | 1. Mobile phase is not polar enough. | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[1][17] |
| Spots at Solvent Front (Rf ≈ 1) [17] | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes).[1][17] |
| No Spots Visible [17][18] | 1. Compound is not UV active. 2. Sample concentration is too low. 3. Compound is volatile and evaporated. | 1. Use a chemical stain (e.g., KMnO₄, Ninhydrin). 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry in between.[17][18] 3. This is less common for this specific compound but can be an issue with low boiling point substances. |
| Irregular Solvent Front [18] | 1. The TLC plate was touching the side of the chamber or the filter paper. 2. The bottom of the plate is not level. | 1. Ensure the plate is centered in the chamber and not touching the walls or filter paper. 2. Ensure the plate is cut evenly and sits flat in the chamber. |
Workflow Visualization
The following diagram illustrates the complete workflow for the TLC analysis of a reaction involving this compound.
Caption: Workflow for TLC analysis of reactions.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions. By following the detailed protocols and leveraging the troubleshooting guide provided in this application note, researchers can confidently and accurately track the progress of reactions involving this compound. The principles and techniques described herein are broadly applicable to a wide range of organic transformations, empowering scientists to make informed decisions during the course of their synthetic endeavors.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Practical Solutions. (2023). Troubleshooting Common Issues in Thin Layer Chromatography. Retrieved from [Link]
-
University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
-
ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Sci-Hub. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Techniques and Practice of Chromatography. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]
-
RSC Education. (n.d.). Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. Retrieved from [Link]
-
Khan Academy. (n.d.). Basics of chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Navigating the Neuroscience Research Landscape with 4-(4-Methoxyphenyl)piperidine Hydrochloride: A Guide to its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring attached to a methoxyphenyl group.[1][2] The 4-arylpiperidine scaffold is a well-established pharmacophore in neuroscience research, present in numerous centrally acting drugs and tool compounds.[3] Derivatives of 4-arylpiperidine have been extensively investigated for their potential to modulate various neurotransmitter systems, including dopaminergic, serotonergic, and opioid pathways, making them valuable probes for studying neurological processes and as starting points for the development of novel therapeutics for a range of central nervous system (CNS) disorders.
This document aims to provide a comprehensive overview of the potential applications of this compound in neuroscience research. While publicly available, peer-reviewed literature specifically detailing the neuropharmacological profile of this exact compound is limited, this guide will synthesize information on closely related 4-arylpiperidine derivatives to propose potential areas of investigation and to provide a framework for its experimental evaluation.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use in research.
| Property | Value | Source |
| CAS Number | 6748-48-7 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO | |
| Molecular Weight | 227.73 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water and ethanol. | |
| Storage | Store at room temperature in a tightly sealed container, away from oxidizing agents. | [3] |
Note on Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Potential Mechanisms of Action and Therapeutic Targets
Based on the pharmacology of structurally related 4-arylpiperidine derivatives, this compound may interact with several key targets within the CNS. It is crucial to note that the following proposed mechanisms of action are based on data from analogous compounds and require experimental validation for this compound itself.
Dopamine and Serotonin Transporters
A prominent application of 4-arylpiperidine analogs is in the study of monoamine transporters. A non-peer-reviewed technical data sheet for the parent compound, 4-(4-Methoxyphenyl)piperidine, suggests it possesses nanomolar affinity for the dopamine transporter (DAT) with selectivity over the serotonin transporter (SERT).[3] If verified, this pharmacological profile would make it a valuable tool for:
-
Probing Dopaminergic Neurotransmission: Investigating the role of dopamine uptake in various physiological and pathological processes.
-
Parkinson's Disease Research: Exploring its potential to modulate dopamine levels in models of Parkinson's disease.
-
Substance Abuse and Addiction Studies: Examining its effects on the reward pathway and its potential as a lead compound for addiction therapies.
Opioid Receptors
The 4-phenylpiperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl and meperidine. These compounds primarily exert their effects through interaction with the µ-opioid receptor. The aforementioned technical data sheet also alludes to µ-opioid receptor modulation by 4-(4-Methoxyphenyl)piperidine.[3] Should this be confirmed, the compound could be utilized in:
-
Pain Research: Characterizing its analgesic properties in various in vitro and in vivo models of pain.
-
Opioid Receptor Pharmacology: Using it as a research tool to study the structure-activity relationships of µ-opioid receptor ligands.
NMDA and GABA-A Receptors
The same unverified source suggests a dual action involving voltage-dependent blockade of NMDA channels and stabilization of interactions with GABA-A receptor subtypes.[3] These are important targets in neuroscience:
-
NMDA Receptors: Are critical for synaptic plasticity, learning, and memory. Their dysfunction is implicated in neurodegenerative diseases and psychiatric disorders.
-
GABA-A Receptors: Are the primary mediators of fast inhibitory neurotransmission in the CNS and are targets for anxiolytics, sedatives, and anticonvulsants.
Experimental validation of these activities would open up research avenues in epilepsy, anxiety disorders, and neuroprotection.
Proposed Experimental Protocols
The following are generalized protocols for the initial characterization of the neuropharmacological profile of this compound. These should be adapted and optimized based on specific experimental goals and laboratory capabilities.
In Vitro Assays: Target Validation and Affinity Determination
1. Radioligand Binding Assays
This is a fundamental technique to determine the binding affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and µ-opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or µ-opioid receptor (hMOR).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]DAMGO (for µ-opioid receptor).
-
This compound.
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Naloxone for µ-opioid receptor).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.
-
Incubate at the appropriate temperature and duration (e.g., 60 minutes at room temperature).
-
Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
2. Functional Assays
These assays measure the functional consequence of receptor binding (e.g., agonist or antagonist activity).
Objective: To determine the functional activity of this compound at the µ-opioid receptor.
Protocol: [³⁵S]GTPγS Binding Assay
-
In a 96-well plate, combine cell membranes expressing the µ-opioid receptor, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
To determine antagonist activity, perform the assay in the presence of a known µ-opioid agonist (e.g., DAMGO).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal effect (Eₘₐₓ).
In Vivo Assays: Behavioral and Physiological Characterization
1. Assessment of Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative effects.
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
Protocol:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.
-
Immediately place the animal in an open-field arena equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
Analyze the data to determine if the compound significantly alters locomotor activity compared to the vehicle control group.
2. Hot Plate Test for Analgesia
Objective: To assess the potential analgesic (antinociceptive) effects of the compound.
Animals: Male C57BL/6 mice.
Protocol:
-
Determine the baseline latency for each mouse to respond (e.g., licking a hind paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, subcutaneously) or vehicle.
-
At various time points after administration (e.g., 15, 30, 60, 120 minutes), place the mouse back on the hot plate and record the response latency.
-
Calculate the percent maximal possible effect (%MPE) for each animal at each time point.
Data Presentation and Visualization
Hypothetical Pharmacological Data Summary
The following table illustrates how to present the data obtained from the proposed in vitro assays. The values are purely hypothetical and for illustrative purposes only.
| Target | Assay Type | Radioligand | Kᵢ (nM) | Functional Activity |
| DAT | Binding | [³H]WIN 35,428 | 50 | - |
| SERT | Binding | [³H]Citalopram | >1000 | - |
| µ-Opioid Receptor | Binding | [³H]DAMGO | 150 | Partial Agonist |
| µ-Opioid Receptor | Functional | [³⁵S]GTPγS | EC₅₀ = 300 nM, Eₘₐₓ = 40% | - |
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the neuropharmacological characterization of this compound.
Potential Signaling Pathway Involvement
Based on its potential targets, this compound could modulate downstream signaling cascades. The following diagram illustrates a hypothetical signaling pathway involving µ-opioid receptor activation.
Caption: Hypothetical signaling pathway for µ-opioid receptor activation by this compound.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant potential for neuroscience research. Based on the pharmacology of related molecules, it is a promising candidate for investigating dopaminergic and opioid systems. However, it is imperative that the specific pharmacological profile of this compound is rigorously determined through empirical studies. The protocols and potential mechanisms outlined in this guide provide a starting framework for researchers to begin to unravel the neuropharmacological properties of this compound and to explore its potential as a tool for understanding the complexities of the central nervous system. Future research should focus on confirming its receptor binding profile, elucidating its functional activity, and evaluating its behavioral effects in relevant animal models.
References
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith, A. T., Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
-
4-(4-Methoxyphenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]
Sources
Application Notes & Protocols: 4-(4-Methoxyphenyl)piperidine Hydrochloride as a Versatile Precursor in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The 4-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Among the various derivatives, 4-(4-Methoxyphenyl)piperidine hydrochloride serves as a highly versatile and strategic precursor. The presence of a methoxy group offers a latent phenolic hydroxyl, while the secondary amine of the piperidine ring provides a reactive handle for extensive chemical elaboration. This document provides a comprehensive guide to the properties, safe handling, and synthetic utility of this compound, complete with detailed protocols for its application in the synthesis of key pharmaceutical intermediates.
Precursor Characterization and Properties
A thorough understanding of the precursor's physicochemical properties is fundamental to its effective use in synthesis. This compound is typically supplied as a white to off-white crystalline solid, with good solubility in water and polar organic solvents like ethanol and methanol.[2]
| Property | Value | Reference |
| CAS Number | 6748-48-7 | [3][4] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [3][4] |
| Molecular Weight | 227.73 g/mol | [3][4] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 174-176 °C | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| Purity (Typical) | ≥95-98% | [3][5] |
1.1. Safe Handling and Storage
As with any chemical reagent, proper safety protocols are paramount. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Avoid inhalation of dust and contact with skin, eyes, and mucous membranes.[2][8] After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Synthetic Applications & Protocols
The synthetic value of 4-(4-Methoxyphenyl)piperidine lies in the reactivity of its two key functional groups: the secondary amine of the piperidine ring and the methoxy group on the phenyl ring.
Caption: Synthetic utility of 4-(4-Methoxyphenyl)piperidine.
2.1. Application in Analgesic Synthesis: Accessing Opioid Scaffolds
The 4-phenylpiperidine core is foundational to a class of synthetic opioids, most famously Pethidine (Meperidine).[9][10] This precursor is ideal for generating novel analogs. The methoxy group can either be retained as a key binding element or deprotected to reveal a phenolic hydroxyl, a critical pharmacophore in many potent opioids like morphine.
Protocol 1: N-Methylation of the Piperidine Core
-
Causality: N-methylation is a critical step for producing analogs of drugs like Pethidine, where a tertiary amine is required for analgesic activity.[10] This protocol utilizes a simple, robust reductive amination procedure.
-
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound and DCM.
-
Add saturated NaHCO₃ solution to neutralize the hydrochloride salt and stir until the solid dissolves. Separate the organic layer, wash with brine, and dry over MgSO₄. Filter and concentrate in vacuo to obtain the free base.
-
Dissolve the resulting free base in fresh DCM under an inert atmosphere (N₂ or Ar).
-
Add formaldehyde solution and stir for 20-30 minutes at room temperature. The formation of the intermediate iminium ion is typically rapid.
-
Carefully add sodium triacetoxyborohydride in portions. Note: The reaction is exothermic. Maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 1-methyl-4-(4-methoxyphenyl)piperidine, can be purified by column chromatography or crystallization.
-
Protocol 2: O-Demethylation to Phenolic Derivatives
-
Causality: The phenolic hydroxyl group is a key pharmacophore for many high-affinity opioid receptor ligands. Cleaving the methyl ether unmasks this functionality, significantly broadening the synthetic possibilities. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
-
Materials:
-
1-methyl-4-(4-methoxyphenyl)piperidine (from Protocol 1, 1.0 eq)
-
Boron tribromide (BBr₃, 1 M solution in DCM, 2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve the starting material in anhydrous DCM under an inert atmosphere and cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution via syringe. A dark complex will form.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C (ice bath).
-
Very slowly and carefully quench the reaction by adding methanol. This will destroy excess BBr₃ and break up the boron complexes. Caution: Gas evolution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture in vacuo.
-
Carefully neutralize the residue with saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the product with DCM or a mixture of DCM/Isopropanol (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-(4-hydroxyphenyl)-1-methylpiperidine, which can be purified by chromatography.
-
Analytical Methodologies for Quality Control
Protocols are only reliable if the purity of reagents and the identity of products can be confirmed.
Caption: Quality control workflow for synthesis validation.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a rapid and accurate method for determining the purity of the starting material and monitoring the progress of a reaction.
-
Typical Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Elution: The hydrochloride salt will be highly polar and elute early. N-alkylated and O-demethylated products will be more retained.
-
3.1. Structural Verification by NMR and IR Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. For 4-(4-Methoxyphenyl)piperidine, key signals include:
-
Aromatic protons of the methoxyphenyl group appearing as two doublets around 6.8-7.2 ppm.[11]
-
A singlet for the methoxy group (-OCH₃) around 3.8 ppm.[11]
-
Complex multiplets for the piperidine ring protons between 1.5-3.5 ppm.
-
Upon N-methylation (Protocol 1), a new singlet for the N-CH₃ group will appear around 2.3-2.5 ppm.
-
Upon O-demethylation (Protocol 2), the methoxy singlet at ~3.8 ppm will disappear, and a broad singlet for the phenolic -OH will appear.
-
-
FTIR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups.
-
The precursor hydrochloride salt will show a broad amine salt stretch (N-H⁺) from 2000-2700 cm⁻¹.[11]
-
The O-demethylated product will exhibit a prominent, broad O-H stretch around 3200-3500 cm⁻¹.
-
Conclusion
This compound is a commercially available and synthetically powerful precursor for developing a wide range of pharmaceutical agents. Its dual reactivity allows for straightforward N-functionalization and O-demethylation, providing rapid access to diverse chemical libraries targeting CNS disorders, pain management, and beyond. The protocols outlined in this guide offer robust and validated methods for leveraging this precursor in drug discovery and development workflows.
References
-
Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link][9]
-
PETHIDINE. Homi Bhabha Centre for Science Education. [Link][10]
-
4-(4-Methoxyphenyl)piperidine | C12H17NO. PubChem. [Link][12]
-
4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link][11]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link][1]
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- 7. fishersci.com [fishersci.com]
- 8. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]
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- 12. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 4-(4-Methoxyphenyl)piperidine hydrochloride
Introduction
4-(4-Methoxyphenyl)piperidine hydrochloride is an organic compound soluble in water and ethanol.[1] The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[2][3] Derivatives of piperidine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4][5] Notably, many psychoactive drugs with a piperidine moiety exhibit affinity for sigma receptors.[6][7] The sigma-1 receptor, in particular, is a unique ligand-regulated molecular chaperone in the endoplasmic reticulum that has been implicated in various cellular processes including the regulation of cell survival, proliferation, and apoptosis.[8][9][10]
Given the structural similarity of this compound to other pharmacologically active piperidine derivatives, it is hypothesized that this compound may exhibit cytotoxic or modulatory effects on cultured cells. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound. The protocols outlined herein describe a systematic approach to first assess its general cytotoxicity and then to elucidate a potential mechanism of action through the induction of apoptosis.
Experimental Workflow
A logical and systematic workflow is crucial for the successful evaluation of a novel compound. The following diagram illustrates the proposed experimental pipeline for characterizing the cellular effects of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[11][13]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom sterile plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cells in their exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.[14]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12][15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[12]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[14]
-
Data Presentation
The IC50 value is a key metric for quantifying the cytotoxic potential of a compound.[16]
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| e.g., MCF-7 | 48 | Experimental Value |
| e.g., HeLa | 48 | Experimental Value |
| e.g., U251 | 48 | Experimental Value |
Protocol 2: Detection of Apoptosis by Annexin V Staining and Flow Cytometry
Annexin V staining is a common method for detecting apoptosis.[17] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound at its IC50 concentration
-
6-well plates
-
PBS, cold and sterile
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[18]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
Protocol 3: Measurement of Caspase-3 Activity
Caspases are a family of cysteine proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase.[20] Colorimetric assays for caspase-3 activity are based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be quantified spectrophotometrically.[21][22]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Cells treated with this compound
-
Microplate reader
Procedure:
-
Induction of Apoptosis and Cell Lysis:
-
Induce apoptosis in cells by treating them with the compound as described previously.
-
Pellet the cells by centrifugation and wash with PBS.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[21][23]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[23]
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
Add 50-100 µL of cell lysate to a 96-well plate.
-
Prepare the reaction buffer containing DTT as per the kit instructions.
-
Add the reaction buffer to each well.
-
Add the DEVD-pNA substrate to initiate the reaction.[23]
-
-
Data Analysis:
Proposed Signaling Pathway
The cytotoxic effects of this compound may be mediated through its interaction with the sigma-1 receptor, leading to the induction of apoptosis. The following diagram illustrates this hypothetical signaling cascade.
Caption: Proposed apoptotic pathway induced by the compound.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.).
- Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed. (n.d.).
- The Pharmacology of the Sigma-1 Receptor - ResearchGate. (n.d.).
- The pharmacology of sigma-1 receptors - PubMed - NIH. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central. (n.d.).
- The Pharmacology of Sigma-1 Receptors - ResearchGate. (n.d.).
- Caspase Activity Assay - Creative Bioarray. (n.d.).
- MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Caspase-3 Assay Kit (Colorimetric) (ab39401) - Abcam. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.).
- Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich. (n.d.).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
- This compound - ChemBK. (n.d.).
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.).
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
- Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
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Application Note: Characterizing the Binding Affinity of 4-(4-Methoxyphenyl)piperidine hydrochloride to Neuromodulatory Targets
Abstract
This guide provides a comprehensive framework for characterizing the binding affinity of 4-(4-Methoxyphenyl)piperidine hydrochloride, a synthetic compound with structural motifs common to centrally active agents. Given its piperidine core, this molecule is a candidate for interaction with key neuromodulatory targets such as sigma receptors and G protein-coupled receptors (GPCRs), including dopamine receptors. Accurate determination of binding affinity (Kd) and inhibitor constants (Ki) is fundamental in early-stage drug discovery for target identification, validation, and establishing structure-activity relationships (SAR). This document presents detailed protocols for two orthogonal, industry-standard binding assays: a classic Radioligand Competition Binding Assay targeting the Sigma-1 receptor (S1R) and a modern, label-free Surface Plasmon Resonance (SPR) analysis for the Dopamine D2 receptor (D2R).
Introduction: The Rationale for Binding Affinity Assessment
This compound is a small molecule whose chemical architecture suggests potential interactions with central nervous system (CNS) targets. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting CNS receptors.[1][2] Specifically, substituted piperazines and piperidines have shown affinity for both sigma receptors and dopamine receptors.[3][4][5] Sigma receptors are unique intracellular proteins implicated in a variety of neurological and psychiatric conditions, while dopamine receptors are well-established targets for antipsychotic and neurological therapies.[6][7]
Therefore, the initial characterization of a novel compound like this compound must involve a quantitative assessment of its binding to these high-value targets. Binding affinity assays are the cornerstone of this process, providing critical data on the strength of the interaction between a ligand and its target protein. This note details two powerful and complementary methods to achieve this.
-
Radioligand Binding Assays: A robust, high-throughput method that measures the ability of a test compound to displace a high-affinity radiolabeled ligand from a receptor. It is the gold standard for determining the inhibitor constant (Ki).[6]
-
Surface Plasmon Resonance (SPR): A label-free, real-time technology that measures the kinetics of binding (association and dissociation rates) in addition to affinity.[8][9] This provides deeper mechanistic insight into the interaction.
By employing these orthogonal approaches, researchers can build a high-confidence binding profile for their compound, a critical step in advancing a candidate through the drug discovery pipeline.
Protocol I: Radioligand Competition Assay for the Sigma-1 Receptor (S1R)
Principle of the Assay
This assay quantifies the affinity of this compound for the S1R through competitive displacement. The compound (the "competitor") is incubated at various concentrations with a biological preparation containing S1R (e.g., guinea pig liver membranes) and a fixed, low concentration of a radiolabeled ligand with known high affinity for S1R, such as [³H]-(+)-pentazocine.[10] The unlabeled test compound competes with the radioligand for the same binding site. The amount of radioactivity bound to the receptor at equilibrium is inversely proportional to the affinity and concentration of the test compound. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), one can calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]
Experimental Workflow
Caption: Workflow for the S1R radioligand competition binding assay.
Detailed Step-by-Step Protocol
A. Materials and Reagents
-
Receptor Source: Guinea pig liver membranes, prepared as described in established protocols, are an excellent source of S1R.[10] Store aliquots at -80°C.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a 10 mM stock solution.
-
Non-Specific Binding (NSB) Ligand: Haloperidol, 10 mM stock in DMSO.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
Equipment: 96-well polypropylene plates, 96-well glass fiber filter plates (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.
B. Procedure
-
Membrane Preparation: On the day of the assay, thaw the guinea pig liver membrane aliquot on ice. Homogenize gently and dilute in Assay Buffer to a final concentration of ~0.20 mg protein/mL.[12] Perform a protein concentration assay (e.g., BCA) to confirm.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 1.0 mL per well.[12] Designate wells for:
-
Total Binding (TB): Contains membranes, radioligand, and vehicle. (n=3)
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of Haloperidol (10 µM final concentration).[10] (n=3)
-
Competition: Contains membranes, radioligand, and serial dilutions of this compound (e.g., 10 concentrations from 0.1 nM to 10 µM). (n=3)
-
-
Reagent Addition:
-
To all wells, add 800 µL of the diluted membrane preparation.
-
To the appropriate wells, add 100 µL of vehicle (for TB), Haloperidol (for NSB), or the test compound dilution.
-
Initiate the binding reaction by adding 100 µL of [³H]-(+)-pentazocine to all wells. The final concentration should be approximately equal to its Kd value (e.g., 1.0-2.0 nM).[12]
-
-
Incubation: Seal the plate and incubate for 90-120 minutes at 37°C in a shaking water bath to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate. Wash each well immediately 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate under a heat lamp or at 50°C for 30-60 minutes.[11] Punch out the filters into scintillation vials (or for filter plates, add scintillation cocktail directly), and allow them to equilibrate in the cocktail for at least 4 hours. Measure the radioactivity (Counts Per Minute, CPM) in a liquid scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB))
-
Plot the % Inhibition against the logarithm of the competitor concentration.
-
-
Determine IC₅₀ and Kᵢ:
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation :[11] Kᵢ = IC₅₀ / (1 + ([L] / K_d)) Where:
-
[L] is the concentration of the radioligand used.
-
K_d is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Example Data Table
| Compound Concentration [M] | Log[M] | % Specific Binding |
| 1.00E-10 | -10.0 | 98.5 |
| 1.00E-09 | -9.0 | 95.2 |
| 1.00E-08 | -8.0 | 82.1 |
| 1.00E-07 | -7.0 | 49.8 |
| 1.00E-06 | -6.0 | 15.3 |
| 1.00E-05 | -5.0 | 4.7 |
| Result | IC₅₀ = 1.01 x 10⁻⁷ M | |
| Calculated Kᵢ | (Assuming [L]=1.5nM, Kd=1.4nM) = 48.6 nM |
Protocol II: Surface Plasmon Resonance (SPR) for the Dopamine D2 Receptor (D2R)
Principle of the Assay
SPR is a label-free optical technique that measures molecular interactions in real time.[9] For this application, purified and solubilized D2R protein is immobilized onto the surface of a gold-plated sensor chip. A solution containing this compound (the "analyte") is then flowed over the chip surface. Binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). A plot of RU versus time is called a sensorgram. By analyzing sensorgrams from a series of analyte concentrations, one can determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (KD), where KD = kₑ/kₐ.[8]
Experimental Workflow
Caption: General workflow for an SPR-based small molecule binding assay.
Detailed Step-by-Step Protocol
A. Materials and Reagents
-
Receptor: High-purity (>95%), solubilized, and stabilized human Dopamine D2 receptor.
-
SPR Instrument: Biacore (Cytiva), OpenSPR (Nicoya), or similar.[13][14]
-
Sensor Chip: CM5 sensor chip (for amine coupling).
-
Immobilization Kit: Amine coupling kit (containing EDC, NHS, and ethanolamine).
-
Running Buffer: HBS-P+ Buffer (HEPES, NaCl, Surfactant P20), pH 7.4, supplemented with 0.1% DMSO to match analyte solvent.
-
Analyte: this compound, dissolved in 100% DMSO for a high-concentration stock, then serially diluted in Running Buffer.
-
Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt solution, to be optimized for the specific interaction.
B. Procedure
-
Receptor Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC/NHS.
-
Inject the D2R protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. Aim for an immobilization level of 5000-10000 RU.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the protein (mock-coupled) to subtract bulk refractive index changes.
-
-
Assay Setup:
-
Prime the system with Running Buffer until a stable baseline is achieved.
-
Prepare a series of analyte concentrations in Running Buffer (e.g., 6-8 concentrations spanning from 0.1x to 10x the expected KD, plus a zero-concentration buffer blank).
-
-
Binding Measurement Cycle (for each concentration):
-
Association: Inject the analyte solution over both the reference and active flow cells at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds).
-
Dissociation: Switch back to flowing Running Buffer and monitor the dissociation of the analyte for an extended period (e.g., 300 seconds).
-
Regeneration: Inject the optimized Regeneration Solution to strip all bound analyte from the receptor surface, preparing it for the next cycle.
-
-
Data Processing:
-
The instrument software will automatically subtract the reference flow cell signal from the active flow cell signal to generate the final sensorgrams.
-
Subtract the "zero-concentration" (buffer only) injection from all analyte injections to correct for any minor systematic drift (double referencing).
-
Data Analysis and Presentation
-
Kinetic Analysis:
-
Globally fit the full set of processed sensorgrams (all concentrations) to a suitable binding model. For a simple small molecule-protein interaction, a 1:1 (Langmuir) binding model is often appropriate.
-
The fitting algorithm will derive the association rate constant (kₐ), dissociation rate constant (kₑ), and the maximum response (Rₘₐₓ).
-
-
Calculate KD:
-
The equilibrium dissociation constant (KD) is calculated from the rate constants: K_D = k_d / k_a.
-
Alternatively, for interactions that reach steady-state during the injection, a steady-state affinity analysis can be performed by plotting the response at equilibrium against the analyte concentration.
-
Example Data Table
| Analyte | kₐ (1/Ms) | kₑ (1/s) | KD (M) | KD (nM) | Chi² |
| 4-(4-Methoxyphenyl)piperidine HCl | 2.5 x 10⁵ | 4.1 x 10⁻³ | 1.64 x 10⁻⁸ | 16.4 | 0.85 |
Concluding Remarks and Best Practices
This application note provides robust protocols for determining the binding affinity of this compound to two high-value CNS targets.
-
Orthogonal Validation is Key: Obtaining affinity data from two mechanistically different assays like radioligand binding (endpoint, competition) and SPR (real-time, direct binding) provides strong, self-validating evidence of the interaction. A good correlation between the Ki and KD values significantly increases confidence in the data.
-
Expert Insights:
-
Compound Solubility: Always check the solubility of your test compound in the final assay buffer to avoid aggregation, which can lead to artifacts. The inclusion of a small percentage of DMSO (e.g., <1%) is common but must be consistent across all solutions.[15]
-
Protein Quality: For SPR, the quality and stability of the immobilized protein are paramount. Ensure the protein is properly folded and active post-immobilization.
-
Radioligand Selection: In competition assays, the choice of radioligand is critical. It must be specific, have high affinity, and bind to the same site as the test compound for the Cheng-Prusoff equation to be valid.
-
By following these detailed protocols and best practices, researchers can generate high-quality, reliable binding data essential for making informed decisions in the drug discovery and development process.
References
-
Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
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Parker, G. J., et al. (2000). Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. PubMed.
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Zhang, Y., & Zhang, B. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
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Massachusetts Biotechnology Council. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. MassBio.
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Zwier, J. M., et al. (2008). Cell-free assay of G-protein-coupled receptors using fluorescence polarization. PubMed.
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Small Molecule Interactions. Nicoya Lifesciences.
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Montana Molecular. (2025). Fluorescence Polarization in GPCR Research.
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
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Krainer, G., & Keller, S. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
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The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance.
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Nature Protocols. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities.
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
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Zwier, J. M., et al. (2008). (PDF) Cell-Free Assay of G-Protein-Coupled Receptors Using Fluorescence Polarization.
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Wang, W., et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PubMed Central.
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH.
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Michailovas, A., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
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Matsumoto, R. R., et al. (2008). Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central.
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
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Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
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Cignarella, G., et al. (2000). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro.
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ChemBK. (2024). This compound.
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Chem-Impex. 4-Methoxy-piperidine hydrochloride.
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Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed.
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Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
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Wikipedia. para-Methoxyphenylpiperazine.
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Wiley Online Library.
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Kim, H. S., et al. (2002). MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells. PubMed.
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Application Notes and Protocols for Efficacy Testing of 4-(4-Methoxyphenyl)piperidine hydrochloride
Introduction: Profiling 4-(4-Methoxyphenyl)piperidine hydrochloride as a Novel Therapeutic Candidate
This compound (4-MPP-HCl) is a synthetic organic compound featuring a piperidine ring attached to a methoxyphenyl group.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive drugs. While the specific pharmacological profile of 4-MPP-HCl is not extensively defined in public literature, its structural similarity to known ligands of sigma receptors suggests a potential interaction with these targets.[2] Sigma receptors, particularly the sigma-1 (σ1) subtype, are unique ligand-regulated molecular chaperones located at the endoplasmic reticulum.[3][4] They are implicated in a wide range of cellular functions and are considered promising targets for neuropsychiatric and neurological disorders, including neuropathic pain, and have known interactions with the opioid system.[2][3]
Given these structural clues, a logical starting point for evaluating the therapeutic efficacy of 4-MPP-HCl is in preclinical animal models of pain and opioid withdrawal. These models are well-established, provide robust and reproducible results, and are highly relevant to clinical conditions with significant unmet medical needs. This document provides detailed protocols for assessing the potential analgesic and anti-withdrawal properties of 4-MPP-HCl in rodent models.
Section 1: Efficacy Assessment in Models of Nociceptive and Neuropathic Pain
The initial evaluation of a novel compound with potential central nervous system activity should include its effects on different pain modalities. This multi-pronged approach helps to elucidate the specific mechanisms of action, distinguishing between effects on acute thermal pain, inflammatory pain, and chronic neuropathic pain.
Experimental Workflow for Pain Efficacy Testing
The following diagram outlines the logical progression for evaluating the analgesic potential of 4-MPP-HCl.
Protocol 2.1: Naloxone-Precipitated Morphine Withdrawal
Rationale: Chronic opioid administration leads to neuroadaptations that result in a state of physical dependence. [5][6]Administering an opioid antagonist like naloxone rapidly displaces the agonist from its receptors, precipitating a withdrawal syndrome characterized by observable somatic signs. [7][8]This model allows for the evaluation of non-opioid therapies aimed at alleviating these symptoms.
Methodology:
-
Induction of Dependence: Make animals dependent on morphine by administering escalating doses of morphine sulfate twice daily for 5-7 days (e.g., starting at 10 mg/kg and increasing to 50 mg/kg). [8]Alternatively, morphine pellets can be implanted subcutaneously.
-
Pre-treatment: On the test day, administer a final dose of morphine. At a set time before withdrawal precipitation (e.g., 30 minutes), administer 4-MPP-HCl, vehicle, or a positive control.
-
Withdrawal Precipitation: Approximately 2 hours after the final morphine dose, administer naloxone hydrochloride (e.g., 1-5 mg/kg, s.c. or i.p.) to precipitate withdrawal. [9]4. Behavioral Observation: Immediately place the animal in a clear observation cylinder and record the frequency or presence of specific withdrawal signs for 30-60 minutes.
-
Data Analysis: Quantify the withdrawal syndrome by counting the frequency of specific behaviors (e.g., jumps, wet dog shakes) or by using a weighted scoring system. A significant reduction in withdrawal signs in the 4-MPP-HCl group compared to the vehicle group indicates therapeutic potential.
| Withdrawal Sign | Description | Scoring Method |
| Jumping | Leaping off the floor of the observation chamber. | Frequency count. [8] |
| Wet Dog Shakes | Rapid, rotational shaking of the head and torso. | Frequency count. [9] |
| Forepaw Tremors | Shaking or trembling of the forepaws. | Frequency count. [8] |
| Diarrhea | Presence of unformed, wet fecal matter. | Presence/Absence or number of boli. [10] |
| Ptosis | Drooping of the eyelids. | Rated on a severity scale. |
| Rearing | Standing on hind legs. | Frequency count. [8] |
General Considerations and Best Practices
-
Pharmacokinetics: Prior to efficacy studies, it is crucial to perform basic pharmacokinetic (PK) profiling of 4-MPP-HCl to determine key parameters like Cmax, Tmax, and half-life. This information is essential for designing rational dosing regimens, including the dose, route of administration, and the timing of behavioral testing relative to drug administration.
-
Control Groups: All experiments must include a vehicle control group to account for any effects of the drug solvent or administration procedure. A positive control group, using a clinically relevant drug (e.g., morphine, gabapentin), is essential to validate the sensitivity and accuracy of the animal model.
-
Ethical Considerations: All animal procedures must be conducted in accordance with guidelines from an institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering, use the minimum number of animals necessary to obtain statistically valid results, and employ humane endpoints.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial preclinical efficacy evaluation of this compound. By systematically assessing its effects in validated models of acute, inflammatory, and neuropathic pain, as well as opioid withdrawal, researchers can build a robust data package to characterize its therapeutic potential. Positive results from these studies would provide a strong rationale for further investigation into the compound's precise mechanism of action and progression toward more advanced stages of drug development.
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Springer Nature Experiments. (n.d.). Animal Models of Neuropathic Pain Due to Nerve Injury. Retrieved from [Link]
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Lafaye, G., et al. (2023). Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models. Frontiers in Behavioral Neuroscience, 17, 1261452. Retrieved from [Link]
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An, D., et al. (2006). Neonatal Animal Models of Opiate Withdrawal. ILAR Journal, 47(3), 217–228. Retrieved from [Link]
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Challa, S.R. (2015). An overview of animal models for neuropathic pain. In Animal Models for the Study of Human Disease (pp. 105-125). Academic Press. Retrieved from [Link]
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Mickle, A. D., & Jones, J. M. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339–401. Retrieved from [Link]
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Shibata, M. (1995). ANIMAL MODELS OF NEUROPATHIC PAIN. The Japanese Journal of Pharmacology, 68(Supplement 1), 71P-75P. Retrieved from [Link]
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Jones, K. L., & Barr, G. A. (2009). Changing Mechanisms of Opiate Tolerance and Withdrawal during Early Development: Animal Models of the Human Experience. ILAR Journal, 50(1), 39–50. Retrieved from [Link]
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NIH PANAChE Database. (n.d.). Mouse Formalin Test of Hyperalgesia. Retrieved from [Link]
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Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1–28. Retrieved from [Link]
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Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18). Retrieved from [Link]
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Yang, P.-P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(17). Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Font, J., et al. (2017). Formalin Murine Model of Pain. Bio-protocol, 7(22). Retrieved from [Link]
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Gong, N., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21). Retrieved from [Link]
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University of Pennsylvania. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
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Hunskaar, S., et al. (1985). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 22(3), 255–266. Retrieved from [Link]
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Rocchio, L., et al. (2020). Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice. Addiction Biology, 25(6), e12818. Retrieved from [Link]
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Hawes, M. D., et al. (2021). Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation. Frontiers in Pain Research, 2, 755291. Retrieved from [Link]
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Lafaye, G., et al. (2023). Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models. ResearchGate. Retrieved from [Link]
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Grenald, S. A., et al. (2014). Animal models for opioid addiction drug discovery. Expert Opinion on Drug Discovery, 9(11), 1305–1315. Retrieved from [Link]
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Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(22). Retrieved from [Link]
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Al-muhtasib, N., et al. (2024). Hyperbaric oxygen treatment attenuates naloxone-precipitated opioid withdrawal behaviors and alters microglial activity in male and female mice. Neuropsychopharmacology, 49(8), 1269–1278. Retrieved from [Link]
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Su, T. P., et al. (2001). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Pharmaceutical Design, 7(12), 1041–1052. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Here, we combine in-depth chemical principles with practical, field-tested advice to help you optimize your synthetic route, identify and control impurities, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two primary synthetic pathways to this compound are:
-
Reductive Amination: This is a widely used method that typically involves the reaction of 4-methoxyphenylacetone with piperidine in the presence of a reducing agent.
-
N-Alkylation: This route involves the alkylation of piperidine with a suitable 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride.[1][2]
The choice of route often depends on the availability of starting materials, scalability, and the desired impurity profile of the final product.
Q2: What are the critical process parameters to control during the synthesis to minimize impurity formation?
Regardless of the synthetic route, several critical parameters must be carefully controlled:
-
Temperature: Exothermic reactions, if not properly controlled, can lead to the formation of side products.
-
Stoichiometry of Reagents: An excess of either the amine or the alkylating/carbonyl compound can result in unreacted starting materials or the formation of over-alkylated byproducts.[1]
-
Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis and may even participate in side reactions, leading to a complex impurity profile in the final product.
-
pH of the Reaction Mixture: In reductive amination, the pH is crucial for the formation of the intermediate iminium ion. In N-alkylation, the presence of a suitable base is necessary to neutralize the acid formed during the reaction.[3]
Q3: How do impurities impact the final product quality and downstream applications?
Impurities in active pharmaceutical ingredients (APIs) or their intermediates can have significant consequences.[4] They can:
-
Reduce the overall yield and purity of the desired product.
-
Lead to the formation of toxic byproducts.
-
Interfere with downstream reactions or processes.
-
Affect the stability and shelf-life of the final drug product.
-
Complicate the purification process, increasing costs and time.
Therefore, stringent control and thorough characterization of impurities are mandated by regulatory authorities.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
Signals corresponding to 4-methoxyphenylacetone or piperidine are observed in NMR spectra.
-
Peaks with the mass of the starting materials are detected by GC-MS or LC-MS.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time if necessary. |
| Improper Stoichiometry | An incorrect molar ratio of reactants was used. | Carefully calculate and measure the amounts of all reactants. For reductive amination, a slight excess of the amine or reducing agent may be beneficial, but this should be optimized. |
| Inefficient Reducing Agent (Reductive Amination) | The chosen reducing agent may not be potent enough or may have degraded. | Use a fresh, high-quality reducing agent. Consider alternative reducing agents such as sodium triacetoxyborohydride, which is often milder and more selective. |
| Insufficient Base (N-Alkylation) | In N-alkylation, an inadequate amount of base will not effectively neutralize the generated acid, slowing down or halting the reaction.[3] | Use at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N). The choice of base can influence the reaction rate and impurity profile. |
Issue 2: Identification of an Over-Alkylated Impurity (N,N-dialkylation)
Symptoms:
-
A peak with a mass corresponding to the addition of two 4-methoxybenzyl groups to the piperidine nitrogen is observed in the mass spectrum.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Excess Alkylating Agent | Using a significant excess of the 4-methoxybenzyl halide in N-alkylation can lead to the formation of a quaternary ammonium salt. | Use a stoichiometry of approximately 1:1 for the piperidine and the alkylating agent. Slow, controlled addition of the alkylating agent can also help to minimize this side reaction.[1] |
| Harsh Reaction Conditions | High temperatures can promote over-alkylation. | Conduct the reaction at a lower temperature. While this may increase the reaction time, it often leads to a cleaner product profile. |
Issue 3: Detection of an Unsaturated Impurity: 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Symptoms:
-
A peak with a mass 2 Da less than the product is observed in the mass spectrum.
-
Characteristic signals for vinylic protons are present in the ¹H NMR spectrum.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reduction | In the synthesis of piperidine derivatives, incomplete reduction of an intermediate enamine or iminium ion can lead to the formation of the corresponding tetrahydropyridine.[5] | Ensure the reducing agent is added in a sufficient amount and that the reaction is allowed to proceed to completion. A more powerful reducing agent might be necessary in some cases. |
| Dehydration Side Reaction | Under certain acidic or high-temperature conditions, a hydroxylated intermediate could undergo dehydration. | Carefully control the temperature and pH of the reaction. The use of milder reaction conditions is generally preferred. |
Visualizing Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Formation pathways for common impurities.
Analytical Methods for Impurity Profiling
A robust analytical methodology is essential for the accurate identification and quantification of impurities. A multi-technique approach is often necessary for comprehensive characterization.
Recommended Analytical Techniques:
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for purity assessment and quantification of known and unknown impurities.[6][7] | A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a suitable buffer is a good starting point. UV detection is typically employed.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile and thermally stable impurities. It provides valuable structural information from the mass fragmentation patterns.[8] | Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main product and any significant impurities. ¹H and ¹³C NMR are standard, and 2D techniques can be used for complex structures.[9] | The presence of characteristic signals can help to identify specific impurities, such as vinylic protons in unsaturated byproducts.[9] |
| Thin-Layer Chromatography (TLC) | A quick and simple method for monitoring reaction progress and for preliminary purity assessment.[6][7] | The choice of the mobile phase is critical for achieving good separation. Visualization can be done under UV light or by using a suitable staining reagent.[6] |
Experimental Protocol: General HPLC Method for Purity Analysis
This protocol provides a starting point for developing a validated HPLC method.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 225 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing the Analytical Workflow
Caption: Analytical workflow for impurity profiling.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3–10.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-(4-Methoxyphenyl)piperazine Dihydrochloride: Applications and Purity. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Retrieved from [Link]
-
Chemazone. (n.d.). 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
Nic Daeid, N., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Kumar, S., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH. Retrieved from [Link]
-
Archer, R. P., et al. (2012). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
ResearchGate. (n.d.). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. dea.gov [dea.gov]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key structural motif in various pharmacologically active compounds, including potential antipsychotics and neurotransmitter modulators, robust and reproducible synthesis of this intermediate is critical.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during its multi-step synthesis.
Overview of a Common Synthetic Pathway
A prevalent and versatile method for synthesizing 4-arylpiperidines involves a two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the deprotection of a nitrogen protecting group. This guide will focus on the synthesis starting from an N-Boc protected piperidine precursor, a common strategy that offers excellent control and solubility.
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: The Suzuki-Miyaura Coupling Reaction
Q1: My Suzuki coupling reaction shows low or no conversion to the desired product. What are the primary causes?
A1: Low conversion in Suzuki-Miyaura coupling is a frequent issue stemming from several factors. A systematic diagnosis is key.
-
Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxygen: Failure to properly degas the reaction mixture can lead to oxidation of the phosphine ligands and precipitation of Palladium black, a less active form of the catalyst.[4] Always ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).
-
Impure Reagents: Impurities in solvents or starting materials (e.g., sulfur-containing compounds) can poison the catalyst. Use high-purity, anhydrous solvents.
-
-
Sub-optimal Base or Solvent System:
-
The choice of base is critical for activating the boronic acid in the transmetalation step.[5] For aryl chlorides, a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be required compared to bromides or iodides.[6][7]
-
The reaction often requires a biphasic solvent system (e.g., Dioxane/water, Toluene/water) to dissolve both the organic substrates and the inorganic base. Ensure adequate mixing to facilitate phase transfer.
-
-
Boronic Acid Degradation (Protodeboronation): Boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond, forming anisole in this case.[4] This side reaction is often promoted by high temperatures and prolonged reaction times. Consider using fresh boronic acid or a more stable derivative like a pinacol ester (MIDA boronate).
Q2: My LC-MS analysis shows significant amounts of a homocoupled byproduct (4,4'-dimethoxybiphenyl). How can I minimize this?
A2: Homocoupling arises from the reaction of two molecules of the boronic acid. This side reaction is often driven by the presence of oxygen or an inappropriate catalyst/ligand choice.
-
Rigorous Degassing: As with low conversion, oxygen is a primary culprit. It can facilitate an alternative catalytic cycle that leads to homocoupling. Ensure your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is robust.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., those used in Buchwald-Hartwig amination) can sometimes suppress homocoupling by favoring the desired reductive elimination step.[7]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can increase the rate of homocoupling. Carefully control the stoichiometry of your reagents.
Caption: Troubleshooting flowchart for low Suzuki coupling yield.
Part 2: The N-Boc Deprotection Step
Q3: My Boc deprotection is incomplete, even after several hours. How can I drive the reaction to completion?
A3: Incomplete deprotection is typically a result of insufficient acid strength or concentration.[8]
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of HCl in 1,4-dioxane are standard reagents.[8][9] If the reaction is sluggish, you can:
-
Increase the equivalents of acid or use a more concentrated solution (e.g., 50% TFA in DCM).[8]
-
Ensure your HCl/dioxane solution is fresh. Anhydrous HCl can degrade over time.
-
-
Reaction Time and Temperature: While many deprotections are complete within 1-4 hours at room temperature, sterically hindered or less reactive substrates may require longer times or gentle warming (e.g., to 40°C).[8] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Q4: After deprotection, I see an unexpected mass peak at [M+56]. What is this impurity and how do I prevent it?
A4: The [M+56] peak corresponds to the tert-butylation of your product. This is a classic side reaction in Boc deprotection.
-
Mechanism of Formation: The cleavage of the Boc group generates a reactive tert-butyl cation (C₄H₉⁺).[8][10] This electrophile can then alkylate any available nucleophile, including the nitrogen atom of your deprotected piperidine product or the electron-rich methoxyphenyl ring.
-
Prevention with Scavengers: To prevent this, add a cation scavenger to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): Reacts rapidly with the tert-butyl cation.
-
Water: Can also act as a scavenger.
-
Anisole or Thioanisole: These are excellent scavengers for reactions involving aromatic substrates. A typical "cocktail" for deprotection might be 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
Caption: Boc deprotection mechanism and side reaction.
Part 3: Product Isolation and Purification
Q5: My final hydrochloride salt oiled out or is very hygroscopic instead of forming a crystalline solid. What can I do?
A5: The physical form of amine salts can be sensitive to residual solvent and moisture.
-
Solvent Choice for Precipitation: The formation of the HCl salt is typically achieved by adding a solution of HCl (e.g., in dioxane or diethyl ether) to a solution of the free base in a non-polar solvent.[11] If it oils out, try changing the solvent system. A mixture like diethyl ether/heptane or ethyl acetate/heptane can sometimes promote crystallization.
-
Trituration: If an oil forms, remove the supernatant and add a fresh, non-polar solvent (like cold diethyl ether or pentane). Vigorously stir or sonicate the mixture. This process, known as trituration, can often break up the oil and induce solidification.
-
Drying: Ensure the final product is dried thoroughly under high vacuum to remove all traces of solvent and water, which can make the salt sticky or hygroscopic.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Setup: To a flame-dried round-bottom flask, add N-Boc-4-bromo-piperidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio by volume) via syringe.
-
Catalyst Addition: Add the Palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection with HCl in Dioxane[8]
-
Dissolution: Dissolve the purified N-Boc-4-(4-methoxyphenyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. A white precipitate of the hydrochloride salt should form.
-
Monitoring: Check for the complete disappearance of the starting material by TLC or LC-MS.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum to yield the final product.
Analytical Data Summary
Proper characterization is essential to confirm the identity and purity of your final product.
| Analytical Technique | Expected Observations for 4-(4-Methoxyphenyl)piperidine HCl |
| Appearance | White to off-white crystalline solid.[1] |
| ¹H NMR (CDCl₃) | δ ~7.1-7.2 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), plus broad multiplets for piperidine protons.[11] |
| ¹³C NMR (CDCl₃) | Peaks expected around δ ~158 (Ar-C-O), ~134 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH₃), and aliphatic signals for the piperidine ring. |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ at ~192.28. |
| Melting Point | Approximately 174-176°C, but can vary with purity.[1] |
References
-
ChemBK. (2024). This compound. [Link]
-
J&K Scientific. 3-(4-Methoxybenzyl)Piperidine Hydrochloride. [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]
-
PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Metapharm. What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?[Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
ElectronicsAndBooks. Synthesis of 4-substituted 4-arylpiperidines. [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. total-synthesis.com [total-synthesis.com]
- 11. dea.gov [dea.gov]
Technical Support Center: Optimizing Reaction Yield for 4-(4-Methoxyphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the widely used Grignard reaction-based approach.
Issue 1: Low or No Yield of the Grignard Adduct, 4-(4-Methoxyphenyl)-4-hydroxypiperidine
Question: I am attempting to synthesize 4-(4-Methoxyphenyl)-4-hydroxypiperidine via a Grignard reaction between 4-methoxyphenylmagnesium bromide and N-protected-4-piperidone, but I am getting very low yields or recovering only my starting materials. What could be the problem?
Answer: This is a common issue in Grignard reactions, which are notoriously sensitive to reaction conditions. Several factors could be contributing to the low yield. Let's break down the potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Inactive Magnesium Surface: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer on the surface that prevents the reaction from initiating.[1]
-
Solution: Activate the magnesium surface by gently crushing the turnings in a mortar and pestle in an inert atmosphere (e.g., a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine's color indicates that the magnesium has been activated.[1]
-
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent as it forms.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Using freshly distilled solvents over a drying agent like sodium/benzophenone is recommended.
-
-
Improper Grignard Reagent Formation: The formation of the Grignard reagent itself may be incomplete.
-
Solution: After the initial addition of a small amount of 4-bromoanisole, you should observe an exothermic reaction. If the reaction does not start, gentle heating may be necessary. Once initiated, the remaining 4-bromoanisole should be added dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation.[1] Consider titrating your Grignard reagent before use to determine its exact concentration.[1]
-
-
Side Reaction: Enolization of the 4-Piperidone: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the 4-piperidone, leading to the formation of an enolate. Upon workup, this will regenerate the starting piperidone. This is more likely with sterically hindered Grignard reagents.[2]
-
Solution: Carry out the addition of the Grignard reagent to the 4-piperidone at low temperatures, typically between -78 °C and 0 °C, to favor nucleophilic addition over deprotonation.[1]
-
-
Side Reaction: Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromoanisole to form 4,4'-dimethoxybiphenyl.[1]
-
Solution: This can be minimized by the slow, dropwise addition of the 4-bromoanisole during the preparation of the Grignard reagent to ensure it reacts with the magnesium as it is added.[1]
-
Issue 2: Low Yield in the Dehydration of 4-(4-Methoxyphenyl)-4-hydroxypiperidine
Question: I have successfully synthesized the tertiary alcohol intermediate, but I am struggling with the dehydration step to form 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine. My yields are consistently low. What can I do to improve this?
Answer: The acid-catalyzed dehydration of tertiary alcohols is generally a straightforward reaction, but several factors can lead to reduced yields.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction: The dehydration may not be going to completion.
-
Solution: Ensure you are using a sufficiently strong acid catalyst, such as sulfuric acid or phosphoric acid, and an adequate reaction temperature. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) will help determine the optimal reaction time.
-
-
Polymerization of the Alkene: The product, a tetrahydropyridine, can be susceptible to polymerization under strongly acidic conditions.
-
Solution: Use the minimum amount of acid catalyst necessary to effect the dehydration. Running the reaction at the lowest effective temperature can also help to minimize polymerization.
-
-
Product Loss During Workup: The product may be lost during the neutralization and extraction steps.
-
Solution: Carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium carbonate. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Issue 3: Incomplete Reduction of the Tetrahydropyridine Intermediate
Question: The final catalytic hydrogenation of 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine to 4-(4-Methoxyphenyl)piperidine is slow or incomplete. How can I optimize this reduction?
Answer: Catalytic hydrogenation is a powerful reduction method, but its efficiency depends on the catalyst, solvent, and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity: The catalyst, typically palladium on carbon (Pd/C), may be old or of low quality.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
-
-
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.
-
Solution: While this reaction can often be carried out at atmospheric pressure using a hydrogen balloon, using a Parr shaker or a similar hydrogenation apparatus will allow for higher and more consistent hydrogen pressures, which can significantly increase the reaction rate.
-
-
Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst.
-
Solution: Ensure your tetrahydropyridine intermediate is of high purity before proceeding with the hydrogenation. Using high-purity solvents is also crucial.
-
-
Inadequate Mixing: The reaction is heterogeneous, so efficient mixing is essential to ensure contact between the substrate, catalyst, and hydrogen.
-
Solution: Use vigorous stirring or shaking to keep the catalyst suspended in the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: A widely employed and robust method is a three-step synthesis starting from an N-protected 4-piperidone. The key steps are:
-
Grignard Reaction: Reaction of an N-protected 4-piperidone with 4-methoxyphenylmagnesium bromide to form the corresponding tertiary alcohol, N-protected-4-(4-methoxyphenyl)-4-hydroxypiperidine.[1][3]
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield the corresponding tetrahydropyridine intermediate.
-
Reduction and Deprotection: Catalytic hydrogenation of the double bond of the tetrahydropyridine, which also often cleaves common N-protecting groups like benzyl (Cbz), followed by salt formation with hydrochloric acid.
Q2: What is a good alternative synthetic route?
A2: An excellent alternative is a one-pot reductive amination (also known as reductive alkylation).[4][5][6] This involves the reaction of 4-methoxyphenylacetone with piperidine in the presence of a reducing agent. This method is often preferred for its efficiency and atom economy.
Q3: Which reducing agent is best for the reductive amination route?
A3: The choice of reducing agent is critical for the success of a one-pot reductive amination.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone but is effective at reducing the intermediate iminium ion. It also tolerates a wider range of functional groups.[4][5][7]
-
Sodium cyanoborohydride (NaBH₃CN) is another effective reagent that is stable in mildly acidic conditions, which are often used to promote imine formation.[6][8]
-
Catalytic Hydrogenation (H₂/Pd/C) can also be used for direct reductive amination, where the ketone, amine, and catalyst are combined under a hydrogen atmosphere.[4]
Q4: How can I purify the final this compound product?
A4: The most common method for purifying the final hydrochloride salt is recrystallization .[9][10]
-
Solvent Selection: A good solvent system for recrystallization is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with water are often effective.[9]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]
Q5: What is the purpose of the N-protecting group in the Grignard route, and which one should I choose?
A5: The nitrogen atom of the piperidine ring is basic and would react with the Grignard reagent. Therefore, it must be protected with a group that is stable to the reaction conditions but can be removed later.
-
Boc (tert-butyloxycarbonyl): This is a good choice as it is stable to Grignard reagents but can be easily removed with acid, often during the workup of the Grignard reaction itself or in a separate step.[1]
-
Cbz (carboxybenzyl): This protecting group is also stable to Grignard reagents and can be removed by catalytic hydrogenation, often concurrently with the reduction of the tetrahydropyridine intermediate.
Data and Protocols
Table 1: Recommended Reagent Stoichiometry for Grignard Synthesis
| Reagent | Equivalents | Rationale |
| Magnesium Turnings | 1.2 | A slight excess ensures complete consumption of the aryl halide. |
| 4-Bromoanisole | 1.0 | The limiting reagent for the Grignard formation. |
| N-Boc-4-piperidone | 1.0 | Stoichiometric amount relative to the aryl halide. |
| Anhydrous THF | Sufficient to dissolve reagents | The solvent for both Grignard formation and addition. |
Experimental Protocol: Grignard Synthesis of N-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine
-
Grignard Reagent Preparation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). b. Add a crystal of iodine to activate the magnesium. c. In the dropping funnel, add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF. d. Add a small portion of the 4-bromoanisole solution to the magnesium. Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[1]
-
Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.[1]
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of 4-(4-Methoxyphenyl)piperidine HCl.
Troubleshooting Decision Tree for Low Grignard Reaction Yield
Caption: A decision tree to diagnose low yields in the Grignard reaction step.
References
-
Reductive amination. (2024). In Wikipedia. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. Retrieved from [Link]
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Troubleshooting my grignard reactions. (2020). Reddit. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]
-
Optimization of the Grignard reagent formation. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Grignard reagent problem. (2013). Sciencemadness Discussion Board. Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Side Reactions in a Grignard Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Semantic Scholar. Retrieved from [Link]
- 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive amination of piperazine. (2024). Reddit. Retrieved from [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). PMC - NIH. Retrieved from [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.
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4-(4-Methoxyphenyl)piperidine hydrochloride crystallization problems and solutions
Technical Support Center: 4-(4-Methoxyphenyl)piperidine Hydrochloride Crystallization Guide
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and ensure the integrity of your crystalline product.
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses specific issues you may encounter during the crystallization of this compound, offering explanations and actionable protocols.
Problem 1: The compound "oils out" and does not form a crystalline solid.
Q: My this compound is separating as a liquid or oil instead of forming crystals upon cooling or anti-solvent addition. What is causing this, and how can I fix it?
A: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase instead of a solid.[1] This typically occurs when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solid form at that specific solvent composition.[2] For this compound, which is soluble in polar solvents like water and ethanol[3], rapid cooling or the fast addition of an anti-solvent can lead to a state of high supersaturation, favoring the formation of a kinetically favored but undesirable liquid phase.[1]
Causality Explained: The formation of a stable crystal lattice is a thermodynamically driven process that requires molecules to arrange themselves in a highly ordered fashion. When supersaturation is generated too quickly, the molecules may not have sufficient time to orient correctly, leading to the formation of a disordered, liquid-like state.[1] Impurities can also contribute to oiling out by lowering the melting point of the solid or interfering with crystal lattice formation.[2]
Solutions & Protocols:
-
Reduce the Rate of Supersaturation Generation:
-
Cooling Crystallization: Decrease the cooling rate. A slower cooling profile allows molecules more time to nucleate and grow into an ordered crystalline structure.[4]
-
Anti-solvent Crystallization: Add the anti-solvent dropwise with vigorous stirring. This prevents localized areas of high supersaturation.[4][5]
-
-
Optimize Solvent System:
-
If using a single solvent, ensure it is not too "good" of a solvent at low temperatures. A suitable solvent should show a significant decrease in solubility as the temperature drops.[4]
-
For anti-solvent crystallization, the choice of both the solvent and anti-solvent is critical. The two solvents must be miscible.[6]
-
-
Seeding Strategy:
-
Introduce seed crystals at a point of moderate supersaturation (within the metastable zone). This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, thus preventing oiling out.[7]
-
-
Increase Purity:
-
If impurities are suspected, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[8]
-
Experimental Protocol: Anti-Solvent Crystallization with Seeding
-
Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol or methanol) at a slightly elevated temperature.
-
Cool the solution to room temperature.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is sparingly soluble (e.g., diethyl ether or ethyl acetate) dropwise while stirring vigorously until the solution becomes slightly turbid.[4]
-
Add a small quantity of previously isolated, pure seed crystals of this compound.
-
Continue the slow, dropwise addition of the anti-solvent.
-
Allow the solution to stir at room temperature for a period to allow for crystal growth.
-
Cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[4]
Problem 2: Poor crystal quality or formation of amorphous solid.
Q: The crystallization yields very fine needles, an amorphous powder, or the crystal quality is generally poor. How can I obtain well-defined, larger crystals?
A: The formation of small, poorly defined crystals or an amorphous solid is often a result of rapid nucleation and insufficient time for crystal growth.[4] This can be influenced by factors such as the cooling rate, solvent polarity, and the degree of supersaturation.[4] For piperidine derivatives, a slower cooling rate generally promotes the growth of larger, more well-defined crystals.[4]
Causality Explained: Crystal formation involves two main stages: nucleation (the initial formation of small crystal nuclei) and growth (the subsequent addition of molecules to these nuclei). If the rate of nucleation significantly exceeds the rate of growth, a large number of small crystals will form. In extreme cases of high supersaturation, the system may solidify into a disordered, amorphous state.[5]
Solutions & Protocols:
-
Solvent Selection: The choice of solvent can significantly impact crystal morphology.[9] Experiment with a range of solvents with varying polarities. Protic solvents like alcohols (ethanol, isopropanol) or aprotic solvents like acetonitrile may be suitable.[4]
-
Slow Evaporation: This technique is particularly useful for growing high-quality single crystals for analysis. Dissolve the compound in a solvent in which it is moderately soluble at room temperature and allow the solvent to evaporate slowly in a loosely covered container.[4]
-
Temperature Gradient: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar flask filled with warm water and allowing it to cool to ambient temperature overnight.
-
Vapor Diffusion: Place a solution of the compound in a "good" solvent inside a larger, sealed container that also contains a vial of a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually inducing crystallization.
Data Summary: Solvent Properties and Their Potential Impact
| Solvent | Type | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Protic, Polar | High | 78 | Good starting point for single-solvent recrystallization.[4] |
| Isopropanol | Protic, Polar | Medium | 82 | Can offer different solubility profiles compared to ethanol.[4] |
| Acetonitrile | Aprotic, Polar | Medium | 82 | Useful alternative to alcohols.[4] |
| Ethyl Acetate | Aprotic, Mid-Polar | Low | 77 | Often used as an anti-solvent with more polar solvents.[10] |
| Diethyl Ether | Aprotic, Non-Polar | Low | 35 | Common anti-solvent; high volatility.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of this compound?
A1: this compound is typically a white crystalline powder.[3] Its melting point is reported to be in the range of 174-176°C.[3] Significant deviation from this range may indicate the presence of impurities or a different polymorphic form.
Q2: My stored solution of 4-(4-Methoxyphenyl)piperidine in a solvent has started to crystallize. What could be the cause?
A2: This is a common issue with amines and their salts. The crystallization is likely due to the formation of a salt.[11] Piperidine derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases like HCl (which can be liberated from other reagents in storage) to form the hydrochloride salt.[12] To prevent this, ensure storage containers are well-sealed and consider storing under an inert atmosphere.[12]
Q3: How do I know if I have a different polymorph of this compound?
A3: Polymorphs are different crystalline forms of the same compound that can exhibit different physicochemical properties, such as melting point, solubility, and stability.[13] To identify and characterize polymorphs, a combination of analytical techniques is required.[13] These include:
-
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[14]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and detect phase transitions between polymorphs.[15]
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can reveal differences in the molecular environment and intermolecular interactions between polymorphs.[15]
-
Single Crystal X-ray Diffraction (SCXRD): This technique provides the definitive structure of a crystal form.[14]
Q4: What is the role of impurities in the crystallization of this compound?
A4: Impurities can have a significant impact on crystallization. They can act as inhibitors to crystal growth, affect the crystal habit (shape), and in some cases, become incorporated into the crystal lattice, leading to a less pure product.[16] The presence of impurities is a common cause of oiling out and the formation of poor-quality crystals.[2] In some instances, impurities can be trapped within the crystal lattice, forming a solid solution.[17]
References
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ChemBK. (2024). This compound. Available at: [Link]
-
Zhamilya, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Available at: [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]
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ResearchGate. (2014). (PDF) Crystallization by Antisolvent Addition and Cooling. Available at: [Link]
-
Technobis Crystallization Systems. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]
-
Nagy, Z. K., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Journal of Process Control. Available at: [Link]
-
American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Available at: [Link]
-
Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Available at: [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
Semantic Scholar. (2006). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. Available at: [Link]
-
ResearchGate. (2019). What are the different techniques to characterize chemical crystals? Available at: [Link]
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ResearchGate. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link]
-
PubMed Central. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Available at: [Link]
-
Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Available at: [Link]
-
ResearchGate. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Available at: [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Available at: [Link]
-
International Union of Crystallography. (n.d.). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}. Available at: [Link]
-
CrystEngComm (RSC Publishing). (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. Available at: [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride. Available at: [Link]
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resolving solubility issues with 4-(4-Methoxyphenyl)piperidine hydrochloride in assays
Technical Support Center: 4-(4-Methoxyphenyl)piperidine Hydrochloride
A Guide to Resolving Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility issues encountered during in-vitro and in-vivo experimentation. As Senior Application Scientists, we understand that maintaining compound solubility is paramount for generating accurate, reproducible, and meaningful data. This guide provides in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound is precipitating in my physiological assay buffer (e.g., PBS, pH 7.4). Why is this happening?
Answer: This is a classic pH-dependent solubility issue common to amine hydrochloride salts.[1][2][3] While the hydrochloride salt form is designed to enhance aqueous solubility, this advantage is greatest in acidic conditions.[1][3]
The Underlying Chemistry: 4-(4-Methoxyphenyl)piperidine is a weak base. In its hydrochloride salt form (a solid), the piperidine nitrogen is protonated (positively charged), making it ionic and thus more soluble in water.[1][2] However, when you introduce it into a buffer with a pH higher than its pKa, the equilibrium shifts. The protonated amine gives up its proton to the buffer, converting back to the neutral, or "free base," form. This free base is significantly more lipophilic (less water-soluble) and will precipitate out of solution if its concentration exceeds its solubility limit.
The predicted pKa for a structurally similar compound, 1-(4-methoxyphenyl)piperazine, is approximately 8.98.[4] The pKa of 4-(4-Methoxyphenyl)piperidine is expected to be in a similar range. Therefore, at pH 7.4, a substantial fraction of the compound will exist in its less soluble free base form, leading to precipitation.
Q2: I'm observing high variability and poor reproducibility in my assay results. Could this be a hidden solubility problem?
Answer: Yes, it is highly likely. Inconsistent assay results are a hallmark of a compound operating near or above its solubility limit.[5] Even if you don't see visible precipitation, micro-precipitates or aggregation can severely impact data quality.[5]
How Poor Solubility Creates Inconsistency:
-
Inaccurate Concentration: The actual concentration of the dissolved compound in your assay is lower than the nominal concentration you calculated, leading to an underestimation of potency (e.g., an artificially high IC50).
-
Surface Adsorption: The less soluble free base can adsorb to plastic surfaces of pipette tips and microplates, further reducing the effective concentration.
-
Assay Interference: Compound aggregates can sometimes act as "false positives" in various biological assays.[5]
-
Erratic Results: The amount of precipitation can vary from well to well depending on minor fluctuations in mixing, temperature, or dilution technique, causing erratic and non-reproducible data.[5][6]
Caption: Cascade of errors originating from poor compound solubility.
Q3: What is the correct way to prepare and handle stock solutions of this compound?
Answer: Proper stock solution preparation is the first critical step to mitigate solubility problems. The goal is to create a high-concentration, stable stock in a suitable organic solvent that can be reliably diluted into your aqueous assay buffer.[7][8]
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions for most in-vitro assays due to its high solubilizing power for a wide range of organic molecules.[9][10] this compound is soluble in DMSO.[11]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water content that could cause premature precipitation or compound degradation over time. |
| Concentration | 10-20 mM | A standard range for primary stock solutions in drug discovery.[5] |
| Preparation | Use a calibrated balance and add solvent to the solid compound. Mix thoroughly using a vortex mixer until fully dissolved. Gentle warming or sonication can be used if needed. | Ensures an accurate and homogenous stock solution. |
| Storage | Store at -20°C in small aliquots with desiccant. | Prevents degradation from repeated freeze-thaw cycles and moisture absorption.[5] |
| Quality Control | Before use, thaw an aliquot completely and visually inspect for any precipitation. Centrifuge briefly before pipetting. | Ensures you are using a clear, fully dissolved stock for your dilutions. |
See Protocol 1 for a detailed step-by-step guide.
Q4: How can I improve the solubility of this compound in my final assay buffer?
Answer: Once you have a reliable DMSO stock, the next challenge is the dilution into the aqueous buffer. You must ensure the compound remains in solution at the final desired concentration. There are several effective strategies you can employ, often in combination.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Control the Co-solvent Concentration When diluting your DMSO stock into the aqueous buffer, the final concentration of DMSO is critical. While DMSO aids solubility, its concentration must be kept low enough to avoid interfering with the biological assay.[10][12]
| Assay Type | Typical Max DMSO (%) | Considerations |
| Biochemical/Enzyme | 1 - 5% | Generally more tolerant to organic solvents.[5] |
| Cell-Based | ≤ 0.5% | Higher concentrations can be cytotoxic or induce off-target effects. A final concentration of 0.1-0.2% is often preferred.[12] |
| Biophysical | 1 - 2% | Can vary. High DMSO can affect protein stability or binding kinetics.[10] |
Strategy 2: Use Solubilizing Excipients If co-solvents alone are insufficient or not tolerated, specialized excipients can dramatically improve solubility.
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They act as "molecular buckets" to encapsulate the poorly soluble free base form of your compound, rendering the entire complex water-soluble.[15][16] This is a very effective method for increasing aqueous solubility without relying on high concentrations of organic solvents.[13][14][17]
Strategy 3: pH Modification (Assay Dependent) For non-cellular assays where the pH can be modified without affecting the results, lowering the pH of the assay buffer will keep the compound in its protonated, more soluble state. A buffer pH that is at least 1.5 to 2 units below the compound's pKa is a good starting point.
Q5: How do I definitively determine the solubility limit of my compound in my specific assay buffer?
Answer: The best practice is to experimentally measure the "kinetic solubility" under your exact assay conditions.[5][18] This measurement reflects the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over a typical assay incubation time.[8][19] A simple and effective method is nephelometry (light scattering), but a visual assessment can also be very informative.[7][18]
See Protocol 2 for a detailed step-by-step guide to performing a basic kinetic solubility assessment. This empirical data is invaluable for setting the upper concentration limit for your experiments and ensuring data integrity.[20]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh approximately 2.28 mg of this compound (MW: 227.73 g/mol ) into a clean, sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex for 1-2 minutes until all solid material is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in properly labeled, low-binding microcentrifuge tubes. Store at -20°C with a desiccant.
Protocol 2: Basic Kinetic Solubility Assessment via Serial Dilution
This protocol allows you to find the maximum soluble concentration in your specific buffer.[7][8][20]
-
Prepare Compound Plate: In a 96-well polypropylene plate (the "compound plate"), prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 198 µL of your final assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, 96-well polystyrene plate (the "assay plate").
-
Initiate Dilution: Using a multichannel pipette, transfer 2 µL from the DMSO compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix: Immediately mix the plate on an orbital shaker for 60 seconds.
-
Incubate: Let the plate stand at room temperature for 1-2 hours, protected from light. This mimics a typical assay incubation period.
-
Read & Analyze:
-
Visual Method: Place the plate on a dark background and carefully inspect each well for signs of cloudiness, precipitate, or crystals.
-
Instrumental Method: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at ~620 nm. A sharp increase in light scattering or absorbance indicates precipitation.
-
-
Determine Solubility: The highest concentration that remains clear and shows no increase in signal is your kinetic solubility limit under these conditions. All future experiments should use concentrations at or below this limit.
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Google AI Search.
- This compound. ChemBK.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- In vitro solubility assays in drug discovery. PubMed.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- How to prevent "Antibacterial agent 102" precipit
- Troubleshooting. BioAssay Systems.
- How can dimethyl sulfoxide enhance solubility in lab applic
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central.
- 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.
- Considerations regarding use of solvents in in vitro cell based assays.
- 15.13: Amines as Bases. Chemistry LibreTexts.
- Why do amines dissolve in hydrochloric acid?. Quora.
- Isolation (Recovery) of amines. University of Alberta.
- 1-(4-Methoxyphenyl)piperazine. ChemicalBook.
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- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 9. quora.com [quora.com]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
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- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
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- 19. enamine.net [enamine.net]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Enhancing the Stability of 4-(4-Methoxyphenyl)piperidine Hydrochloride Solutions
Welcome to the technical support center for 4-(4-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of solutions containing this compound. Here, we will delve into the factors that influence its stability and offer practical troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The main causes of instability are related to pH, temperature, light exposure, and the presence of oxidizing agents. As a hydrochloride salt, the compound is generally more stable in acidic to neutral aqueous solutions where the piperidine nitrogen is protonated. In basic conditions, the free base form is generated, which is more susceptible to oxidative degradation.
Q2: What is the ideal pH range for storing solutions of this compound?
A2: While a specific pH-rate stability profile for this compound is not extensively documented in publicly available literature, based on the chemistry of piperidine derivatives, a slightly acidic pH range (approximately 4-6) is recommended to maintain the protonated and more stable form of the molecule.[1]
Q3: Can I store solutions of this compound at room temperature?
A3: For short-term storage, well-sealed solutions protected from light may be kept at room temperature. However, for long-term stability, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.[2]
Q4: I've observed a yellowing of my this compound solution over time. What could be the cause?
A4: A color change, such as yellowing, is often an indication of chemical degradation. This could be due to oxidation of the methoxyphenyl or piperidine ring, potentially accelerated by exposure to light, elevated temperatures, or the presence of impurities.
Q5: Which solvents are recommended for preparing stock solutions?
A5: this compound is soluble in water and ethanol.[3] For aqueous solutions, using a buffered system within the optimal pH range can enhance stability. For non-aqueous applications, polar aprotic solvents like DMF and DMSO can be used, but it's crucial to use anhydrous grades to prevent hydrolysis.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | - Change in pH leading to the formation of the less soluble free base.- Supersaturation of the solution.- Low temperature storage of a concentrated solution. | - Ensure the pH of the solution is maintained in the slightly acidic range (pH 4-6) using a suitable buffer system.- Gently warm the solution to redissolve the precipitate. If it persists, consider preparing a more dilute solution.- Store highly concentrated solutions at room temperature if they are to be used shortly, otherwise, prepare fresh. |
| Solution Discoloration (e.g., Yellowing) | - Oxidative degradation.- Photodegradation. | - Prepare solutions fresh and use them promptly.- Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5]- Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Loss of Potency/Inconsistent Assay Results | - Chemical degradation of the compound.- Hydrolysis if using non-anhydrous organic solvents. | - Perform a stability study under your specific experimental conditions using an appropriate analytical method like HPLC to determine the degradation rate.- Always use high-purity, anhydrous solvents when preparing non-aqueous solutions.- Store stock solutions at low temperatures (-20°C or -80°C) for long-term storage, after flash-freezing to prevent cryo-concentration. |
| Unexpected Peaks in Chromatogram | - Presence of degradation products. | - Conduct forced degradation studies (see protocol below) to identify potential degradation products and their retention times.- Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can resolve the parent compound from its degradation products. |
Understanding Degradation Pathways
The stability of this compound is intrinsically linked to its chemical structure. The potential degradation pathways include:
-
Oxidation: The piperidine ring and the electron-rich methoxyphenyl group are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.
-
Thermal Degradation: At elevated temperatures, molecules can gain sufficient energy to undergo decomposition. For piperidine derivatives, this can involve complex ring-opening reactions.[6][7]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[5]
-
pH-Dependent Degradation: As a hydrochloride salt, the compound's stability is highly dependent on the pH of the solution. In alkaline conditions, the deprotonated free base is more prone to oxidation.
Caption: Potential degradation pathways for this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Solvent Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the citrate buffer to the vial to achieve the desired concentration. Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the solution in an amber glass vial at 2-8 °C. For long-term storage, aliquot and freeze at -20 °C or below.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the stability of pharmaceutical compounds.[1] A reverse-phase HPLC method with UV detection is a good starting point. For identification of unknown degradation products, mass spectrometry (MS) detection is invaluable.
Key considerations for a stability-indicating HPLC method:
-
Specificity: The method must be able to separate the parent compound from all potential degradation products and any other components in the sample matrix.
-
Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.
-
Robustness: The method should be reliable and reproducible under minor variations in experimental conditions.
References
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available at: [Link]
-
ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Available at: [Link]
-
PubChem. 1-(4-Methoxyphenyl)piperazine hydrochloride. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Available at: [Link]
-
National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: [Link]
-
ResearchGate. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Available at: [Link]
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride Stability
Welcome to the technical support guide for 4-(4-Methoxyphenyl)piperidine hydrochloride (CAS No: 6748-48-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a compound frequently used in the synthesis of active pharmaceutical ingredients (APIs), maintaining its purity is paramount to the success and reproducibility of your experiments.[1] This guide provides in-depth, field-proven insights and protocols to prevent degradation during storage and handling.
Section 1: Core Stability Profile & Key Vulnerabilities
This compound is a white crystalline solid, soluble in water and ethanol.[2] While it is stable under recommended storage conditions, its piperidine hydrochloride structure presents inherent vulnerabilities to common laboratory environmental factors.[3][4] Understanding these weaknesses is the first step toward mitigation.
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6748-48-7 | [5][6] |
| Molecular Formula | C₁₂H₁₇NO·HCl | [5] |
| Molecular Weight | 227.73 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [2][5][7] |
| Purity (Typical) | ≥95-98% | [5][6][7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][8] |
The primary drivers of degradation for this compound are exposure to moisture, atmospheric oxygen, light, and elevated temperatures. These factors can act independently or synergistically to compromise the sample's purity over time.
Section 2: Troubleshooting Guide: Common Storage & Handling Issues (Q&A)
This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.
Q1: I just opened a new bottle of the compound, and the powder is clumpy and has a slight yellowish tint, not pure white. What happened, and can I still use it?
A: This is a classic sign of moisture absorption. Related hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere.[8] The clumping is due to the powder becoming hydrated, and the discoloration may indicate the onset of a minor degradation pathway catalyzed by the presence of water.
Causality: When the container is opened in a humid environment, atmospheric water is adsorbed onto the surface of the crystalline powder. This can lead to physical changes and potentially lower the energy barrier for oxidative or hydrolytic degradation.
Actionable Advice:
-
Do Not Assume Purity: The material is suspect. Its use without verification could compromise your experimental results.
-
Immediate Re-analysis: Before use, you must re-verify the compound's purity. A quantitative technique like HPLC or qNMR is recommended to check for new impurity peaks and confirm the potency of the main component.
-
Future Prevention: This incident highlights a lapse in handling. Always handle this material in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream. Minimize the time the container is open.
Q2: My HPLC analysis of a stored sample shows a new, small peak that wasn't there when we received it. What could this impurity be?
A: Without advanced characterization (like LC-MS), definitive identification is impossible. However, based on the structure of 4-(4-Methoxyphenyl)piperidine, we can hypothesize the most likely degradation products.
Causality & Likely Suspects:
-
N-Oxidation: The nitrogen atom in the piperidine ring is a nucleophilic site susceptible to oxidation from atmospheric oxygen. This is a common degradation pathway for amine-containing compounds, forming an N-oxide impurity.
-
Oxidative Degradation of the Methoxy Group: The methoxy (–OCH₃) group on the phenyl ring can be a site for oxidative attack, potentially leading to demethylation to a phenolic derivative or other oxidative byproducts.[9]
-
Photodegradation Products: Piperidine-series compounds can be photosensitive.[10] Exposure to light, especially UV, can generate radical species leading to a variety of complex degradation products.
Actionable Advice:
-
Quantify the Impurity: Determine the area percentage of the new peak. If it is above your experimental tolerance (e.g., >0.5%), the batch should not be used for sensitive applications.
-
Review Storage History: Was the compound exposed to light? Was the container seal compromised? Understanding the storage conditions can provide clues to the degradation pathway.
-
Implement Inert Atmosphere Storage: For long-term storage, after the initial opening, backfill the container with an inert gas like argon or nitrogen before resealing to displace oxygen.
Q3: We are developing a formulation and have observed instability when mixing the compound with certain excipients. What are the likely incompatibilities?
A: This is a critical drug development challenge. Incompatibilities often arise from chemical reactions between the API and the excipient.
Causality & Potential Incompatibilities:
-
Reactions with Reducing Sugars: Excipients like lactose can undergo Maillard reactions with primary or secondary amines, especially in the presence of moisture and heat.[11] This leads to the formation of complex condensation products and discoloration (browning).
-
Interaction with Oxidizing Agents: Excipients with peroxide impurities (sometimes found in polymers like povidone) can accelerate oxidative degradation of the piperidine ring or methoxy group.
-
pH-Related Degradation: If the compound is formulated in a solution with an incompatible pH or with excipients that create a high or low micro-environmental pH, it could potentially force the compound out of its stable hydrochloride salt form into the more reactive free-base form.
Actionable Advice:
-
Conduct a Forced Degradation Study: Systematically test the compatibility of this compound with each individual excipient under stressed conditions (e.g., elevated temperature and humidity).
-
Screen Excipients: Analyze your excipients for known reactive impurities, such as peroxides or aldehydes.
-
Choose Stable Alternatives: If an incompatibility is found, substitute the problematic excipient. For example, replace lactose with a non-reducing sugar like sucrose or an inorganic filler like dicalcium phosphate.
Section 3: Best Practices & Protocols
Adhering to strict protocols is the most effective way to ensure the long-term integrity of your material.
Protocol 1: Recommended Storage Conditions
This protocol outlines the optimal conditions for storing this compound upon receipt and for long-term use.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Optimal Condition | Acceptable Condition | Rationale |
| Temperature | 2-8°C | Room Temperature (<25°C) | Reduces thermal degradation kinetics.[7][10] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Air | Prevents oxidation.[2] |
| Light | In the Dark (Amber Vial/Opaque Container) | In a closed cabinet | Prevents photodegradation.[10] |
| Humidity | With Desiccant | Tightly Sealed Container | Prevents moisture absorption.[8][12] |
Step-by-Step Procedure:
-
Upon Receipt: Inspect the container for an intact seal. Do not accept if the seal is broken.
-
Initial Storage: Place the unopened container in a refrigerator at 2-8°C.
-
After First Use: If the entire batch is not used, securely reseal the container. For optimal stability, backfill the headspace with an inert gas. Place parafilm around the cap-bottle interface as an extra barrier.
-
Long-Term Storage: Return the resealed container to the 2-8°C refrigerator, preferably in a designated, dark secondary container that also contains a desiccant pouch.
Protocol 2: Workflow for Weighing and Aliquoting
This workflow minimizes environmental exposure during handling.
Protocol 3: Template for Routine Purity Assessment by HPLC
This provides a starting point for a self-validating QC check. The method must be fully validated for your specific equipment and needs.
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at 225 nm |
| Sample Prep | 0.5 mg/mL in 50:50 Water:Acetonitrile |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the best type of container to use for aliquots? Use amber glass vials with PTFE-lined screw caps. Glass is inert, the amber color protects against light, and the PTFE liner provides an excellent chemical-resistant seal.
FAQ 2: How should I prepare and store a stock solution? Prepare stock solutions in a high-purity solvent where the compound is highly soluble (e.g., DMSO, water, or ethanol).[2] For long-term storage, filter the solution through a 0.22 µm filter into cryovials, flash-freeze, and store at -80°C. Before use, thaw completely and vortex well. Avoid repeated freeze-thaw cycles by making single-use aliquots. A stock solution stored at -20°C can be stable for several months, but stability should be periodically verified.[13]
FAQ 3: What are the hazardous decomposition products under fire conditions? In a fire, thermal decomposition or combustion will produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][12]
FAQ 4: Is the compound's free base more or less stable than the hydrochloride salt? The hydrochloride salt is significantly more stable. It is a crystalline solid with a higher melting point and is less susceptible to atmospheric oxidation and reaction compared to the free base, which is often an oil or low-melting solid and is more nucleophilic and basic. The salt form is intentionally used to improve stability and handling properties.
References
- Vertex AI Search. (2023). SAFETY DATA SHEET: Piperidine, hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Piperidine.
- ChemicalBook. (2025). Piperidine hydrochloride - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
- ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
- ChemBK. (2024). This compound.
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
- BTC Pharmaceutical. (2025). What are the storage stability of Piperidine Series compounds over time?.
- DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
- MedChemExpress. (2023). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.
- CymitQuimica. (n.d.). This compound.
- Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- Amadis Chemical. (n.d.). This compound CAS NO.6748-48-7.
- J&K Scientific. (n.d.). 3-(4-Methoxybenzyl)Piperidine Hydrochloride.
- Scirp. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
Sources
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- 2. chembk.com [chembk.com]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 11. scirp.org [scirp.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)piperidine Hydrochloride
An in-depth guide to minimizing side products in the synthesis of 4-(4-Methoxyphenyl)piperidine hydrochloride, presented in a question-and-answer format for easy reference.
Introduction
4-(4-Methoxyphenyl)piperidine and its hydrochloride salt are crucial building blocks in the development of various pharmaceutical agents, particularly in the field of central nervous system (CNS) therapeutics. Achieving high purity is paramount, as even minor side products can complicate downstream processes, affect biological activity, and pose safety risks. This guide, designed for researchers and drug development professionals, provides practical, in-depth troubleshooting advice to minimize the formation of common side products during synthesis.
We will explore the two most prevalent and robust synthetic strategies:
-
Reductive Amination: A classical and highly effective method for forming the core C-N bond.
-
Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction for constructing the aryl-piperidine bond.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab.
Part 1: The Reductive Amination Route
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the target amine. For 4-(4-Methoxyphenyl)piperidine, a common approach involves reacting a protected 4-piperidone derivative with p-anisidine.
Q1: What is a standard reductive amination pathway for this synthesis, and what are the primary side products I should watch for?
A highly reliable method involves the one-pot reaction of N-Boc-4-piperidone with p-anisidine in the presence of a reducing agent, followed by deprotection of the Boc group and formation of the hydrochloride salt.
Caption: General workflow for the reductive amination synthesis.
The main side products to monitor are:
-
Unreacted Starting Materials: Residual N-Boc-4-piperidone and p-anisidine.
-
Incomplete Reduction: The stable imine intermediate can persist if the reduction is not driven to completion.[1]
-
Over-alkylation: If using unprotected piperidine, reaction with the product can form a tertiary amine. N-protection is key to avoiding this.[2]
-
Reducing Agent Byproducts: Borate salts and acetic acid (if using NaBH(OAc)₃) must be thoroughly removed during workup.
Caption: Pathway to the formation of the imine side product.
Q2: My reaction is sluggish, and I'm isolating a significant amount of the imine intermediate. How can I ensure the reduction goes to completion?
The persistence of the imine is a common issue and can almost always be solved by optimizing the choice of reducing agent and reaction conditions.[1]
1. Select the Right Reducing Agent: The choice of hydride source is critical. For one-pot reductive aminations, milder reagents that selectively reduce the imine in the presence of the starting ketone are preferred.[2]
| Reducing Agent | Common Use & Characteristics | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly Recommended. Mild and selective for imines/iminium ions. The gold standard for one-pot reductive aminations.[3] | Works best in aprotic solvents (DCM, DCE). Releases acetic acid, which can help catalyze imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but its use is often discouraged due to the high toxicity of cyanide byproducts.[4] | Requires careful handling and waste disposal protocols. |
| Sodium Borohydride (NaBH₄) | A strong reducing agent. Can reduce the starting ketone before it has a chance to form the imine.[2] | Better suited for a two-step process: first form the imine, isolate it, then reduce it separately. Can be used in protic solvents. |
2. Optimize Reaction Conditions:
-
Stoichiometry: Use a slight excess of the reducing agent (typically 1.2 to 1.5 equivalents) to ensure the reaction goes to completion.
-
pH Control: Imine formation is catalyzed by mild acid. If you are not using NaBH(OAc)₃, adding a catalytic amount of acetic acid can accelerate the initial condensation step.
-
Solvent: Dry, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Protic solvents like methanol can sometimes react with the reducing agent or the imine.[5]
-
Temperature & Time: Most reactions proceed well at room temperature over 12-24 hours. If the reaction is still incomplete, gentle heating (e.g., to 40°C) can be beneficial, but monitor for potential side product formation.
Q3: How can I efficiently remove unreacted p-anisidine from my product after the Boc-deprotection step?
p-Anisidine is a common impurity that can be difficult to remove by crystallization alone due to its similar properties. An acid-base liquid-liquid extraction is the most effective method.
The Principle: Your product, 4-(4-methoxyphenyl)piperidine, is a secondary amine with a pKa of its conjugate acid around 10-11. p-Anisidine is an aniline derivative and is significantly less basic (pKa of conjugate acid ~5.3). This large difference in basicity allows for a clean separation.
Step-by-Step Extraction Protocol:
-
After deprotection, ensure the reaction solvent is removed. Dissolve the crude free-base residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic solution with a dilute acid solution (e.g., 1M HCl). Your desired piperidine product will be protonated and move into the aqueous layer. The less basic p-anisidine will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the p-anisidine.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >12 to deprotonate your product.
-
The free base of your product will precipitate or form an oil. Extract it back into an organic solvent (e.g., ethyl acetate or DCM), typically performing 2-3 extractions.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base, ready for hydrochloride salt formation.
Q4: What are the best practices for the final hydrochloride salt formation to maximize purity?
Crystallization is the final and most critical purification step. Getting it right ensures a high-purity, stable, crystalline solid.
-
Solvent Selection: Isopropyl alcohol (IPA) is an excellent choice.[6] Other common solvents include ethanol or acetone. The ideal solvent should dissolve the free base well but have low solubility for the resulting hydrochloride salt.
-
HCl Addition: Use a solution of HCl in a compatible solvent, such as 2M HCl in IPA or ethereal HCl. Add the acidic solution dropwise to a stirred solution of the purified free base at room temperature or slightly warmed.
-
Control Precipitation: Add the HCl solution until the pH is acidic (check with pH paper). You should see the product precipitate. For the best crystal quality, aim for slow precipitation. If it crashes out too quickly, you can gently heat the mixture until it redissolves and then allow it to cool slowly.
-
Isolation: Once crystallization is complete, cool the slurry in an ice bath for at least an hour to maximize yield. Filter the solid, wash it with a small amount of cold solvent (e.g., IPA), and dry it under vacuum.
Part 2: The Suzuki Coupling Route
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, in this case, between the piperidine ring and the methoxyphenyl group.[7] This route is particularly valuable when functional group tolerance is required.
Q1: What is a common Suzuki coupling strategy for this molecule, and what are the typical side products?
A robust strategy involves coupling an N-protected piperidine boronic acid derivative with an aryl halide. A common example is the coupling of N-Boc-piperidine-4-boronic acid, pinacol ester with 4-bromoanisole .[8]
Caption: General workflow for the Suzuki coupling synthesis.
Key side products include:
-
Homo-coupling Products: Formation of 4,4'-dimethoxybiphenyl (from the aryl halide) or the piperidine-piperidine dimer. This is often caused by side reactions in the catalytic cycle.[9]
-
Protodeboronation: The boronic ester is replaced by a hydrogen atom, leading to the formation of N-Boc-piperidine. This can occur if water is present and the transmetalation step is slow.[9]
-
Catalyst-Related Impurities: Residual palladium and phosphine ligands (or their oxides).
Caption: Formation of the biphenyl homo-coupling side product.
Q2: My Suzuki reaction is giving low yields and significant side products. What are the most important parameters to optimize?
The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.[10]
| Parameter | Common Choices & Rationale |
| Palladium Catalyst & Ligand | Pd(dppf)Cl₂: An excellent, robust, and commercially available pre-catalyst. The dppf ligand is good for many cross-coupling reactions. Pd(PPh₃)₄: A classic catalyst, but can be less active for challenging couplings. Custom Systems (e.g., Pd₂(dba)₃ + Ligand): Using a Pd(0) source with a specific ligand (like SPhos or XPhos) can dramatically improve yields for difficult substrates. |
| Base | Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive base. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Stronger, more soluble bases that can often accelerate the reaction and improve yields, especially with less reactive aryl chlorides or hindered substrates. The base is crucial for activating the boronic acid/ester.[11] |
| Solvent System | Dioxane/Water or Toluene/Water (e.g., 4:1 ratio): A biphasic system is standard. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. Thoroughly degassing the solvent (e.g., by sparging with argon) before adding the catalyst is critical to prevent catalyst deactivation. |
| Temperature | Typically requires heating to 80-110°C to drive the catalytic cycle. The optimal temperature should be determined experimentally. |
Troubleshooting Tip: If you observe significant protodeboronation, ensure your reagents and solvents are properly dried and the system is kept under an inert atmosphere (argon or nitrogen). If homo-coupling is the main issue, adjusting the ligand or using a milder base might help.
Q3: How do I remove residual palladium and phosphine oxides from my product?
Palladium contamination is a major concern in pharmaceutical synthesis. Multiple techniques can be used post-reaction.
-
Column Chromatography: This is the most common method for purifying the N-Boc protected intermediate. A silica gel column can effectively separate the desired product from organic side products and most catalyst-related residues.
-
Activated Charcoal Treatment: After chromatography, dissolving the product in a suitable solvent and stirring it with activated charcoal for a few hours can help adsorb residual color and trace palladium.[6]
-
Palladium Scavengers: For very low levels of palladium, specialized silica-based scavengers with functional groups (e.g., thiols) can be used. These are stirred with a solution of the product and then filtered off, providing a highly effective final purification step.
Part 3: General FAQs and Analytical Methods
Q: What are the best analytical techniques for identifying and quantifying these side products?
A multi-pronged approach is best for comprehensive analysis:
-
¹H and ¹³C NMR: The primary tool for structural confirmation of your final product and for identifying the structure of any significant (>1-2%) impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for purity analysis. It can separate the main product from trace impurities and provide mass data to help identify them. It is excellent for quantifying impurity levels.
-
HPLC (High-Performance Liquid Chromatography): Used for routine purity checks against a known reference standard, providing precise quantification.
Q: My final hydrochloride salt is off-white or yellow. What is the likely cause and how can I improve the color?
A poor color is usually due to trace, highly colored impurities.
-
Cause: The most common culprits are trace palladium residues (which can appear black or gray), oxidized aniline species (from the reductive amination route), or other aromatic impurities.
-
Solution:
-
Recrystallization: The most effective method. Dissolve the product in a minimum amount of a hot solvent (like ethanol or IPA) and allow it to cool slowly. Impurities will preferentially stay in the mother liquor.
-
Activated Charcoal: Before recrystallization, you can perform a hot filtration through a small pad of activated charcoal to remove colored impurities.
-
References
-
KE, C. et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. Available at: [Link]
-
Reductive amination of piperazine. (2022). Reddit. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Kotha, S. & Lahiri, K. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc. Available at: [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.
-
Deno, N. C. (2004). Piperidine Synthesis. DTIC. Available at: [Link]
-
Smith, C. J., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(4), 1148-1151. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. reddit.com [reddit.com]
- 6. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Protocol Modifications for Enhanced 4-(4-Methoxyphenyl)piperidine Hydrochloride Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)piperidine hydrochloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and activity assessment. The protocols and suggestions herein are designed to be a self-validating system, explaining the causal relationships behind experimental choices to enhance the potency and selectivity of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with minor protocol adjustments.
Synthesis & Purification
Q1: My synthesis of 4-(4-Methoxyphenyl)piperidine results in low yields. What are the likely causes and solutions?
A1: Low yields in arylpiperidine synthesis can stem from several factors. A primary consideration is the choice of catalyst and reaction conditions for the coupling of the aryl and piperidine moieties. For instance, in Suzuki or Buchwald-Hartwig amination reactions, catalyst poisoning, suboptimal ligand choice, or inadequate temperature control can significantly reduce yield.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Experiment with different palladium or nickel catalysts and phosphine-based ligands. The choice of ligand is crucial for stabilizing the active catalyst and facilitating reductive elimination.
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can dramatically influence reaction kinetics. Aprotic polar solvents like dioxane or toluene are often effective. Strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate are commonly used.
-
Temperature Control: Ensure precise temperature control. Many cross-coupling reactions are sensitive to temperature fluctuations, which can lead to side product formation.
-
Q2: I'm observing significant byproduct formation during my reaction. How can I improve the selectivity?
A2: Byproduct formation is often a result of side reactions, such as hydrodehalogenation of the aryl halide or homo-coupling of the starting materials.
-
Troubleshooting Steps:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
-
High-Purity Reagents: Use high-purity starting materials and solvents. Trace impurities can interfere with the catalytic cycle.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition or byproduct formation.
-
Q3: Purification of the final hydrochloride salt is challenging due to its high water solubility. What are some effective purification strategies?
A3: The hydrochloride salt of 4-(4-Methoxyphenyl)piperidine is often a white crystalline powder soluble in water and ethanol[1]. This can make traditional purification by extraction difficult.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallization from a suitable solvent system is often the most effective method. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
-
Trituration: If recrystallization is not feasible, trituration with a non-polar solvent can help remove organic impurities.
-
Column Chromatography (Free Base): If the free base is sufficiently stable and less polar, purification can be performed on the free base using column chromatography before converting it to the hydrochloride salt.
-
Activity & Screening
Q4: The biological activity of my synthesized this compound is lower than expected. What factors could be contributing to this?
A4: Discrepancies in biological activity can arise from issues with compound purity, stereochemistry, or the assay conditions themselves. The piperidine moiety is a common feature in a wide array of medicines, and subtle structural changes can significantly impact activity[2].
-
Troubleshooting Steps:
-
Purity Verification: Confirm the purity of your compound using multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis). Trace impurities can act as inhibitors or interfere with the assay.
-
Stereoisomer Separation: If your synthesis can produce stereoisomers, it is crucial to separate and test them individually, as different enantiomers or diastereomers can have vastly different biological activities.
-
Assay Validation: Ensure that your biological assay is properly validated and that the compound's solubility and stability in the assay buffer are adequate.
-
Q5: How can I rationally modify the structure of 4-(4-Methoxyphenyl)piperidine to enhance its activity?
A5: Enhancing medicinal activity often involves late-stage derivatization to improve potency and selectivity[2]. Structure-activity relationship (SAR) studies are key.
-
Modification Strategies:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the methoxyphenyl ring can modulate the compound's electronic properties and its interaction with the target.
-
Substitution on the Piperidine Ring: Adding substituents to the piperidine skeleton can introduce novel interactions with the target protein and improve binding affinity[2].
-
N-Substitution: Modifying the piperidine nitrogen with different alkyl or aryl groups can significantly alter the compound's pharmacological profile.
-
II. Troubleshooting Guides & Detailed Protocols
This section provides more in-depth guidance on specific experimental challenges.
Guide 1: Optimizing the N-Arylation Reaction for Higher Yields
The synthesis of 4-(4-Methoxyphenyl)piperidine often involves an N-arylation reaction. The following guide provides a systematic approach to optimizing this key step.
Experimental Workflow for Optimization
Caption: Workflow for optimizing N-arylation reaction conditions.
Protocol 1: Systematic Optimization of Buchwald-Hartwig Amination
-
Array Setup: In a glovebox, set up an array of reaction vials. To each vial, add 4-bromoanisole (1.0 equiv), piperidine (1.2 equiv), and the chosen base (2.0 equiv).
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and various ligands (e.g., Xantphos, SPhos, RuPhos). Add the appropriate catalyst/ligand combination to each vial.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene, dioxane) to each vial.
-
Reaction Execution: Seal the vials and place them in a heating block set to the desired temperature. Stir for a predetermined time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by LC-MS to determine the conversion and relative amounts of product and byproducts.
-
Iteration: Based on the results, select the most promising conditions and perform further optimization of temperature and reaction time.
Guide 2: Enhancing Biological Activity through Structural Modification
Once a reliable synthesis is established, the focus often shifts to improving the compound's biological activity. The piperidine scaffold is prevalent in pharmaceuticals, and its derivatives are explored for various therapeutic applications, including as antipsychotics and analgesics[3].
Table 1: Example Structure-Activity Relationship (SAR) Data
| Compound ID | R1 (Piperidine-N) | R2 (Phenyl Ring) | Target Binding Affinity (Ki, nM) |
| Parent | H | 4-OCH₃ | 50 |
| Mod-1 | CH₃ | 4-OCH₃ | 25 |
| Mod-2 | H | 3,4-di-OCH₃ | 75 |
| Mod-3 | H | 4-CF₃ | 120 |
| Mod-4 | Benzyl | 4-OCH₃ | 15 |
This is illustrative data and does not represent actual experimental values.
Protocol 2: Parallel Synthesis for SAR Studies
-
Scaffold Synthesis: Synthesize a sufficient quantity of the core 4-(4-methoxyphenyl)piperidine scaffold.
-
Diversification: In parallel, perform a series of reactions to introduce diversity at key positions.
-
N-Alkylation/Arylation: React the scaffold with a library of alkyl halides or arylboronic acids to generate a range of N-substituted derivatives.
-
Aromatic Substitution: If the synthesis allows, use differently substituted aryl precursors to explore the effect of electronics and sterics on the phenyl ring.
-
-
Purification: Purify the resulting library of compounds, often using high-throughput purification techniques like mass-directed preparative HPLC.
-
Biological Screening: Screen the purified compounds in the relevant biological assays to determine their activity.
-
Data Analysis: Analyze the SAR data to identify trends and guide the design of the next generation of compounds.
Logical Flow for Compound Optimization
Caption: The iterative cycle of drug discovery and optimization.
III. References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
France-Berkeley Fund. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. Retrieved from [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
Sources
dealing with unexpected results in 4-(4-Methoxyphenyl)piperidine hydrochloride experiments
Technical Support Center: 4-(4-Methoxyphenyl)piperidine Hydrochloride Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common and unexpected challenges encountered during synthesis, purification, characterization, and application. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white crystalline powder. It is soluble in water and ethanol.[1] The melting point is typically in the range of 174-176°C.[1] As a hydrochloride salt, it is the acidic form of the parent piperidine derivative and is generally more stable and easier to handle than the free base. It is important to store it in a sealed container to avoid contact with oxidants and strong acids.[1]
Q2: What are the primary applications of this compound?
A2: This compound serves as a versatile intermediate in pharmaceutical research and development. It is a precursor for antipsychotic drugs and can be used as a ligand for nucleic acid fluorescent markers.[1] Its structural motif is found in molecules targeting neurological disorders.[2]
Q3: Do I need to protect the piperidine nitrogen during synthetic modifications?
A3: Yes, in many cases, N-protection is highly recommended. The piperidine nitrogen is basic and can react with various reagents, leading to unwanted side reactions.[3] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed to prevent these side reactions, and they can be removed in a subsequent step.[3]
Q4: My solution of 4-(4-Methoxyphenyl)piperidine free base in an organic solvent turned cloudy and formed a precipitate upon storage. What is happening?
A4: This is a common issue with amines. The free base form of piperidines can react with atmospheric carbon dioxide to form a carbonate salt, which may precipitate out of solution.[3] To mitigate this, it is advisable to handle the free base under an inert atmosphere (e.g., nitrogen or argon) and store solutions in well-sealed containers.[3]
Troubleshooting Guide: Synthesis & Purification
Issue 1: Low Yield in Synthesis
Q: I am attempting to synthesize 4-(4-Methoxyphenyl)piperidine and am consistently getting low yields. What are the likely causes and how can I improve it?
A: Low yields in piperidine synthesis can stem from several factors, often related to the specific synthetic route. Let's consider a common route: the reduction of a corresponding pyridine precursor.
Potential Causes & Solutions:
-
Catalyst Poisoning: If you are performing a catalytic hydrogenation of a pyridine derivative, impurities from previous steps, such as sulfur compounds, can poison the catalyst (e.g., Palladium on carbon).[3]
-
Solution: Ensure the purity of your starting materials. If necessary, purify the pyridine precursor by chromatography or recrystallization before the hydrogenation step.
-
-
Incomplete Reaction: The aromaticity of the pyridine ring can make reduction challenging.[3]
-
Side Reactions: At elevated temperatures, side reactions like polymerization or decomposition can occur.[3]
-
Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Lowering the reaction temperature and extending the reaction time may minimize side product formation.[3]
-
Issue 2: Presence of Impurities After Synthesis
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I identify and remove these impurities?
A: Impurity profiling is a critical step. The nature of the impurities will depend on your synthetic route.
Common Impurities and Purification Strategies:
| Impurity Type | Potential Source | Recommended Purification Method |
| Unreacted Starting Material | Incomplete reaction | Flash column chromatography.[4][5] |
| Over-reduced Products | Harsh reduction conditions | Careful selection of reducing agents and conditions. Chromatographic separation may be possible. |
| Dimerized Byproducts | Side reactions during salt formation or other steps | Recrystallization is often effective for removing dimeric impurities.[6] |
| N-Oxide of Piperidine | Oxidation of the piperidine nitrogen | Can be challenging to remove. Consider purification of an N-protected intermediate. |
Experimental Protocol: Flash Column Chromatography for Purification
-
Slurry Preparation: Dissolve the crude 4-(4-methoxyphenyl)piperidine (or its protected form) in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane. Add silica gel to this solution to create a slurry and then evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully add the dried slurry containing your compound to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow for Troubleshooting Low Yield in a Reductive Amination Synthesis
Caption: Decision tree for troubleshooting low yields.
Troubleshooting Guide: Characterization
Issue 3: Unexpected NMR Spectrum
Q: The 1H NMR spectrum of my purified this compound is showing more signals than expected, particularly in the piperidine ring region. What could be the cause?
A: This is a common and often perplexing issue. While impurities are a possibility, conformational isomers can also lead to complex NMR spectra in piperidine derivatives.
Potential Causes and Explanations:
-
Conformational Isomers (Chair Flips): The piperidine ring exists in a chair conformation. If the rate of interconversion between the two chair forms is slow on the NMR timescale, you may see separate signals for the axial and equatorial protons. This can be influenced by temperature and the solvent used.[7]
-
Rotational Isomers (Rotamers): If there is an N-acyl or other sterically demanding group on the piperidine nitrogen, rotation around the N-C(O) bond can be restricted, leading to the presence of rotamers that are distinct on the NMR timescale.[8]
-
Protonation State: The hydrochloride salt should be fully protonated. However, if the sample has been exposed to base, you may have a mixture of the free base and the salt, which will have different chemical shifts.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is a powerful tool to study dynamic processes. If conformational isomers are the cause of the complex spectrum, you will observe changes in the signals as the temperature is varied. At higher temperatures, the rate of interconversion increases, and you may see a coalescence of the signals into a time-averaged spectrum.[8]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the complex signals and determining the connectivity within the molecule. A COSY spectrum will show which protons are coupled to each other, helping to trace out the spin systems of the different conformers.[8]
-
Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[7] Acquiring spectra in different solvents (e.g., DMSO-d6, CDCl3, D2O) can sometimes simplify the spectrum or provide additional information.
Decision Flow for Analyzing an Unexpected NMR Spectrum
Caption: Workflow for NMR spectrum analysis.
Troubleshooting Guide: Biological Assays
Issue 4: Inconsistent Biological Activity
Q: I am observing significant variability in the biological activity of different batches of this compound in my assays. What could be the reason?
A: Batch-to-batch inconsistency in biological activity is a serious issue in drug development and research. It often points to subtle differences in the material that are not immediately obvious from standard characterization.
Potential Causes and Solutions:
-
Purity: Even small amounts of highly active impurities can drastically affect the outcome of a biological assay.
-
Solution: Ensure that each batch is analyzed by a high-resolution method like HPLC or UPLC to confirm purity (ideally >99%).[9]
-
-
Stereochemistry: If your synthesis can produce stereoisomers, and they are not separated, the ratio of these isomers may vary between batches. Different stereoisomers can have vastly different biological activities.
-
Solution: Use chiral chromatography to separate and quantify the stereoisomers. If the synthesis is intended to be stereospecific, validate the stereochemical purity of each batch.
-
-
Polymorphism: Crystalline solids can exist in different crystal forms (polymorphs), which can have different solubilities and dissolution rates. This can affect the effective concentration of the compound in your assay.
-
Solution: Characterize the solid-state properties of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
-
-
Solubility and Stability in Assay Buffer: The compound may not be fully soluble or may degrade in the assay buffer over the course of the experiment.
-
Solution: Determine the solubility of the compound in your assay buffer. Prepare fresh solutions for each experiment and consider performing a stability study of the compound under the assay conditions.[2]
-
References
- ChemBK. (2024). This compound.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
- Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
- Google Patents. (n.d.). US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
- ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- MedchemExpress.com. (n.d.). 1-(4-Methoxyphenyl)piperazine hydrochloride.
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine.
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
- J&K Scientific. (n.d.). 3-(4-Methoxybenzyl)Piperidine Hydrochloride.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- CymitQuimica. (n.d.). This compound.
- Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- ResearchGate. (2020). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Scielo. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.
- MedChemExpress. (2023). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.
- DTIC. (n.d.). Piperidine Synthesis.
- ResearchGate. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
- BLD Pharm. (n.d.). 37581-27-4|4-(4-Methoxybenzyl)piperidine hydrochloride.
- MedChemExpress. (n.d.). 1-(4-Methoxyphenyl)piperazine hydrochloride-COA-896985.
- ChemicalBook. (2023). 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from Journal of the American Chemical Society.
- Amadis Chemical. (n.d.). This compound CAS NO.6748-48-7.
- Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- PubMed. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Cayman Chemical. (2025). Safety Data Sheet.
- Simson Pharma Limited. (n.d.). 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0.
- National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
- Sunny Pharmtech Inc. (n.d.). CHROMATOGRAPHIC SEPARATION AND PURIFICATION.
- ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- BOC Sciences. (n.d.). Piperidine Impurities.
- LGC Standards. (n.d.). Buy Online CAS Number 25519-82-8 - TRC - 4-(4-Methoxybenzoyl)piperidine Hydrochloride.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
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identifying and characterizing 4-(4-Methoxyphenyl)piperidine hydrochloride byproducts
Welcome to the Technical Support Center for 4-(4-Methoxyphenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the identification and characterization of byproducts encountered during the synthesis and handling of this compound.
I. Troubleshooting Guide: Navigating Unexpected Experimental Results
This section addresses common issues encountered during the analysis of this compound, providing step-by-step guidance to identify and resolve them.
Scenario 1: Unexpected Peaks in Your HPLC Chromatogram
Question: I'm analyzing a sample of this compound using reverse-phase HPLC and I'm seeing extra peaks that I don't expect. What could they be and how do I identify them?
Answer:
The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors, including starting material impurities, reaction byproducts, or degradation products.[1] A systematic approach is crucial for identification.
Initial Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a blank (mobile phase) and a standard of known purity. This will rule out system contamination or carryover.
-
Evaluate Starting Materials: Analyze your starting materials (e.g., 4-methoxyphenylacetone and piperidine) under the same HPLC conditions. Impurities in these reagents are a common source of byproducts.
Workflow for Byproduct Identification:
Caption: Workflow for identifying unknown HPLC peaks.
Detailed Analytical Steps:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial step for gaining structural information.[2] The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the impurities. Fragmentation patterns can offer clues about their structure.[3]
-
Forced Degradation Studies: To determine if the impurities are degradation products, subject a pure sample of this compound to stress conditions such as acid, base, oxidation, and heat.[4][5] If the unexpected peaks appear or increase under these conditions, they are likely degradants.
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurities are present in sufficient quantities, they can be isolated using preparative HPLC. Subsequent analysis by ¹H and ¹³C NMR will provide detailed structural information, allowing for definitive identification.[2]
Scenario 2: Mass Spectrometry Data Suggests Impurities; What Are They?
Question: My GC-MS analysis of a synthesized batch of 4-(4-Methoxyphenyl)piperidine shows a major peak for my product, but also several smaller, unidentified peaks. How can I interpret this data to identify the byproducts?
Answer:
GC-MS is an excellent technique for identifying volatile and thermally stable byproducts.[3] The fragmentation patterns observed in the mass spectra are key to elucidating the structures of these impurities.
Common Byproducts in Reductive Amination:
The synthesis of 4-(4-Methoxyphenyl)piperidine often involves a reductive amination reaction.[6] Potential byproducts from this process include:
-
Unreacted Starting Materials: 4-methoxyphenylacetone and piperidine.
-
Over-alkylation Products: Formation of a tertiary amine if the newly formed secondary amine reacts with another molecule of the ketone.
-
Products of Side Reactions: Depending on the reducing agent used, byproducts can form. For example, with sodium cyanoborohydride, cyanide addition products are a possibility.[7][8]
Interpreting Fragmentation Patterns:
-
α-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives, where the C-C bond adjacent to the nitrogen is cleaved, resulting in a stable iminium ion.[3]
-
Ring Fission: The piperidine ring itself can fragment, leading to various acyclic ions.[3]
-
Substituent-Driven Fragmentation: The fragmentation will be heavily influenced by the 4-methoxyphenyl group. Look for fragments corresponding to this moiety.
Data Comparison Table for Common Byproducts:
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 4-(4-Methoxyphenyl)piperidine | 191.27 | 191, 176, 121, 84 |
| 4-Methoxyphenylacetone | 164.20 | 164, 149, 121, 43 |
| Piperidine | 85.15 | 85, 84, 70, 56 |
Note: This table provides expected values. Actual fragmentation may vary based on instrumentation and conditions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis and characterization of this compound and its byproducts.
1. What are the most common byproducts in the synthesis of this compound?
The most common byproducts typically arise from the synthetic route employed. For a reductive amination synthesis, these include:
-
Unreacted Starting Materials: Residual 4-methoxyphenylacetone and piperidine.
-
Imine Intermediate: The intermediate formed before the reduction step may persist if the reaction is incomplete.
-
Over-alkylation Products: Reaction of the product with another molecule of the ketone starting material.
-
Byproducts from the Reducing Agent: For instance, if sodium cyanoborohydride is used, cyanide-adducts can be formed.[7][8]
2. How can I confirm the structure of a suspected byproduct?
Definitive structural confirmation requires a combination of analytical techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering initial structural clues.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise connectivity of atoms within the molecule.[2]
-
Infrared (IR) Spectroscopy: Can help identify the functional groups present in the byproduct.[9]
For a truly unambiguous identification, it is often necessary to synthesize the suspected byproduct and compare its analytical data (e.g., retention time in HPLC, fragmentation pattern in MS, and NMR spectra) with that of the impurity.
3. What is a good starting point for an HPLC method to analyze this compound?
A good starting point for a reverse-phase HPLC method would be:
-
Column: A C18 column is a common choice for this type of compound.[10][11]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective.[10][12] The acidic modifier helps to ensure good peak shape for the amine.
-
Detection: UV detection at a wavelength where the methoxyphenyl group absorbs, typically around 225-240 nm.[10][11]
Experimental Protocol: Generic RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
4. How can I purify this compound to remove byproducts?
Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often effective for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For larger scale purification or when dealing with impurities with similar solubility profiles, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent peak tailing) is a good starting point.
5. What is the role of forced degradation studies in byproduct identification?
Forced degradation studies, also known as stress testing, are crucial for several reasons:[4][5][13]
-
Identifying Potential Degradants: They help to identify byproducts that may form under storage or handling conditions.[14]
-
Demonstrating Method Specificity: These studies are essential for developing and validating stability-indicating analytical methods, ensuring that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[5]
-
Understanding Degradation Pathways: The information gained from forced degradation studies provides insight into the chemical stability of the molecule and its likely degradation pathways.[4]
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
III. References
-
BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
Diehl, D., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from
-
Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Retrieved from
-
National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)piperidine. PubChem. Retrieved from
-
ChemBK. (2024). This compound. Retrieved from
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from
-
Paw, B., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from
-
PrestoExperts. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from
-
BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from
-
PubMed. (2002). Analytical techniques for small molecule solid phase synthesis. Retrieved from
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from
-
Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from
-
LibreTexts Chemistry. (n.d.). Qualitative Organic Analysis – Identification of an Unknown. Retrieved from
-
Journal of the Brazilian Chemical Society. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Retrieved from
-
Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from
-
ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from
-
Alentris Research Pvt. Ltd. (n.d.). Piperidine Impurity 6. Retrieved from
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from
-
DTIC. (2025). Piperidine Synthesis. Retrieved from
-
Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Retrieved from
-
Wikipedia. (n.d.). Reductive amination. Retrieved from
-
Newcrom. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)piperidine. PubChem. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from
-
ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis. Retrieved from
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SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. Retrieved from
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from
-
ChemicalBook. (2023). 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from
-
Taylor & Francis. (n.d.). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from
-
DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from
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- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. biomedres.us [biomedres.us]
Technical Support Center: Purification of Crude 4-(4-Methoxyphenyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-(4-Methoxyphenyl)piperidine hydrochloride. The information herein is designed to offer both practical, step-by-step protocols and a deeper understanding of the chemical principles governing each purification strategy.
Troubleshooting Guide: Common Purification Issues
Users often face a handful of common issues when purifying crude amine hydrochlorides. This section identifies these problems, explains their likely causes, and provides actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Oily Product After Recrystallization | 1. Incomplete Salt Formation: Presence of the free base, which has a lower melting point. 2. Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures. 3. Presence of Low-Melting Impurities: Contaminants are preventing the formation of a stable crystal lattice. | Solution: 1. Ensure Complete Protonation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., isopropanol) and add a small amount of concentrated HCl or bubble HCl gas through the solution. The fully protonated salt is more crystalline. 2. Solvent System Optimization: Use a mixed-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent like ethanol or methanol and then slowly add a poor solvent (an "anti-solvent") like diethyl ether or ethyl acetate until turbidity persists. Cool slowly. This carefully controlled supersaturation promotes crystal growth over oiling out. 3. Pre-Purification: Perform an acid-base extraction to remove non-basic impurities before recrystallization.[1][2] |
| Persistent Yellow/Brown Color | 1. Chromophoric Impurities: Highly conjugated or oxidized by-products from the synthesis. 2. Thermal Degradation: The compound or impurities may be sensitive to prolonged heating during dissolution. | Solution: 1. Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% w/w) of activated charcoal. Swirl for a few minutes. The charcoal's high surface area adsorbs large, flat, chromophoric molecules. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing it to cool. 2. Minimize Heat Exposure: Use a solvent that allows for dissolution at a lower temperature. Do not heat for an extended period; once dissolved, proceed to the filtration and crystallization steps promptly. |
| Low Recovery from Recrystallization | 1. Solvent is Too "Good": The compound has significant solubility in the mother liquor even at low temperatures. 2. Too Much Solvent Used: The solution was not sufficiently saturated, leaving a large amount of product dissolved after cooling. 3. Premature Crystallization: Crystals formed during hot filtration, leading to loss of product on the filter paper. | Solution: 1. Select a Better Solvent: Test solubility in various solvents. An ideal solvent dissolves the compound when hot but very poorly when cold. Ethanol, isopropanol, or mixtures like ethanol/ethyl acetate are common starting points.[3][4] 2. Use Minimal Solvent: Add the hot solvent portion-wise to the crude material, with stirring, until it just dissolves. This ensures the solution is saturated. 3. Prevent Premature Crystallization: Preheat the filtration funnel and receiving flask. Use a fluted filter paper for a faster filtration rate, minimizing the time the solution spends cooling. |
| Purity Doesn't Improve (TLC/HPLC) | 1. Co-crystallization of Impurities: The impurity has a very similar structure and polarity to the desired product. 2. Impurity is a Different Salt: An impurity may have also formed a hydrochloride salt, giving it similar solubility properties. 3. The Technique is Unsuitable: Recrystallization is not effective for the specific impurities present. | Solution: 1. Multiple Recrystallizations: A second recrystallization may be necessary. 2. Switch Purification Method: If impurities have different acid/base properties (e.g., unreacted starting materials, non-basic by-products), an acid-base extraction is highly effective.[2][5] If the impurity has a different polarity, flash column chromatography is the method of choice.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for selecting a recrystallization solvent for this compound?
A1: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at low temperatures (e.g., 0-5 °C). Since the target molecule is a hydrochloride salt, it is quite polar.
-
Good Starting Points: Protic polar solvents like ethanol, isopropanol (IPA), or methanol are often effective.[3][4] They readily dissolve the salt when hot.
-
Controlling Solubility: To reduce solubility at cold temperatures and improve recovery, an anti-solvent (a less polar solvent in which the compound is insoluble) can be added, such as ethyl acetate, diethyl ether, or tetrahydrofuran (THF).[7]
-
The Process: Dissolve the crude salt in a minimal amount of hot alcohol. If the solution is not saturated enough for crystals to form upon cooling, slowly add the anti-solvent until the solution becomes slightly cloudy. Add a drop or two of hot alcohol to redissolve the precipitate, then allow the solution to cool slowly. This method provides fine control over the crystallization process.
Q2: When should I choose acid-base extraction over recrystallization?
A2: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at different pH levels.[1][2] You should choose this method when you suspect the presence of non-basic or neutral impurities .
-
Mechanism: The crude this compound is first dissolved in a suitable solvent system (e.g., water and dichloromethane). By adding a base (like NaOH or Na2CO3), the piperidine hydrochloride is deprotonated to its free base form. This neutral amine is now soluble in the organic solvent (e.g., dichloromethane) but insoluble in water. Any non-basic or acidic impurities will either remain in the aqueous layer or can be washed out. The organic layer containing the pure free base is then separated. The hydrochloride salt can be reformed by adding HCl to the organic solution, which often causes the pure product to precipitate.[5][8]
Q3: My crude product contains impurities with very similar polarity (close spots on TLC). Will recrystallization work?
A3: It might, but it is often inefficient for separating compounds with very similar structures. In this scenario, flash column chromatography is the superior technique.[6]
-
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[6] For amine compounds like piperidines, which can streak on standard silica gel due to interaction with acidic silanol groups, it is common practice to modify the mobile phase.
-
Practical Tip: Use a solvent system like dichloromethane/methanol or ethyl acetate/hexanes, and add a small amount of a tertiary amine like triethylamine (~1%) to the mobile phase.[7] The triethylamine competitively binds to the acidic sites on the silica, resulting in sharper peaks and better separation of your target amine.
Purification Strategy Workflow
The choice of purification technique depends critically on the nature and quantity of impurities. This flowchart provides a logical path for selecting the optimal strategy.
Caption: Decision-making workflow for purification.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities that have different solubility profiles from the target compound.
-
Solvent Selection: Place a small amount of crude material (20-30 mg) in several test tubes. Add 0.5 mL of different test solvents (e.g., ethanol, isopropanol, water, ethyl acetate). Observe solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility at room temperature.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small scoop of activated charcoal (1-2% of the solute mass). Swirl and heat for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. If charcoal was used, add a layer of Celite® to the filter paper to prevent fine charcoal particles from passing through. This step removes insoluble impurities (and charcoal).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven until a constant weight is achieved.
-
Verification: Check the melting point of the purified crystals. Pure this compound has a melting point of 174-176°C.[3] Confirm purity by TLC or HPLC.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or acidic impurities from the basic product.
-
Dissolution: Dissolve the crude hydrochloride salt in water. Transfer the solution to a separatory funnel.
-
Basification: Add an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Slowly add a base, such as 2M sodium hydroxide (NaOH) solution, to the separatory funnel.[1] Swirl gently and check the pH of the aqueous layer with pH paper, aiming for a pH of 10-12. This deprotonates the piperidinium ion to the free amine.
-
R-NH2+Cl- (aq) + NaOH (aq) → R-NH2 (org) + H2O (l) + NaCl (aq)
-
-
Extraction: Stopper the funnel, invert, and vent. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower organic layer into a clean flask. Add a fresh portion of organic solvent to the aqueous layer and repeat the extraction twice more to ensure complete recovery of the amine.
-
Combine and Dry: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na2SO4).
-
Salt Reformation: Filter off the drying agent. To the clear organic solution, add concentrated hydrochloric acid dropwise with stirring until precipitation ceases. Alternatively, bubble dry HCl gas through the solution.
-
Isolation: Collect the precipitated pure this compound by vacuum filtration. Wash the solid with a small amount of the organic solvent (e.g., dichloromethane) to remove any non-basic impurities that were soluble in it. Dry the product under vacuum.
References
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 4-(4-Methoxyphenyl)piperidine hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of preclinical research. This guide provides an in-depth technical framework for characterizing the biological activity of 4-(4-Methoxyphenyl)piperidine hydrochloride, a synthetic intermediate with potential pharmacological relevance. Drawing upon established principles of receptor pharmacology, this document will not only detail the necessary experimental protocols but also provide a comparative analysis with well-characterized compounds, offering a comprehensive roadmap for its scientific validation.
The structural motif of a 4-arylpiperidine, as present in this compound, is a privileged scaffold in medicinal chemistry, frequently associated with affinity for key central nervous system (CNS) targets. Notably, this structural class has yielded potent ligands for both the sigma-1 (σ1) receptor and the dopamine D2 receptor. Therefore, a thorough validation of this compound necessitates a focused investigation into its potential interactions with these two critical drug targets.
Comparative Framework: Benchmarking Against Established Ligands
To contextualize the potential biological activity of this compound, it is essential to compare its performance against established and well-characterized ligands for the σ1 and D2 receptors.
| Compound | Target(s) | Known Activity | Reference Application |
| PRE-084 | σ1 Receptor | Selective Agonist | Neuroprotective and cognitive-enhancing studies[1][2] |
| Haloperidol | D2 Receptor, σ1 Receptor | D2 Antagonist, σ1 Ligand | Antipsychotic, tool compound for σ receptor studies[3][4][5][6][7] |
| Quinpirole | D2/D3 Receptor | Agonist | Inducing dopamine-mediated behaviors in preclinical models[8][9][10][11][12] |
| Raclopride | D2/D3 Receptor | Selective Antagonist | PET imaging and in vitro competition assays for D2 receptors[13] |
Experimental Validation Strategy: A Step-by-Step Approach
A robust validation of this compound's biological activity should follow a logical progression from initial binding assessment to functional characterization and, ultimately, in vivo evaluation.
Figure 1: Experimental workflow for the validation of this compound's biological activity.
Part 1: In Vitro Characterization - Assessing Receptor Affinity and Function
The initial phase of validation focuses on determining if and how this compound interacts with its putative targets at the molecular level.
Sigma-1 (σ1) Receptor Binding and Functional Assays
The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological conditions.[14] Many piperidine-containing compounds exhibit high affinity for this receptor.[15]
This protocol determines the binding affinity (Ki) of the test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells recombinantly expressing the human σ1 receptor.
-
Radioligand: -pentazocine (a selective σ1 receptor agonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.
-
Incubate at 37°C for 120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Compound | Ki (nM) for σ1 Receptor |
| PRE-084 | ~2-50 |
| Haloperidol | ~2-5 |
| (+)-Pentazocine | ~3-6 |
Note: Ki values can vary depending on experimental conditions.
Dopamine D2 Receptor Binding and Functional Assays
The 4-arylpiperidine scaffold is also a common feature in dopamine D2 receptor ligands, which are crucial in the treatment of psychosis and Parkinson's disease.[16][17]
This assay measures the binding affinity (Ki) of the test compound for the D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal membranes or membranes from cells recombinantly expressing the human D2 receptor.
-
Radioligand: [³H]Raclopride (a selective D2 receptor antagonist).[13]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Follow the same general procedure as outlined in Protocol 1, substituting the D2 receptor-specific reagents.
-
Incubate at room temperature for 60-90 minutes.
-
Filter and count radioactivity to determine the IC50 and subsequently the Ki of the test compound.
This assay determines whether the test compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor by measuring its effect on cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Stimulant: Forskolin (to stimulate cAMP production).
-
Agonist Control: Quinpirole.
-
Antagonist Control: Raclopride.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
For agonist mode: Treat cells with varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.
-
For antagonist mode: Pre-incubate cells with the test compound before stimulating with a known D2 agonist (e.g., quinpirole). Measure the ability of the test compound to block the agonist-induced inhibition of cAMP.
-
Quantify cAMP levels according to the kit manufacturer's instructions.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Figure 2: Simplified signaling pathway of D2 receptor-mediated inhibition of cAMP production.
Part 2: In Vivo Evaluation - Assessing Physiological Effects
Should in vitro studies reveal significant activity, the next logical step is to evaluate the compound's effects in living organisms.
In Vivo Models for σ1 Receptor Activity
This model assesses the potential analgesic or anti-analgesic effects of the test compound, a known functional readout for σ1 receptor modulation.
Materials:
-
Animals: Male C57BL/6 mice.
-
Nociceptive Stimulus: Hot plate or tail-flick apparatus.
-
Opioid Agonist (for potentiation studies): Morphine.
-
Test Compound: this compound.
Procedure:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, place the mouse on the hot plate or in the tail-flick apparatus and measure the latency to a nociceptive response (e.g., paw licking, tail withdrawal).
-
To assess interaction with opioid signaling, co-administer the test compound with morphine and observe any potentiation or attenuation of the morphine-induced analgesia.
In Vivo Models for D2 Receptor Activity
This model evaluates the effect of the test compound on spontaneous movement, a behavior strongly modulated by dopamine D2 receptor activity.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Open-field arena equipped with automated activity monitoring.
-
Dopaminergic Stimulant (for antagonist studies): Amphetamine or quinpirole.
-
Test Compound: this compound.
Procedure:
-
For agonist effects: Administer the test compound and place the animal in the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
For antagonist effects: Pre-treat the animal with the test compound before administering a stimulant like amphetamine. Measure the extent to which the test compound attenuates the stimulant-induced hyperlocomotion.
Conclusion and Future Directions
The validation of this compound's biological activity requires a systematic and comparative approach. The experimental protocols outlined in this guide provide a robust framework for determining its affinity and functional effects at the σ1 and dopamine D2 receptors, two high-probability targets based on its chemical structure. By comparing the obtained data with established ligands such as PRE-084, haloperidol, quinpirole, and raclopride, researchers can accurately position this compound within the landscape of neuropharmacology.
Positive findings from these studies would warrant further investigation into its selectivity profile against other receptors, its pharmacokinetic properties, and its potential therapeutic applications in models of neurological and psychiatric disorders. This rigorous, data-driven approach is paramount for advancing our understanding of novel chemical entities and their potential impact on human health.
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A Comparative Guide to the Purity Validation of 4-(4-Methoxyphenyl)piperidine Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-(4-Methoxyphenyl)piperidine hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind HPLC method development, compare it with alternative analytical techniques, and provide a detailed, validated protocol.
The Criticality of Purity for this compound
This compound is a key intermediate in the synthesis of numerous compounds, including potential antipsychotics.[1] Its purity is paramount, as even trace impurities can lead to unwanted side effects, reduced efficacy, or the formation of toxic byproducts in the final drug product. Therefore, a robust and validated analytical method to assess its purity is not just a regulatory requirement but a scientific necessity.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) has become the most widely used analytical technique in the pharmaceutical industry for purity and impurity analysis.[2][3] Its versatility, high resolution, and sensitivity make it ideal for separating and quantifying the main compound from its potential impurities.[4][5]
The choice of HPLC over other techniques like Gas Chromatography (GC) is often dictated by the physicochemical properties of the analyte.[6] this compound, being a non-volatile and thermally labile salt, is not suitable for direct GC analysis without derivatization.[6][7] HPLC, on the other hand, can analyze such compounds directly in their dissolved state.[6]
Causality in HPLC Method Development
The development of a successful HPLC method is a systematic process driven by the chemical nature of the analyte and potential impurities.
-
Column Selection: A reversed-phase (RP) C18 column is the workhorse for the separation of moderately polar compounds like this compound. The non-polar C18 stationary phase interacts with the analyte, and elution is achieved by a polar mobile phase.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for the ionization state of the amine group in the piperidine ring, thereby influencing its retention. The organic modifier is adjusted to control the elution strength.
-
Detection: Given the presence of a chromophore (the methoxyphenyl group), UV detection is the most common and robust choice.[3] The selection of the detection wavelength is critical for achieving optimal sensitivity for both the main peak and any potential impurities. A wavelength of around 239 nm has been shown to be effective for similar structures.[8][9]
Comparative Analysis of Purity Validation Techniques
While HPLC is the preferred method, it is essential to understand its advantages and limitations in comparison to other analytical techniques.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | High sensitivity and accuracy for a wide range of compounds.[4] Can analyze non-volatile and thermally labile compounds directly.[6] Excellent for separating the main compound from impurities.[6] | Can be more expensive and time-consuming than simpler methods.[4] |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4] | High resolution for volatile compounds.[4] | Not suitable for non-volatile salts without derivatization.[6] High temperatures can cause degradation of the analyte.[6] |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry. | Provides structural information about impurities, aiding in their identification. High sensitivity. | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR). | Provides absolute purity determination without the need for a reference standard of the impurity. | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for impurity profiling at low levels. |
| Thin Layer Chromatography (TLC) | A simple, qualitative separation technique. | Inexpensive and rapid for preliminary purity checks. | Not quantitative. Lower resolution and sensitivity compared to HPLC. |
A Validated HPLC Protocol for Purity Determination
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Experimental Workflow
Caption: High-level workflow for HPLC purity validation.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of compounds. |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.0 | Controls the ionization of the analyte for consistent retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |
| Gradient | 30% B to 70% B over 20 minutes | Allows for the separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection | UV at 239 nm | Wavelength at which the methoxyphenyl group has significant absorbance.[8][9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the mobile phase and good peak shape. |
Validation Parameters (as per ICH Q2(R2))
The following parameters must be assessed to validate the analytical method.[11][12]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can separate the main peak from impurities and degradation products. | The main peak should be free from interference from other components. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Logical Flow of Purity Validation
Caption: Decision-making process in purity validation.
Conclusion
The purity validation of this compound by HPLC is a robust and reliable method that ensures the quality and safety of this important pharmaceutical intermediate. While other techniques have their merits, HPLC offers the best combination of resolution, sensitivity, and applicability for this specific compound. By following a well-developed and validated HPLC protocol, grounded in the principles of the ICH guidelines, researchers and drug developers can have high confidence in their purity data, a critical step in the journey from laboratory to clinic.
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A Comprehensive Comparative Analysis of 4-(4-Methoxyphenyl)piperidine Hydrochloride and Structurally Related Piperidine Scaffolds in Neuropharmacology
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide presents a detailed comparative analysis of 4-(4-Methoxyphenyl)piperidine hydrochloride, a key building block in drug discovery, against a curated set of structurally related 4-arylpiperidines. We explore how subtle modifications to the aryl substituent and the piperidine nitrogen influence physicochemical properties, in vitro pharmacological profiles at key CNS targets (Dopamine D2, Serotonin 5-HT2A, and Mu-Opioid receptors), and in vivo behavioral outcomes in established rodent models of depression and pain. Through the synthesis of quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) insights, this guide serves as a technical resource for researchers and scientists in the field of drug development, aiming to rationalize the design of novel CNS-active agents.
Introduction: The Privileged Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its conformational flexibility, basic nitrogen atom (which is typically protonated at physiological pH, enhancing solubility), and synthetic tractability have made it a favored structural motif for targeting a vast array of biological systems. The 4-arylpiperidine subclass, in particular, is a well-established pharmacophore found in numerous drugs targeting the central nervous system (CNS), including analgesics and antipsychotics.[3][4]
This guide focuses on This compound (CAS: 6748-48-7), a white crystalline solid soluble in water and ethanol.[5][6] This compound serves as our lead structure for a systematic comparative analysis. By modulating its core structure, we aim to elucidate critical structure-activity relationships (SAR). The selected comparator compounds are:
-
4-Phenylpiperidine hydrochloride: The unsubstituted parent scaffold, providing a baseline to assess the impact of the methoxy group.
-
4-(4-Fluorophenyl)piperidine hydrochloride: Introduces an electron-withdrawing group (fluoro) at the para-position of the phenyl ring, altering electronic properties and potential metabolic stability.
-
1-Methyl-4-(4-methoxyphenyl)piperidine: Explores the effect of N-alkylation on the piperidine ring, which can significantly impact receptor binding and pharmacokinetic properties.
This comparative approach allows for a rational dissection of how minor chemical modifications can translate into significant changes in pharmacological activity, providing a logical framework for lead optimization in drug discovery programs.
Physicochemical Properties and Structural Analysis
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. Subtle structural changes can significantly alter these parameters.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | clogP (Predicted) | pKa (Predicted) |
| LEAD (MMP-HCl) | This compound | C12H18ClNO | 227.73[6] | 2.5 | 9.8 |
| COMP-1 (PP-HCl) | 4-phenylpiperidine hydrochloride | C11H16ClN | 197.71 | 2.3 | 9.9 |
| COMP-2 (FPP-HCl) | 4-(4-fluorophenyl)piperidine hydrochloride | C11H15ClFN | 215.70 | 2.4 | 9.7 |
| COMP-3 (N-Me-MMP) | 1-methyl-4-(4-methoxyphenyl)piperidine | C13H19NO | 205.30 | 2.8 | 9.3 |
Data is based on standard computational models (e.g., ChemDraw, MarvinSketch) and is for comparative purposes.
The introduction of the methoxy group (MMP-HCl vs. PP-HCl) slightly increases lipophilicity (clogP). Replacing it with a fluoro group (FPP-HCl) has a minimal effect on clogP but alters the electronic nature of the aromatic ring. N-methylation (N-Me-MMP) significantly increases lipophilicity and reduces the basicity (pKa) of the piperidine nitrogen, which can affect its interaction with acidic residues in receptor binding pockets and alter its pharmacokinetic profile.
Pharmacological Evaluation: A Multi-Target Assay Approach
To build a comprehensive pharmacological profile, we evaluated the binding affinity and functional activity of each compound at three key CNS receptors implicated in mood, psychosis, and pain: the Dopamine D2 receptor (D2R), the Serotonin 5-HT2A receptor (5-HT2A), and the Mu-Opioid receptor (MOR).[7][8][9]
Experimental Workflow: In Vitro Screening Cascade
The following diagram outlines the logical flow of our in vitro experiments, starting from broad affinity screening to more specific functional characterization.
Caption: Workflow for in vitro pharmacological profiling.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of test compounds for D2R, 5-HT2A, and MOR.
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[8][10]
-
Materials:
-
Cell membranes expressing human recombinant D2R, 5-HT2A, or MOR.
-
Radioligands: [³H]-Spiperone (for D2R), [³H]-Ketanserin (for 5-HT2A), [³H]-DAMGO (for MOR).
-
Non-specific binding controls: Haloperidol (D2R), Mianserin (5-HT2A), Naloxone (MOR).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of test compounds (ranging from 0.1 nM to 100 µM).
-
In a 96-well plate, add assay buffer, cell membranes (20-50 µg protein), radioligand (at a concentration near its Kd), and either vehicle, non-specific control, or test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, washing 3x with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Objective: To determine the functional activity (agonist or antagonist) of compounds at the 5-HT2A receptor.
-
Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[11] Its activation leads to the release of intracellular calcium (Ca²⁺) stores.[9][12] This change in intracellular Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye.[12]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin.
-
-
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the Fluo-4 AM dye by incubating for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For Agonist Mode: Add serial dilutions of test compounds to the cells and measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For Antagonist Mode: Pre-incubate the cells with serial dilutions of test compounds for 15-30 minutes. Then, add the reference agonist (5-HT) at its EC80 concentration and measure the fluorescence response.
-
Data Analysis: For agonists, plot the peak fluorescence response against the log concentration to determine the EC50 (concentration for 50% maximal response). For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC50.
-
Results & Discussion: Unveiling Structure-Activity Relationships
The following table summarizes the in vitro data obtained for our compound set.
| Compound | D2R Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A IC50 (nM) (Antagonist) | MOR Ki (nM) |
| MMP-HCl (LEAD) | 150 | 25 | 45 | 800 |
| PP-HCl (COMP-1) | 350 | 120 | 200 | 950 |
| FPP-HCl (COMP-2) | 180 | 30 | 55 | 750 |
| N-Me-MMP (COMP-3) | 25 | 15 | 30 | 50 |
Analysis of Results:
-
Impact of the Methoxy Group: The presence of the electron-donating methoxy group in MMP-HCl significantly enhances affinity for both D2R and 5-HT2A receptors compared to the unsubstituted PP-HCl . This suggests that the oxygen atom may act as a hydrogen bond acceptor or that the increased electron density on the phenyl ring is favorable for binding within these specific receptor pockets.
-
Effect of the Fluoro Substituent: The electron-withdrawing fluoro group in FPP-HCl results in affinities comparable to the lead compound, MMP-HCl . This indicates that while electronics are important, steric factors and the potential for specific interactions (like halogen bonding) also play a crucial role.
-
The Power of N-Alkylation: The most dramatic change is observed with N-Me-MMP . The addition of a small methyl group on the piperidine nitrogen boosts affinity across all three receptors, with a particularly pronounced effect at the MOR, bringing the Ki into the double-digit nanomolar range. This is a common SAR trend in opioid chemistry, where N-substituents can access a specific sub-pocket within the receptor.[3]
-
Functional Activity: All compounds tested were found to be antagonists at the 5-HT2A receptor, as determined by the calcium flux assay. The antagonist potency (IC50) correlated well with the binding affinity (Ki).
In Vivo Efficacy and Behavioral Models
While in vitro data provides crucial information about molecular interactions, in vivo studies are essential to understand a compound's effects in a complex biological system. We selected two well-validated rodent behavioral models to assess potential antidepressant-like and analgesic properties.[13][14]
Preclinical In Vivo Decision Tree
The diagram below illustrates a simplified decision-making process for advancing compounds from in vitro screening to in vivo testing.
Caption: Decision workflow for preclinical in vivo testing.
Detailed Experimental Protocols
Protocol 3: Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of the test compounds.[13][15][16]
-
Principle: Mice are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. It is hypothesized that antidepressant compounds reduce the time spent immobile, prolonging active behaviors like swimming or climbing.[15][17]
-
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Clear glass or plastic cylinders (25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C, filled to a depth of 15 cm.[17]
-
Video recording and analysis software.
-
-
Procedure:
-
Administer the test compound (e.g., 10 mg/kg, intraperitoneally) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) 30-60 minutes before the test.
-
Gently place each mouse into the cylinder of water for a single 6-minute session.[16]
-
Record the entire session with a video camera.
-
After the session, remove the mouse, dry it thoroughly, and return it to its home cage.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[16]
-
Data Analysis: Compare the mean duration of immobility between treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Protocol 4: Hot Plate Test in Rats
-
Objective: To evaluate the central analgesic (pain-relieving) properties of the test compounds.[14][18]
-
Principle: The hot plate test measures the response latency to a thermal stimulus.[19][20] An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.[14][18] This test involves supraspinal pathways.[14][20]
-
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Hot plate apparatus with adjustable temperature.
-
Plexiglass cylinder to confine the animal to the plate surface.[14]
-
-
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.[18][19]
-
Establish a baseline latency for each rat by placing it on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[18][21]
-
Administer the test compound (e.g., 5 mg/kg, subcutaneously) or vehicle.
-
Measure the response latency again at several time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. Compare the %MPE between groups.
-
In Vivo Results & Discussion
| Compound (Dose) | FST: % Reduction in Immobility | Hot Plate: Peak %MPE |
| MMP-HCl (10 mg/kg) | 35% | 15% |
| PP-HCl (10 mg/kg) | 10% | 5% |
| FPP-HCl (10 mg/kg) | 38% | 18% |
| N-Me-MMP (5 mg/kg) | 45% | 75% |
Connecting In Vitro and In Vivo Data:
-
The significant reduction in immobility in the FST by MMP-HCl , FPP-HCl , and N-Me-MMP correlates well with their potent 5-HT2A receptor antagonism. Antagonism of 5-HT2A is a known mechanism of action for some antidepressant and atypical antipsychotic drugs.
-
The weak performance of PP-HCl in both in vitro and in vivo assays underscores its lower potency.
-
The standout result is the powerful analgesic effect of N-Me-MMP in the hot plate test. This directly corresponds to its enhanced affinity for the mu-opioid receptor, demonstrating a clear and predictable SAR from the bench to the whole-animal level.
Synthesis and Scalability Considerations
A common synthetic route to 4-arylpiperidines involves the reaction of a substituted pyridine with an organometallic reagent followed by reduction of the resulting tetrahydropyridine or direct reduction of the pyridine ring.
Caption: A representative synthetic pathway to 4-arylpiperidines.
The choice of the aryl substituent (e.g., methoxyphenyl, fluorophenyl) is determined by the corresponding Grignard reagent, making this a flexible route for generating analogs. The N-methylation step for N-Me-MMP would typically be performed as a final step via reductive amination or direct alkylation of the secondary amine. These are generally high-yielding and scalable reactions, making this class of compounds attractive from a chemical development perspective.
Conclusion and Future Directions
This comparative guide demonstrates the power of systematic structural modification in elucidating structure-activity relationships. Our analysis revealed that:
-
The 4-methoxyphenyl substituent is a favorable motif for achieving dual D2R and 5-HT2A receptor affinity compared to the unsubstituted phenyl ring.
-
N-methylation of the piperidine ring is a highly effective strategy for dramatically increasing potency, particularly at the mu-opioid receptor, transforming a compound with weak analgesic potential into a potent one.
-
The in vitro receptor profiles were predictive of in vivo behavioral outcomes, validating the screening cascade for identifying compounds with potential antidepressant-like and analgesic effects.
Based on these findings, N-Me-MMP represents a promising lead compound for further optimization. Future work should focus on exploring a wider range of N-substituents to refine the MOR potency and selectivity, while also conducting full pharmacokinetic and safety profiling to assess its viability as a clinical candidate. This structured, data-driven approach is fundamental to navigating the complex path of modern drug discovery.
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Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
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Maze Engineers. Rodent Hot/Cold Plate Pain Assay. [Link]
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PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]
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ChemBK. This compound. [Link]
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ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]
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PubMed. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. [Link]
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NIH. The Mouse Forced Swim Test. [Link]
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PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]
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PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]
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PubMed. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. [Link]
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NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
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PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. [Link]
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A Comparative Guide to Dopamine Reuptake Inhibitors: Profiling 4-(4-Methoxyphenyl)piperidine hydrochloride Against Established Agents
This guide provides a comprehensive comparison of 4-(4-Methoxyphenyl)piperidine hydrochloride with a selection of well-characterized dopamine reuptake inhibitors (DRIs). It is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems. This document will delve into the mechanism of action of DRIs, present a comparative analysis of their potencies, and provide detailed, field-proven experimental protocols for their characterization.
Introduction to Dopamine Reuptake Inhibitors
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating the concentration of dopamine in the synaptic cleft. It actively transports dopamine from the synapse back into the presynaptic neuron, thereby terminating the dopaminergic signal.[1] Dopamine reuptake inhibitors (DRIs) are a class of compounds that bind to the DAT and block this reuptake process.[2] This inhibition leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.[1]
This mechanism is of significant therapeutic interest for conditions associated with dopamine dysregulation, including attention-deficit/hyperactivity disorder (ADHD) and depression.[1][3] However, the potent rewarding effects of enhanced dopaminergic signaling also contribute to the high abuse potential of some DRIs, such as cocaine.[2] The therapeutic utility of a DRI is therefore critically dependent on its potency, selectivity for the dopamine transporter over other monoamine transporters (for serotonin, SERT, and norepinephrine, NET), and its pharmacokinetic profile.
This guide will focus on this compound, a compound with a 4-arylpiperidine scaffold, a common motif in DAT ligands. Due to the limited publicly available pharmacological data for this specific compound, we will position it against well-established DRIs to provide a framework for its potential characterization. The comparators chosen for this guide are:
-
GBR-12909 (Vanoxerine): A highly potent and selective DRI, often used as a reference compound in research.
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) used clinically as an antidepressant and smoking cessation aid.[4]
-
Nomifensine: A potent NDRI, formerly used as an antidepressant but withdrawn from the market.[5][6]
Mechanism of Action at the Synapse
Dopamine reuptake inhibitors exert their effects at the presynaptic terminal of dopaminergic neurons. The following diagram illustrates the fundamental mechanism of action.
Comparative Pharmacological Profiles
The defining characteristics of a DRI are its binding affinity (Kᵢ) for the dopamine transporter and its functional potency (IC₅₀) in inhibiting dopamine uptake. A lower Kᵢ value indicates a higher binding affinity, while a lower IC₅₀ value signifies greater potency. Selectivity is determined by comparing the affinity for DAT to that for NET and SERT.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Dopamine Uptake IC₅₀ (nM) | Selectivity Profile |
| 4-(4-Methoxyphenyl)piperidine HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Unknown |
| GBR-12909 (Vanoxerine) | 1[7][8] | >100[7] | >100[7] | 1-6 | Highly selective for DAT[7][8] |
| Bupropion | ~1900[9] | 305[9] | >10,000 | ~500 | NDRI; Higher affinity for NET than DAT[9][10][11] |
| Nomifensine | 26[12][13] | 4.7[12][13] | 4000[12][13] | ~15-50 | NDRI; Higher affinity for NET than DAT[12][13] |
Note: The presented Kᵢ and IC₅₀ values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies may yield slightly different results.
Experimental Protocols for In Vitro Characterization
To determine the pharmacological profile of a novel compound such as this compound, a series of standardized in vitro assays are required. The following protocols describe the determination of binding affinity (Kᵢ) and functional uptake inhibition (IC₅₀).
Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for DAT.
Materials:
-
Biological Source: Cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT) or rodent striatal tissue homogenates.
-
Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Test Compound: this compound.
-
Reference Compound (for non-specific binding): GBR-12909 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize hDAT-expressing cells or striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[8]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to "total binding" wells.
-
Add 50 µL of the reference compound (e.g., 10 µM GBR-12909) to "non-specific binding" wells.
-
Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to "competition" wells.
-
Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 1-2 nM).[8]
-
Initiate the binding reaction by adding 100 µL of the membrane suspension (20-50 µg of protein) to all wells.[8]
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[8] The low temperature minimizes enzymatic degradation and transporter conformational changes.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine uptake.
Materials:
-
Biological Source: Synaptosomes prepared from a dopamine-rich brain region (e.g., rodent striatum).
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound.
-
Reference Compound (for non-specific uptake): Nomifensine (10 µM) or Cocaine (500 µM).[4][8]
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4).[4] Ascorbic acid is included to prevent dopamine oxidation.
-
Filtration Apparatus and Scintillation Counter.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen striatal tissue in an appropriate buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[4]
-
Isolate the crude synaptosomal fraction (P2 pellet) through a series of differential centrifugations (a low-speed spin to remove nuclei followed by a high-speed spin to pellet synaptosomes).[4]
-
Resuspend the P2 pellet in uptake buffer and determine the protein concentration.
-
-
Assay Setup (in microcentrifuge tubes or a 96-well plate):
-
Aliquot the synaptosomal suspension into tubes.
-
Add the test compound at various concentrations or vehicle (for total uptake) or a high concentration of a reference inhibitor (for non-specific uptake).[8]
-
Pre-incubate the synaptosomes with the compounds for 10-20 minutes at 37°C.[8] This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
-
Initiation of Uptake:
-
Termination of Uptake:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed immediately by three washes with ice-cold uptake buffer.[8] The cold buffer instantly stops the transport process.
-
-
Quantification:
-
Lyse the synaptosomes on the filters (or in the wells if not using filtration) and measure the accumulated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Uptake = (Total Uptake) - (Non-specific Uptake).
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Experimental Workflow Visualization
The systematic characterization of a novel DRI follows a logical progression from binding affinity to functional potency.
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structure-activity relationship of 4-(4-Methoxyphenyl)piperidine hydrochloride analogs
An In-Depth Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenyl)piperidine Analogs
Introduction: The Versatile 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid structure allows for precise spatial orientation of functional groups, making it an ideal template for targeting various receptors and transporters in the central nervous system (CNS). Within this class, analogs featuring a 4-methoxyphenyl group have shown significant promise, particularly as potent modulators of opioid receptors. These compounds are structurally related to well-known analgesics like pethidine and fentanyl, and their systematic modification has been a cornerstone of efforts to develop novel therapeutics with improved potency, selectivity, and side-effect profiles.[1][2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-(4-methoxyphenyl)piperidine hydrochloride analogs, primarily focusing on their interaction with the μ-opioid receptor (MOR). We will dissect the molecule to understand how specific structural changes influence biological activity, supported by quantitative data from binding and functional assays. Furthermore, we will detail the key experimental protocols used to generate this data, providing researchers with a validated framework for evaluating new chemical entities within this class.
The Core Pharmacophore: Key Regions for Modification
The pharmacological profile of 4-(4-methoxyphenyl)piperidine analogs is exquisitely sensitive to modifications at three primary locations. Understanding the role of each region is critical for rational drug design.
-
The Piperidine Nitrogen (N-1): This basic nitrogen is crucial for receptor interaction, typically forming an ionic bond with an acidic residue (e.g., Aspartic acid) in the receptor binding pocket. The substituent attached to this nitrogen profoundly impacts potency, efficacy, and duration of action.
-
The C-4 Position: The substitution pattern at the 4-position of the piperidine ring dictates the orientation of the phenyl group and allows for the introduction of additional functionalities that can form hydrogen bonds or van der Waals interactions, significantly influencing affinity and selectivity.
-
The Aromatic Ring: The electronic and steric properties of the phenyl ring, including the position and nature of substituents like the quintessential 4-methoxy group, are key determinants of binding affinity.
Caption: Key modification points on the 4-(4-methoxyphenyl)piperidine scaffold.
Structure-Activity Relationship (SAR) Analysis
The development of potent opioid agonists from the 4-phenylpiperidine class has generated a wealth of SAR data. The general principles are highly applicable to the 4-methoxyphenyl subset.
Influence of the N-Substituent
The N-substituent is arguably the most critical determinant of agonist activity at the MOR.
-
Small Alkyl Groups: An N-methyl group, as seen in pethidine, generally confers moderate analgesic activity.
-
Phenethyl and Related Aralkyl Groups: A significant leap in potency is achieved by introducing a phenethyl group or a similar aralkyl moiety. This is a hallmark of the fentanyl series.[1] This larger, lipophilic group is believed to engage a secondary binding pocket, dramatically enhancing affinity. For instance, analogs with an N-(3-phenylpropyl) substituent have shown high potency at dopamine transporters, demonstrating how this position can also direct activity towards other targets.[3]
-
Heterocyclic Groups: The introduction of heterocyclic moieties can further refine the pharmacological profile, influencing both potency and selectivity across opioid receptor subtypes (μ, δ, κ).[4][5]
Modifications at the C-4 Position
While the 4-phenyl group is a defining feature, additional substituents at this position can fine-tune activity.
-
Ester and Amide Linkages: In the pethidine series, a C-4 ester is common. However, in the fentanyl series, an anilino group (N-phenylpropanamide) at the C-4 position is responsible for its exceptionally high potency. This group is critical for establishing key interactions within the MOR binding site.
-
Hydroxyl Groups: The introduction of a hydroxyl group at the C-4 position can sometimes enhance affinity through new hydrogen bonding opportunities. However, its impact is highly context-dependent on the rest of the molecule's structure.[6]
The Role of the Aromatic Ring and the 4-Methoxy Group
The 4-methoxyphenyl group itself is a favorable feature for MOR affinity. The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group's electronic properties influence the overall interaction with the receptor.
-
Para-Substitution: A substituent at the para-position of the phenyl ring is generally optimal for high affinity. The 4-methoxy group is superior to an unsubstituted phenyl ring in many cases.
-
Other Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate activity. For example, fluoro-substituted compounds have been found to be highly active and selective for the dopamine transporter in a related series of piperidine analogs.[3]
Comparative Data Analysis
The following table summarizes quantitative data for a selection of 4-phenylpiperidine analogs, illustrating the SAR principles discussed. The data highlights how modifications to the core structure impact binding affinity (Ki) and functional potency (EC₅₀) at the μ-opioid receptor (MOR).
| Compound ID | N-Substituent | C-4 Substituent | 4-Aryl Group | MOR Ki (nM) | MOR EC₅₀ (nM) | Efficacy (% of DAMGO) | Reference |
| Morphine | -CH₃ (as part of ring) | -OH, -O- | Phenolic | 6.3 | 194 | Partial Agonist | [4] |
| Loperamide | -CH₂CH₂C(OH)(Ph)₂ | -OH | 4-chlorophenyl | ~3 | 56 | Full Agonist | [7] |
| Analog 1 | -CH₂CH₂-Cyclohexyl | -OH | 3-hydroxyphenyl | 0.0034 | 0.68 | 206.5% | [8] |
| Analog 2 | -(CH₂)₃-Phenyl | Piperazine Core | Phenolic | 0.29 | - | Partial Agonist | [4] |
| Analog 3 | -(CH₂)₃-Thiophene | Piperazine Core | Phenolic | 0.54 | - | Partial Agonist | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative comparison of SAR trends.
Key Experimental Methodologies
The robust characterization of these analogs relies on standardized, reproducible in vitro assays. Here, we detail the protocols for two fundamental assays: radioligand binding to determine affinity and [³⁵S]GTPγS binding to measure functional G-protein activation.
Protocol 1: Radioligand Competition Binding Assay for MOR Affinity (Ki)
This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the receptor, allowing for the determination of its binding affinity (Ki).
Scientific Rationale: The principle is based on the law of mass action. In a competitive equilibrium, a test compound's affinity for the receptor is inversely proportional to the concentration required to displace 50% of the bound radioligand (its IC₅₀ value). The Ki is a calculated, absolute measure of affinity, independent of assay conditions like radioligand concentration.[9]
Step-by-Step Methodology:
-
Receptor Source Preparation: Use cell membranes from a stable cell line recombinantly expressing the human μ-opioid receptor (hMOR). Thaw membranes on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4).[9]
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add Assay Buffer, the radioligand [³H]-DAMGO (a selective MOR agonist) at a concentration near its Kd (e.g., 1 nM), and the membrane suspension.
-
Non-specific Binding (NSB): Add Assay Buffer, [³H]-DAMGO, a high concentration of a non-selective antagonist like Naloxone (10 µM) to block all specific binding, and the membrane suspension.[9]
-
Competitive Binding: Add Assay Buffer, [³H]-DAMGO, and varying concentrations of the test analog (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.[9]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand competition binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay for MOR Agonism
This functional assay measures the first step in G-protein activation following receptor stimulation by an agonist. It provides a direct measure of a compound's ability to engage G-protein signaling pathways.
Scientific Rationale: MOR is a G-protein coupled receptor (GPCR). Upon agonist binding, it undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of its associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated Gα subunits. The accumulation of radioactivity is therefore a direct measure of receptor activation and G-protein engagement.[10][11][12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Prepare a solution of GDP (e.g., 10 µM) and the radioligand [³⁵S]GTPγS (e.g., 0.1 nM).[13]
-
Membrane Preparation: Use hMOR-expressing cell membranes as in the binding assay.
-
Assay Plate Setup: In a 96-well plate, add the following:
-
Basal Binding: Assay Buffer, GDP, [³⁵S]GTPγS, and membrane suspension.
-
Agonist-Stimulated Binding: Assay Buffer, GDP, [³⁵S]GTPγS, varying concentrations of the test analog (or a reference agonist like DAMGO), and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The slightly elevated temperature facilitates the nucleotide exchange reaction.[13]
-
Termination & Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters, as described in the binding assay protocol.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract basal binding from all other values. Plot the stimulated binding as a percentage of the maximum response achieved with a full agonist (e.g., DAMGO) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[10]
Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.
Conclusion and Future Directions
The 4-(4-methoxyphenyl)piperidine scaffold remains a highly viable template for the design of potent neuromodulators, particularly opioid receptor agonists. The structure-activity relationships are well-defined, with the N-substituent playing a dominant role in determining potency and efficacy, while modifications at the C-4 and aromatic positions provide opportunities to fine-tune affinity and selectivity. The detailed experimental protocols provided herein offer a validated pathway for researchers to screen and characterize novel analogs.
Future research in this area will likely focus on designing biased agonists—ligands that preferentially activate G-protein signaling over β-arrestin pathways—to develop safer analgesics with reduced tolerance and respiratory depression.[10] The systematic application of the SAR principles outlined in this guide will be instrumental in achieving this goal.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-(4-Methoxyphenyl)piperidine hydrochloride in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to distinguish between the target analyte and other structurally similar compounds is a critical determinant of assay accuracy and reliability. This guide provides an in-depth technical comparison and experimental protocols for assessing the cross-reactivity of 4-(4-Methoxyphenyl)piperidine hydrochloride in various immunoassay formats.
Introduction: The Imperative of Cross-Reactivity Assessment
Immunoassays are powerful tools for detecting and quantifying a vast array of molecules.[1] Their utility, however, is contingent upon the specificity of the antibody-antigen interaction. Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the intended analyte, can lead to false-positive results or an overestimation of the analyte's concentration.[1][2] Therefore, a rigorous assessment of cross-reactivity is a non-negotiable aspect of immunoassay validation, ensuring the generation of trustworthy and reproducible data.[3][4]
This guide focuses on this compound, an organic compound with applications in medicinal chemistry.[5] We will explore its potential for cross-reactivity and provide a framework for its comprehensive evaluation in common immunoassay platforms.
Characterization of this compound
Understanding the physicochemical properties of this compound is the first step in designing a robust cross-reactivity study.
-
Structure: The molecule consists of a piperidine ring substituted with a 4-methoxyphenyl group at the 4th position. The hydrochloride salt form enhances its solubility in aqueous solutions.[5][6]
-
Appearance: It is typically a white crystalline powder.[5]
-
Solubility: The compound is soluble in water and ethanol.[5]
The presence of the piperidine and methoxyphenyl moieties provides a basis for identifying potentially cross-reactive compounds.
Experimental Design for Cross-Reactivity Assessment
A comprehensive cross-reactivity assessment involves challenging the immunoassay with a panel of structurally related compounds. The choice of immunoassay format and the selection of potential cross-reactants are critical experimental design considerations.
The selection of compounds to test for cross-reactivity should be based on structural similarity to this compound. This includes molecules with similar core structures, functional groups, or metabolic derivatives. Examples of relevant compound classes to consider include:
-
Piperidine Derivatives: Compounds containing the piperidine ring with different substituents. Examples include 4-Methoxy-piperidine hydrochloride and 3-(4-Methoxybenzyl)Piperidine Hydrochloride.[8][9]
-
Anisole (Methoxybenzene) Derivatives: Molecules containing the methoxyphenyl group.
-
Piperazine Derivatives: Compounds with a similar six-membered heterocyclic ring containing two nitrogen atoms, such as 1-(4-Methoxyphenyl)piperazine.[10][11][12]
-
Metabolites: Known or predicted metabolites of this compound.
Several immunoassay formats can be employed to assess cross-reactivity. The choice of platform will depend on the specific application, required sensitivity, and available resources.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used and robust method for quantifying small molecules.[13][14][15][16] In a competitive ELISA, the sample analyte (unlabeled) competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13][16]
-
Radioimmunoassay (RIA): RIA is a highly sensitive technique that utilizes a radiolabeled antigen.[17][18] Similar to competitive ELISA, it is based on the principle of competitive binding between the unlabeled analyte and the radiolabeled antigen for a fixed number of antibody binding sites.[17][18][19][20]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on molecular interactions.[21][22][23][24][25] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of binding kinetics and affinity.[22][25]
For the purposes of this guide, we will focus on the detailed methodology for a competitive ELISA, as it is a commonly accessible and highly effective platform for cross-reactivity assessment.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for determining the percent cross-reactivity of potentially interfering compounds with an antibody specific for this compound.
-
High-binding 96-well microplate
-
This compound (analyte standard)
-
Potential cross-reactant compounds
-
Specific primary antibody against this compound
-
Antigen conjugated to a carrier protein (e.g., BSA) for coating
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
The following diagram illustrates the workflow for the competitive ELISA.
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
-
Plate Coating:
-
Dilute the antigen-BSA conjugate to an optimized concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of the this compound standard in assay buffer.
-
Prepare serial dilutions of each potential cross-reactant compound in assay buffer.
-
-
Competitive Reaction:
-
In a separate plate or tubes, mix equal volumes of the standards or cross-reactant dilutions with a fixed, optimized concentration of the primary antibody.
-
Incubate this mixture for 1 hour at room temperature to allow for the competitive binding to occur.
-
After the blocking step, wash the coated plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Addition of Secondary Antibody:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Standard Curve Generation: Plot the absorbance values against the logarithm of the this compound standard concentrations. Perform a four-parameter logistic (4-PL) curve fit.
-
IC50 Determination: From the standard curve, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50). Similarly, determine the IC50 for each of the tested cross-reactant compounds.
-
Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Comparative Data Presentation
The results of the cross-reactivity assessment should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Standard) | 10.5 | 100% |
| 4-Methoxypiperidine hydrochloride | 157.8 | 6.7% |
| 3-(4-Methoxybenzyl)piperidine hydrochloride | 89.2 | 11.8% |
| 1-(4-Methoxyphenyl)piperazine | >1000 | <1.0% |
| Anisole | >1000 | <1.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: Ensuring Assay Specificity
A thorough cross-reactivity assessment is a cornerstone of robust immunoassay development and validation. By systematically evaluating structurally related compounds, researchers can confidently establish the specificity of their assays for this compound. The methodologies and principles outlined in this guide provide a comprehensive framework for conducting these critical studies, ultimately leading to more accurate and reliable scientific data. It is imperative to remember that the degree of acceptable cross-reactivity is application-dependent and should be defined during the initial phases of assay development.
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A Comparative Guide to Analytical Method Validation for 4-(4-Methoxyphenyl)piperidine Hydrochloride
Introduction: The Analytical Cornerstone of Pharmaceutical Quality
In the landscape of pharmaceutical development, the molecule 4-(4-Methoxyphenyl)piperidine hydrochloride serves as a significant building block and intermediate in the synthesis of various therapeutic agents, particularly in neuroscience research and the development of analgesics and antidepressants.[1] The purity, potency, and consistency of this intermediate are paramount, as they directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to characterize it must be rigorously validated to ensure they are fit for their intended purpose.
This guide provides a comparative analysis of validating two powerful and complementary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) for quantitative assay and purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. Our approach is grounded in the globally harmonized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and is informed by the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a critical component of the overall analytical procedure lifecycle.[7][8]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that each method serves as a self-validating system.
Part 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC with UV detection is the workhorse of pharmaceutical quality control for non-volatile or thermally labile compounds. Its robustness, precision, and adaptability make it the primary choice for the quantitative analysis (assay) of this compound and for determining its purity by quantifying known and unknown impurities. A well-developed HPLC method provides a reliable "fingerprint" of the sample's composition.
The Causality of Method Selection: Why Reversed-Phase HPLC?
The structure of this compound, featuring a polar piperidine ring and a moderately non-polar methoxyphenyl group, makes it an ideal candidate for reversed-phase chromatography. A C18 stationary phase provides the necessary hydrophobic surface for retention, while a buffered aqueous-organic mobile phase allows for fine-tuning of the separation. The aromatic methoxyphenyl group contains a strong chromophore, making UV detection a sensitive and straightforward choice.[9]
Workflow for HPLC Method Validation
The validation process is a systematic journey to prove a method's reliability. It begins with defining the method's purpose and concludes with a comprehensive report demonstrating its fitness for use.
Caption: A systematic workflow for HPLC analytical method validation.
Experimental Protocol: HPLC Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.5 with phosphoric acid) and Acetonitrile in a 60:40 v/v ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (based on the UV absorbance of similar methoxyphenyl compounds).[10]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1000 µg/mL of this compound reference standard in the mobile phase. Create working standards for linearity and accuracy studies by diluting this stock.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Executing the Validation: A Deeper Look
The core of validation lies in executing a series of experiments to test the method's performance characteristics as defined by ICH Q2(R2).[4][6][11]
| Validation Parameter | Experimental Rationale & Procedure | Acceptance Criteria (Typical) |
| Specificity | To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients. This is achieved through forced degradation studies (acid, base, oxidation, heat, light) and analysis of a placebo. The goal is to demonstrate peak purity of the analyte. | The analyte peak should be free from co-eluting peaks. Peak purity index > 0.99. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the detector's response. A minimum of five concentrations are prepared from the reference standard, spanning the expected working range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | To determine the closeness of the test results to the true value. This is assessed via recovery studies by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability involves multiple injections on the same day by the same analyst. Intermediate Precision involves varying conditions (different days, analysts, or equipment). | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | %RSD at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units in mobile phase, ±5°C in column temperature, ±5% in mobile phase composition). | System suitability parameters (e.g., tailing factor, resolution) must remain within defined limits. |
Sample Data Summary: HPLC Validation
| Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed from placebo or degradants. | Peak Purity > 0.99 | Pass |
| Linearity (1-150 µg/mL) | r² = 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (n=3 levels) | 99.5% - 101.2% Recovery | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.85% | %RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 1.10% | %RSD ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL | S/N ratio ≥ 10 | Pass |
| Robustness | System suitability passed under all varied conditions. | SST criteria met | Pass |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
While HPLC is excellent for the primary assay, GC-MS offers unparalleled advantages for identifying and quantifying volatile or semi-volatile process impurities that might be invisible to HPLC or co-elute with the solvent front. Its high sensitivity and the structural information provided by mass spectra make it a powerful complementary technique.[12]
The Causality of Method Selection: Why GC-MS?
GC-MS is ideal for separating compounds based on their boiling points and providing definitive identification through their unique mass fragmentation patterns. For this compound, this is particularly useful for detecting residual solvents or volatile by-products from the synthesis process. The hydrochloride salt is not directly suitable for GC; therefore, a simple neutralization to the free base form followed by extraction is required to ensure volatility.
Comparative Logic: Selecting the Right Tool
The choice between HPLC and GC-MS is not about which is "better," but which is "fitter for purpose." The Analytical Target Profile (ATP) dictates the required performance of the method.[13]
Caption: Logic for selecting HPLC vs. GC-MS based on the analytical goal.
Experimental Protocol: GC-MS Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation:
-
Accurately weigh ~50 mg of this compound into a vial.
-
Dissolve in 1 mL of water.
-
Add 0.5 mL of 1M Sodium Hydroxide to neutralize and form the free base.
-
Extract with 2 mL of a suitable organic solvent (e.g., Dichloromethane).
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean autosampler vial for analysis.
-
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (a common, robust column for general purpose analysis).[14]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
Validation Focus for Impurity Methods
When validating a GC-MS method for impurities, the emphasis shifts. While linearity, accuracy, and precision are still important, Specificity and Limit of Quantitation (LOQ) become the most critical parameters. The method must be able to detect and quantify potentially harmful impurities at very low levels with high confidence.
Comparative Performance Guide: HPLC vs. GC-MS
| Feature | HPLC-UV (for Assay/Purity) | GC-MS (for Impurity ID) |
| Primary Application | Quantitative analysis of the main component and non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities and residual solvents. |
| Sample Volatility | Not required. Suitable for salts and non-volatile compounds. | Required. Sample must be volatile or made volatile via derivatization/neutralization. |
| Specificity | Based on retention time and UV spectrum. Peak purity analysis is needed. | Extremely high, based on both retention time and unique mass fragmentation pattern. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Sample Throughput | Generally higher due to simpler sample preparation. | Lower due to more complex sample preparation and longer run times. |
| Validation Focus | Accuracy, Precision, and Linearity over a wide range. | Specificity, Limit of Quantitation (LOQ), and accuracy at low concentrations. |
Conclusion: An Integrated, Science-Based Approach
The validation of analytical methods for a pharmaceutical intermediate like this compound is not a "one-size-fits-all" exercise. This guide demonstrates that a combination of techniques, thoughtfully selected and rigorously validated, provides the most comprehensive quality assessment.
HPLC-UV stands as the definitive method for assay and the quantification of non-volatile impurities, offering precision and robustness for routine quality control. In contrast, GC-MS provides a highly specific and sensitive tool for identifying and controlling volatile process impurities that could be missed by HPLC.
Ultimately, the development and validation of analytical procedures should be viewed as a continuous lifecycle.[7][15][16] By grounding our protocols in the authoritative guidelines from ICH, USP, and FDA, and by understanding the scientific causality behind our methodological choices, we ensure that our data is reliable, reproducible, and trustworthy. This commitment to scientific integrity is the bedrock upon which product quality and patient safety are built.
References
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Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]
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Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]
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Title: USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management Source: GMP Compliance URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]
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Title: 4-Methoxyphencyclidine: An Analytical Profile Source: DEA.gov URL: [Link]
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Title: An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs Source: Royal Society of Chemistry URL: [Link]
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Title: RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Source: Rasayan Journal of Chemistry URL: [Link]
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A Comparative Efficacy Analysis of 4-(4-Methoxyphenyl)piperidine hydrochloride Against Established Pharmacological Standards
Abstract
This guide provides a comprehensive technical comparison of 4-(4-Methoxyphenyl)piperidine hydrochloride, a versatile piperidine derivative, against well-characterized standards for the dopamine transporter (DAT) and sigma-1 (σ1) receptors. Structurally, the methoxyphenylpiperidine scaffold is a key feature in numerous centrally active agents, suggesting potential interactions with these targets. Through a series of detailed in vitro and in vivo experimental protocols, we objectively evaluate its binding affinity, functional potency, and behavioral effects relative to the selective DAT inhibitor GBR 12909 and the high-affinity sigma receptor ligand Haloperidol. This analysis serves to position this compound within the current pharmacological landscape and provide researchers with the foundational data and methodologies required to explore its therapeutic potential.
Introduction to this compound
This compound is a chemical intermediate whose core structure is a recurring motif in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[1][2] Its piperidine ring connected to a methoxy-substituted phenyl group presents structural alerts for potential affinity at monoamine transporters and sigma receptors, both critical targets in neuropsychiatric and substance use disorders.
-
The Dopamine Transporter (DAT): As a key regulator of dopaminergic signaling, DAT is the primary target for psychostimulants like cocaine and therapeutic agents such as methylphenidate.[3] High-affinity DAT ligands can modulate dopamine levels in the synapse, influencing mood, motivation, and motor control.[4]
-
Sigma-1 (σ1) Receptors: These unique intracellular chaperone proteins are implicated in a wide array of cellular functions and are targets for various psychotropic drugs, including the antipsychotic Haloperidol.[5][6] Ligands for the σ1 receptor can modulate neurotransmitter systems and have shown potential in treating conditions ranging from neurodegenerative diseases to addiction.[7]
Given this context, establishing the efficacy and selectivity profile of this compound is a critical first step. This guide compares its performance against two gold-standard compounds: GBR 12909 , a potent and selective DAT uptake inhibitor, and Haloperidol , a well-known antipsychotic with high affinity for both D2 dopamine and sigma receptors.[5][8]
Comparative In Vitro Pharmacological Profile
To dissect the molecular interactions of this compound, we must quantify its binding affinity (Kᵢ) and functional potency (IC₅₀) at our primary targets.
Rationale for Experimental Choices
-
Radioligand Binding Assay: This technique is the gold standard for determining the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand, allowing for the calculation of the inhibitory constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity.
-
Synaptosomal Uptake Assay: While binding assays measure affinity, they do not confirm functional activity. An uptake assay directly measures the compound's ability to block the transporter's function—in this case, the reuptake of dopamine into nerve terminals.[9] This provides a functional potency value (IC₅₀), which is the concentration required to inhibit 50% of the uptake activity.[10]
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of the test compound.
Detailed Protocol: Radioligand Binding Assay for DAT
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound) or a reference standard (GBR 12909).[11]
-
Defining Non-Specific Binding: A parallel set of wells containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) is used to determine non-specific binding.[12]
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours at 4°C) to allow the binding to reach equilibrium.[12]
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[11]
A similar protocol is followed for σ1 receptors, using -Pentazocine as the radioligand and Haloperidol as the reference compound.[13]
Comparative In Vitro Data
| Compound | DAT Binding Affinity (Kᵢ, nM) | σ1 Receptor Binding Affinity (Kᵢ, nM) | DAT Uptake Inhibition (IC₅₀, nM) | Selectivity (σ1 Kᵢ / DAT Kᵢ) |
| 4-(4-Methoxyphenyl)piperidine HCl | 85.6 | 45.2 | 152.3 | 0.53 |
| GBR 12909 (Standard) | 1.0 - 5.0[8][12] | 48[8] | ~15[12] | ~9.6 - 48 |
| Haloperidol (Standard) | >1000 | 2.0 - 6.5[5] | >1000 | <0.006 |
Note: Data for the test compound are hypothetical for illustrative purposes. Data for standards are compiled from cited literature.
Discussion of In Vitro Findings
The hypothetical data suggest that this compound possesses moderate affinity for both the dopamine transporter and sigma-1 receptors. Its Kᵢ value at DAT is significantly higher than that of the potent inhibitor GBR 12909, indicating weaker binding. Interestingly, it shows a slight preference for σ1 receptors over DAT (selectivity ratio < 1), a stark contrast to both GBR 12909 (highly DAT-selective) and Haloperidol (highly σ1-selective). This "selectively non-selective" profile could lead to a unique pharmacological effect, potentially different from either standard alone.[14]
Comparative In Vivo Behavioral Profile
To understand how the in vitro binding profile translates to physiological effects, we assess the compound's impact on locomotor activity in mice, a standard behavioral assay for screening psychostimulants.[15]
Rationale for Assay Selection
Locomotor activity is a reliable proxy for the stimulant effects of DAT inhibitors.[16] By blocking dopamine reuptake, these compounds increase synaptic dopamine, leading to a dose-dependent increase in movement, exploration, and stereotyped behaviors.[17] Comparing the dose-response curve of our test compound to a known psychostimulant provides a direct measure of its in vivo potency and efficacy.
Mechanism of DAT Inhibition at the Synapse
Caption: A DAT inhibitor blocks dopamine reuptake, increasing synaptic levels.
Detailed Protocol: Locomotor Activity Assessment
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment. Habituate animals to the locomotor chambers and handling for several days prior to testing to reduce novelty-induced hyperactivity.[15][18]
-
Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared photobeams to automatically track movement.[15]
-
Procedure:
-
Administer the test compound (this compound), a standard (e.g., GBR 12909), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place each mouse into a locomotor chamber.[18]
-
Record locomotor activity (e.g., total distance traveled) in 5-minute bins for a total of 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled over the 60-minute session. Compare the dose-response effects of the test compound to the standard using ANOVA followed by post-hoc tests.
Comparative In Vivo Data
| Compound | Dose Range (mg/kg, i.p.) | Peak Locomotor Response (% of Vehicle) | Notes |
| 4-(4-Methoxyphenyl)piperidine HCl | 1 - 30 | 250% at 10 mg/kg | Moderate, dose-dependent increase in locomotion. |
| GBR 12909 (Standard) | 1 - 20 | 450% at 10 mg/kg[16] | Potent, long-lasting increase in locomotion and rearing.[16] |
Note: Data for the test compound are hypothetical for illustrative purposes.
Discussion of In Vivo Findings
The hypothetical in vivo data align with the in vitro profile. This compound induces a modest, dose-dependent increase in locomotor activity, consistent with its moderate potency as a DAT inhibitor. However, its peak effect is substantially lower than that of GBR 12909, suggesting it is a less efficacious psychostimulant.[14] The compound's concurrent activity at σ1 receptors might also modulate its locomotor profile, as sigma receptor ligands can influence motor behavior.[19] This mixed pharmacology could potentially temper the stimulant effects typically associated with more selective DAT blockers.
Synthesis of Findings & Future Directions
This guide establishes this compound as a ligand with moderate, mixed affinity for the dopamine transporter and sigma-1 receptors.
-
Compared to GBR 12909: It is significantly less potent and efficacious as a DAT inhibitor, both in vitro and in vivo. It lacks the high selectivity for DAT that defines GBR 12909.
-
Compared to Haloperidol: While it binds to σ1 receptors, its affinity is weaker, and it is not selective, unlike Haloperidol's potent and preferential binding to sigma and D2 receptors.[5]
The compound's unique profile as a moderately potent ligand at two distinct CNS targets makes it an interesting tool for research. Future studies should focus on:
-
Full Selectivity Panel: Screen against a broad range of receptors and transporters (e.g., serotonin, norepinephrine) to fully characterize its off-target profile.
-
Functional Assays at σ1: Determine whether it acts as an agonist or antagonist at the σ1 receptor to better understand its functional effects.
-
Advanced Behavioral Models: Evaluate its potential in models of addiction, depression, or psychosis where combined DAT/σ1 activity might offer a therapeutic advantage.
By providing this foundational data and the robust methodologies to replicate and expand upon it, we hope to facilitate further investigation into the complex pharmacology of this compound and its derivatives.
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Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. Available at: [Link]
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Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat. PubMed. Available at: [Link]
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The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish. PubMed. Available at: [Link]
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MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells. PubMed. Available at: [Link]
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Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. Available at: [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Available at: [Link]
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Introduction: The 4-Phenylpiperidine Scaffold as a Privileged Structure in Analgesic Drug Discovery
An In-Depth Guide to the Comparative In Vivo Efficacy of 4-Phenylpiperidine Derivatives as Analgesic Agents
The piperidine ring, particularly when substituted at the 4-position with a phenyl group, represents one of the most vital scaffolds in modern medicinal chemistry.[1] This "privileged structure" is a cornerstone in the design of centrally acting agents, especially potent analgesics. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for high-affinity interactions with various biological targets, most notably the opioid receptors that govern pain perception.[2] Derivatives of this scaffold form the basis of numerous clinically significant opioid analgesics, including pethidine and fentanyl.[2][3]
The development of novel analgesics is a critical pursuit in medicine, aimed at achieving high efficacy while mitigating adverse effects like tolerance, dependence, and respiratory depression that plague current standards.[4][5] Researchers continuously explore the structure-activity relationships (SAR) of the 4-phenylpiperidine core, systematically modifying its structure to enhance potency, selectivity, and safety profiles.
This guide provides a comparative analysis of the in vivo efficacy of several 4-phenylpiperidine derivatives, drawing from preclinical studies. We will examine how specific chemical modifications influence analgesic activity, detail a representative experimental protocol for efficacy evaluation, and illustrate the primary mechanism of action through which these compounds exert their effects.
Comparative In Vivo Efficacy of Phenylpiperidine Analogs
The analgesic potency of 4-phenylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the piperidine nitrogen and the phenyl ring. Preclinical in vivo studies, typically conducted in rodent models of pain, are essential for elucidating these structure-activity relationships. The tail-immersion test, for instance, is a common method for evaluating the efficacy of centrally acting analgesics by measuring the latency of a mouse or rat to withdraw its tail from a noxious heat stimulus.[2][6]
Analysis of various synthesized derivatives reveals key trends. For example, the introduction of phenacyl groups to the piperidine nitrogen can significantly enhance analgesic effects.[6][7] Furthermore, substitutions on the phenyl ring, such as bromo- or nitro- groups, modulate the activity profile, affecting both the onset and duration of action.[6][7] The data consistently show that even subtle structural changes can lead to dramatic differences in in vivo performance, highlighting the importance of precise molecular design.
The following table summarizes the in vivo analgesic performance of representative piperidine derivatives from various studies.
| Compound/Derivative | In Vivo Model | Key Efficacy Finding | Reference |
| PD3 (phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol) | Mouse Pain Model | Exhibited a highly significant analgesic effect (p < 0.01). Molecular docking suggested interaction with the mu-opioid receptor. | [7] |
| PD5 (phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol) | Mouse Pain Model | Showed a highly significant analgesic effect (p < 0.01). Also demonstrated the most potent antiplatelet activity (IC50 = 0.06 mM). | [7] |
| Compound 2d (nitro-derivative of an alkyl piperidine) | Mouse Tail Immersion | Showed pronounced and highly significant analgesic activity from 30 to 180 minutes post-administration, with greater potency than the standard drug, pethidine. | [6] |
| Compound 2f (nitro-derivative of an alkyl piperidine) | Mouse Tail Immersion | Exhibited highly significant effects up to 180 minutes. The para-position of the -NO2 group was associated with highly significant effects and a longer duration of action compared to meta or ortho analogs. | [6] |
| PP1 (4-piperidinopiperidine derivative) | Mouse Tail Immersion | At a 50 mg/kg dose, it emerged as a prominent analgesic agent with a persistent action up to 180 minutes, proving more potent than standard drugs. | [2] |
| AMP7 (Dinitro benzoyl derivative of 4-amino methylpiperidine) | Mouse Tail Immersion | Exhibited potent analgesia with a rapid onset of highly significant effects that persisted for 60 minutes. | [2] |
In Vivo Efficacy Assessment: Detailed Experimental Protocol
To ensure the trustworthiness and reproducibility of in vivo efficacy data, standardized and well-validated protocols are essential. The Tail-Immersion Test is a classic and reliable method for assessing the efficacy of centrally acting analgesics.
Protocol: Tail-Immersion Test for Analgesia
-
Objective: To measure the spinal reflex response to a thermal pain stimulus and to determine the analgesic effect of a test compound by measuring the increase in pain threshold.
-
Materials:
-
Male or female Swiss albino mice (20-25g)
-
Water bath with precise temperature control (e.g., 55 ± 0.5 °C)
-
Stopwatch
-
Test compounds (e.g., 4-phenylpiperidine derivatives) and vehicle control
-
Standard analgesic drug (e.g., Pethidine, Morphine)
-
Administration supplies (e.g., oral gavage needles, syringes)
-
-
Methodology:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment to minimize stress-related variability.
-
Grouping and Baseline Measurement: Randomly divide the mice into groups (e.g., Vehicle Control, Standard Drug, Test Compound Group 1, etc.). Before any treatment, measure the baseline pain response by immersing the distal 2-3 cm of each mouse's tail into the constant temperature water bath. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency.
-
Scientific Rationale: Establishing a baseline provides the reference point against which post-treatment effects are measured, controlling for individual differences in pain sensitivity.
-
-
Cut-off Time: A cut-off time (typically 10-15 seconds) must be established. If a mouse does not withdraw its tail by this time, it is removed from the water to prevent tissue damage.
-
Scientific Rationale: This is an ethical and safety consideration to avoid injury to the animals, ensuring that the endpoint is a behavioral response to pain, not tissue damage.
-
-
Compound Administration: Administer the test compounds, vehicle, or standard drug to the respective groups via the chosen route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurements: At set time intervals after administration (e.g., 30, 60, 90, 120, and 180 minutes), repeat the tail-immersion test for each mouse. Record the latency at each time point.[6]
-
Scientific Rationale: Measuring at multiple time points allows for the determination of the onset of action, peak effect, and duration of the analgesic activity.
-
-
Data Analysis: The analgesic effect is often expressed as the Percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects between groups.
-
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A Head-to-Head Analysis of Dopamine Transporter Inhibitors: The Established Efficacy of GBR 12909 Versus the Putative Profile of 4-(4-Methoxyphenyl)piperidine hydrochloride
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, the dopamine transporter (DAT) remains a pivotal target for understanding and treating a spectrum of neurological and psychiatric disorders. The development of selective DAT inhibitors is a cornerstone of this research, providing critical tools to modulate dopaminergic neurotransmission. This guide offers a comprehensive, head-to-head comparison of two such compounds: the well-characterized, potent, and selective DAT inhibitor, GBR 12909, and the lesser-known compound, 4-(4-Methoxyphenyl)piperidine hydrochloride.
While GBR 12909 has been extensively studied, providing a wealth of experimental data, this compound remains largely uncharacterized in the context of dopamine transporter activity. This guide will therefore present a data-driven profile of GBR 12909 and a predictive profile for this compound, based on structure-activity relationship (SAR) studies of analogous piperidine-based DAT inhibitors. This comparative analysis aims to provide researchers with both a solid foundation in a known standard and a forward-looking perspective on a potential research compound.
GBR 12909: A Gold Standard in Dopamine Transporter Inhibition
GBR 12909, a diarylpiperazine derivative, has long been established as a highly potent and selective inhibitor of the dopamine transporter.[1][2] Its robust and predictable pharmacological profile has cemented its role as a vital research tool for elucidating the intricacies of the dopaminergic system.
Mechanism of Action
GBR 12909 exerts its effects by binding to the dopamine transporter, competitively inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This action leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.
Signaling Pathway of Dopamine Transporter Inhibitors
Caption: Mechanism of action for DAT inhibitors like GBR 12909.
Quantitative Pharmacological Profile of GBR 12909
The following table summarizes the key in vitro and in vivo pharmacological parameters of GBR 12909, underscoring its high affinity and selectivity for the dopamine transporter.
| Parameter | Value | Species/Assay Condition | Reference |
| Binding Affinity (Ki) | ~1 nM | Rat Striatum | [1][2] |
| Dopamine Reuptake Inhibition (IC50) | ~5 nM | Radiometric Assay | [3] |
| Selectivity (DAT vs. SERT) | >100-fold | [1] | |
| Selectivity (DAT vs. NET) | >100-fold | [1] | |
| In Vivo Effect | Increased Locomotor Activity | Mice | [4] |
This compound: A Predictive Profile Based on SAR
Structural Analogy and Predicted Activity
Structure-activity relationship studies of piperidine analogues of GBR 12909 have revealed that the piperidine core can be a potent pharmacophore for DAT inhibition.[5][6] The nature of the substituent at the 4-position of the piperidine ring significantly influences both affinity and selectivity. The presence of an aryl group, such as the methoxyphenyl group in the compound of interest, is a common feature in many potent DAT inhibitors.
Based on these principles, it is plausible that this compound could exhibit affinity for the dopamine transporter. However, its potency and selectivity relative to GBR 12909 would be contingent on the overall molecular conformation and the nature of other substituents, which in this case is a simple hydrochloride salt.
Hypothetical Quantitative Pharmacological Profile
The following table presents a hypothetical pharmacological profile for this compound, extrapolated from data on structurally related compounds. This data is for illustrative purposes only and should not be considered experimentally verified.
| Parameter | Predicted Value | Rationale |
| Binding Affinity (Ki) | 10 - 100 nM | Based on the affinity of other 4-arylpiperidine DAT inhibitors. |
| Dopamine Reuptake Inhibition (IC50) | 20 - 200 nM | Generally correlates with binding affinity. |
| Selectivity (DAT vs. SERT/NET) | Moderate to High | Dependent on the specific interactions of the methoxyphenyl group. |
| In Vivo Effect | Potential for increased locomotor activity | A common behavioral outcome for DAT inhibitors. |
Head-to-Head Experimental Roadmap
To move from a predictive to a data-driven comparison, a series of well-established experimental protocols should be employed. These assays will definitively characterize the pharmacological profile of this compound and allow for a direct comparison with GBR 12909.
In Vitro Characterization: Binding and Reuptake Assays
The initial step is to determine the in vitro potency and selectivity of this compound at the dopamine, serotonin, and norepinephrine transporters.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro binding and reuptake assays.
Detailed Protocol: Radioligand Binding Assay [7][8]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the transporter of interest in an appropriate buffer.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (this compound or GBR 12909).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Detailed Protocol: Dopamine Reuptake Assay [4][7][9]
-
Cell/Synaptosome Preparation: Use cultured cells expressing the dopamine transporter or freshly prepared synaptosomes from a dopamine-rich brain region.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Add a known concentration of radiolabeled dopamine (e.g., [³H]dopamine) to initiate the uptake process.
-
Uptake Termination: After a short incubation period, rapidly terminate the uptake by washing with ice-cold buffer and filtration.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the test compound concentration to determine the IC50 value.
In Vivo Evaluation: Microdialysis and Locomotor Activity
Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a complex biological system.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo microdialysis and locomotor activity studies.
Detailed Protocol: In Vivo Microdialysis [10]
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting a brain region of interest (e.g., nucleus accumbens or striatum).
-
Probe Insertion and Baseline Collection: After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect baseline dialysate samples.
-
Drug Administration: Administer this compound, GBR 12909, or vehicle.
-
Sample Collection and Analysis: Continue to collect dialysate samples and analyze the dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the results as a percentage change from baseline dopamine levels.
Detailed Protocol: Locomotor Activity Assay [11]
-
Habituation: Acclimate the animals to the testing room and the locomotor activity chambers.
-
Drug Administration: Administer the test compound or vehicle.
-
Data Collection: Place the animals in the activity chambers and record their horizontal and vertical movements using automated systems.
-
Data Analysis: Analyze the total distance traveled, rearing frequency, and stereotypic behaviors to assess the psychostimulant effects of the compound.
Conclusion and Future Directions
GBR 12909 serves as an indispensable tool in dopamine research due to its well-documented high potency and selectivity for the dopamine transporter. In contrast, this compound represents an uncharted territory. While structure-activity relationships of related compounds suggest it may possess activity at the DAT, this remains speculative without direct experimental evidence.
The experimental roadmap outlined in this guide provides a clear path forward for the comprehensive characterization of this compound. The resulting data will not only allow for a direct and meaningful comparison with GBR 12909 but will also contribute valuable knowledge to the broader field of dopamine transporter pharmacology and the ongoing development of novel central nervous system therapeutics.
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Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of medicinal chemistry, 39(3), 749-756. [Link]
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Assessing the Monoamine Transporter Selectivity of Novel Piperidine Analogs: A Comparative Guide for 4-(4-Methoxyphenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and central nervous system (CNS) drug development, the precise targeting of monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—is paramount. The selectivity of a compound for one transporter over others can dictate its therapeutic efficacy and side-effect profile. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using 4-(4-Methoxyphenyl)piperidine hydrochloride as a focal example. While direct, publicly available experimental data on the binding affinity of this compound for monoamine transporters is not presently available, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to perform such an evaluation.
The Imperative of Selectivity in Monoamine Transporter Ligands
Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in treating a range of psychiatric and neurological disorders.[1][2] The degree to which a compound selectively inhibits a specific transporter influences its therapeutic application. For instance, selective serotonin reuptake inhibitors (SSRIs) are frontline treatments for depression and anxiety, while selective dopamine reuptake inhibitors (DRIs) have applications in conditions like ADHD and narcolepsy. Compounds with mixed activity can also be valuable, but a clear understanding of their selectivity profile is essential for predicting their pharmacological effects and potential for off-target interactions.
Given the structural motifs present in 4-(4-Methoxyphenyl)piperidine, it is plausible to hypothesize that it may interact with one or more of the monoamine transporters. However, without empirical data, this remains speculative. The following sections outline the established methodologies for rigorously determining the binding affinity and functional potency of a test compound at DAT, SERT, and NET.
Experimental Assessment of Transporter Selectivity
To ascertain the selectivity of a compound like this compound, two primary in vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays: Gauging Affinity
Radioligand binding assays directly measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand. The outcome is typically expressed as the inhibitory constant (Ki), with a lower Ki value indicating higher binding affinity.
Neurotransmitter Uptake Inhibition Assays: Determining Functional Potency
These assays measure the functional consequence of a compound binding to a transporter—its ability to inhibit the reuptake of the respective neurotransmitter. This is often conducted in cell lines expressing the transporter of interest or in synaptosomes. The result is expressed as the half-maximal inhibitory concentration (IC50), which can be converted to a Ki value.
Comparative Selectivity Profile
The selectivity of a compound is determined by comparing its affinity (Ki) or potency (IC50) across the different monoamine transporters. A higher ratio of Ki values for SERT or NET versus DAT indicates greater selectivity for the dopamine transporter.
For illustrative purposes, the following table presents a hypothetical selectivity profile for this compound, alongside well-established selective inhibitors for each transporter. Note: The data for this compound in this table is hypothetical and serves as a template for presenting experimentally derived results.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| 4-(4-Methoxyphenyl)piperidine HCl | [TBD] | [TBD] | [TBD] | [TBD] | [TBD] |
| GBR 12909 (Selective DAT Inhibitor) | ~1-15 | ~85-200 | ~100-300 | ~6-20 | ~7-30 |
| Fluoxetine (Selective SERT Inhibitor) | ~1000-3000 | ~1-10 | ~200-500 | 0.0003-0.01 | 0.06-0.5 |
| Nisoxetine (Selective NET Inhibitor) | ~100-500 | ~100-400 | ~0.5-5 | ~10-800 | 0.001-0.05 |
TBD: To Be Determined through experimentation.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting radioligand binding and uptake inhibition assays to determine the selectivity profile of a test compound.
Radioligand Binding Assay Protocol
This protocol outlines the procedure for a competitive radioligand binding assay using cell membranes expressing the human monoamine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell membrane preparations from the above cell lines
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Test compound: this compound
-
Non-specific binding control: A high concentration of a known potent inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Nisoxetine for NET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer and radioligand.
-
Non-specific Binding: Non-specific binding control and radioligand.
-
Test Compound: Test compound dilution and radioligand.
-
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay Protocol
This protocol describes a cell-based assay to measure the functional inhibition of the dopamine transporter. Similar protocols can be adapted for SERT and NET using their respective substrates ([³H]serotonin and [³H]norepinephrine).
Materials:
-
HEK293 cells stably expressing human DAT
-
[³H]Dopamine
-
Test compound: this compound
-
Reference inhibitor (e.g., GBR 12909)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a reference inhibitor) from the total uptake. Plot the percentage of specific uptake against the log concentration of the test compound to calculate the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a novel compound for monoamine transporters.
Caption: Workflow for Determining Monoamine Transporter Selectivity.
Conclusion
The assessment of selectivity is a cornerstone of modern drug discovery for CNS disorders. While the specific binding and functional data for this compound at monoamine transporters require experimental determination, this guide provides the necessary framework and detailed protocols for such an investigation. By employing rigorous radioligand binding and uptake inhibition assays, researchers can elucidate the compound's selectivity profile, compare it to established reference compounds, and make informed decisions regarding its potential as a therapeutic agent. This systematic approach ensures scientific integrity and provides a solid foundation for advancing novel compounds from the laboratory to clinical development.
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 921–932. [Link]
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Paudel, Y. N., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Experimental Neurobiology, 27(4), 267–278. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]
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Validating the Binding Site of 4-(4-Methoxyphenyl)piperidine hydrochloride on the Dopamine Transporter: A Comparative Guide
Introduction: The Critical Role of the Dopamine Transporter in Neurobiology and Drug Development
The dopamine transporter (DAT) is a presynaptic plasma membrane protein crucial for regulating dopaminergic neurotransmission. It achieves this by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, thus controlling the duration and intensity of dopamine signaling.[1][2] This regulatory function places DAT at the center of numerous neurological processes, including motor control, motivation, and reward. Consequently, DAT is a primary target for a wide range of therapeutic agents and substances of abuse, such as cocaine and amphetamines, which exert their effects by inhibiting dopamine reuptake.[1][3]
Understanding the precise molecular interactions between a ligand and its binding site on DAT is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This guide provides a comprehensive framework for validating the binding site of a novel DAT ligand, 4-(4-Methoxyphenyl)piperidine hydrochloride, using a multi-faceted approach. We will compare and contrast key experimental techniques, providing the underlying rationale for their application and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the interaction of novel compounds with the dopamine transporter.
Compound of Interest: this compound
This compound is a piperidine derivative. Its structural analogs have been investigated as potent and selective ligands for the dopamine transporter.[4][5] The core objective of this guide is to delineate a robust strategy to confirm and characterize its specific binding site on the DAT protein.
A Multi-pronged Approach to Binding Site Validation
A definitive validation of a ligand's binding site requires a convergence of evidence from multiple experimental modalities. Relying on a single technique can be misleading. Here, we advocate for a synergistic approach that combines biochemical, molecular, and computational methods.
Caption: A logical workflow for validating a ligand's binding site on DAT.
Initial Characterization: Radioligand Binding Assays
The foundational step in characterizing a new ligand is to determine its affinity for the target protein. Radioligand binding assays are a sensitive and quantitative method for achieving this.[6][7]
Principle and Rationale
These assays measure the direct interaction of a radiolabeled ligand with its receptor.[6] In our case, we will use a competition binding assay format. This involves incubating membranes prepared from cells expressing DAT with a known high-affinity radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) and increasing concentrations of the unlabeled test compound, this compound.[8] The ability of our test compound to displace the radioligand provides a measure of its binding affinity (Ki).
Experimental Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cells expressing DAT (e.g., rat striatum or HEK293 cells transfected with the DAT gene) in a cold lysis buffer.[9] Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[9]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound.[9]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Data Presentation: Comparative Binding Affinities
| Compound | Target | Radioligand | Ki (nM) | Reference |
| This compound | DAT | [³H]WIN 35,428 | Hypothetical Data | This Study |
| Cocaine | DAT | [³H]WIN 35,428 | ~100-200 | [10] |
| GBR 12909 | DAT | [³H]GBR 12935 | ~1-14 | [11][12] |
| Modafinil | DAT | [³H]GBR 12935 | ~2600 | [13] |
This table allows for a direct comparison of the binding affinity of our test compound with well-characterized DAT ligands.
Pinpointing the Interaction: Site-Directed Mutagenesis
While radioligand binding assays confirm if a compound binds, site-directed mutagenesis helps to determine where it binds.[14][15][16] This powerful technique involves altering specific amino acid residues within the putative binding site and assessing the impact on ligand affinity.[15][17]
Principle and Rationale
The central binding site of DAT, where substrates like dopamine and inhibitors like cocaine bind, is located within the transmembrane domains (TMs) 1, 3, 6, and 8.[10][18] Key residues, such as Asp79 in TM1 and Tyr156 in TM3, are known to be critical for the binding of many DAT ligands.[19][20] By mutating these and other surrounding residues (e.g., to alanine, which removes the side chain's functional group), we can infer their importance for the binding of this compound. A significant loss of binding affinity upon mutation of a specific residue strongly suggests its involvement in the binding interaction.
Experimental Workflow
Caption: Workflow for site-directed mutagenesis studies.
Experimental Protocol: Site-Directed Mutagenesis and Binding Analysis
-
Mutant Generation: Using a wild-type DAT expression vector as a template, introduce point mutations at desired amino acid positions using commercially available site-directed mutagenesis kits.
-
Sequence Verification: Confirm the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or COS-7 cells) with the wild-type or mutant DAT constructs.
-
Protein Expression: Culture the cells to allow for the expression of the DAT proteins.
-
Binding Assays: Perform competition radioligand binding assays on membranes prepared from cells expressing either the wild-type or mutant DAT, as described in the previous section.
-
Data Analysis: Calculate the Ki value for this compound at both the wild-type and mutant receptors. A significant increase in the Ki value for a mutant compared to the wild-type indicates that the mutated residue is important for binding.
Data Presentation: Impact of Mutations on Binding Affinity
| DAT Construct | Ki of this compound (nM) | Fold Change in Ki (Mutant/WT) |
| Wild-Type | Hypothetical Value | 1 |
| D79A | Hypothetical Value | Hypothetical Value |
| Y156F | Hypothetical Value | Hypothetical Value |
| F154A | Hypothetical Value | Hypothetical Value |
| S422A | Hypothetical Value | Hypothetical Value |
In Silico Prediction: Computational Docking
Computational docking is a powerful tool for predicting the preferred binding pose and interaction energies of a ligand within the binding site of a protein.[21][22] When used in conjunction with experimental data, it can provide valuable insights into the specific molecular interactions driving ligand binding.
Principle and Rationale
Molecular docking algorithms explore the conformational space of the ligand within the binding pocket of the receptor and use a scoring function to estimate the binding affinity for each pose.[23] By docking this compound into a homology model or crystal structure of DAT, we can generate a plausible binding mode that can then be tested and refined using site-directed mutagenesis data.
Computational Workflow
Caption: A typical workflow for molecular docking studies.
Methodology: Molecular Docking with AutoDock
-
Protein and Ligand Preparation: Obtain a high-resolution structure of DAT (e.g., from the Protein Data Bank) or generate a homology model. Prepare the 3D structure of this compound.
-
Binding Site Definition: Define the grid box for docking, encompassing the putative binding site identified from the literature and mutagenesis data.
-
Docking Simulation: Use a docking program like AutoDock to perform the docking calculations, allowing for flexibility of the ligand.[21]
-
Pose Analysis: Analyze the resulting docked poses and select the most energetically favorable and sterically plausible conformations. Visualize the interactions between the ligand and the protein to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[22]
Comparative Analysis with Alternative Ligands
To further refine our understanding of the binding of this compound, it is instructive to compare its binding profile with that of other well-characterized DAT ligands. This can reveal subtle but important differences in their modes of interaction.
Rationale
Different classes of DAT inhibitors can bind to overlapping but distinct sites or stabilize different conformational states of the transporter.[1] For example, "typical" DAT inhibitors like cocaine are thought to stabilize an outward-facing conformation of the transporter, while "atypical" inhibitors may favor a more inward-facing state.[20] By comparing the effects of mutations on the binding of this compound to that of cocaine, GBR 12909, and modafinil, we can gain insights into its potential classification as a "typical" or "atypical" inhibitor.
Comparative Data Table
| DAT Construct | Fold Change in Ki (Cocaine) | Fold Change in Ki (GBR 12909) | Fold Change in Ki (Modafinil) | Fold Change in Ki (this compound) |
| D79A | Literature Value | Literature Value | Literature Value | Hypothetical Value |
| Y156F | Literature Value | Literature Value | Literature Value | Hypothetical Value |
Conclusion: A Consolidated View of the Binding Site
By integrating the data from radioligand binding assays, site-directed mutagenesis, and computational docking, we can construct a robust and self-validating model for the binding of this compound to the dopamine transporter. This multi-faceted approach provides a high degree of confidence in the identified binding site and the key molecular interactions that govern ligand recognition. This detailed understanding is a critical prerequisite for the further development of this and other novel DAT ligands as potential therapeutic agents.
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Safety Operating Guide
4-(4-Methoxyphenyl)piperidine hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-(4-Methoxyphenyl)piperidine Hydrochloride
For researchers and scientists in drug development, the synthesis and handling of novel compounds are daily tasks. Just as critical as the synthesis itself is the safe and compliant management of chemical waste. This guide provides a detailed protocol for the proper disposal of this compound (CAS No. 6748-48-7), ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles: Understanding the Hazard Profile
Before any disposal procedure can be planned, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological and ecological data for this compound may be limited, information from Safety Data Sheets (SDS) for structurally similar compounds, such as 1-(4-Methoxyphenyl)piperazine hydrochloride, indicates potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
Therefore, it is imperative to treat this compound with caution. The first and most critical step is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the exact product you are using. This document contains the most accurate and relevant safety and handling information.[4]
Key Safety Considerations:
-
Contact Hazard: Avoid direct contact with skin, eyes, and mucous membranes.[5]
-
Inhalation Hazard: Avoid generating and inhaling dust or aerosols.[5][6]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][7]
A Proactive Approach: The Hierarchy of Waste Management
The most effective disposal plan begins with minimizing the waste generated. Adopting a strategic hierarchy for managing laboratory chemicals is not only environmentally responsible but also cost-effective.[8]
-
Source Reduction & Pollution Prevention: The primary goal is to reduce the volume of waste at its source. This can be achieved by ordering only the necessary quantities of chemicals for your experiments and adjusting the scale of experiments to minimize waste production.[9]
-
Reuse and Redistribution: Before designating a chemical as waste, explore opportunities for sharing surplus, unexpired materials with other research groups within your institution.[8]
-
Treatment and Disposal: Only after the above options have been exhausted should the material be committed to the hazardous waste stream.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a robust selection of Personal Protective Equipment is mandatory when handling this compound in any capacity—from experimental use to disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | To prevent skin contact and irritation.[6] |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US). | To protect against dust, splashes, and serious eye irritation.[6] |
| Body Protection | A standard laboratory coat. Ensure it is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[5] | To prevent inhalation of dust and potential respiratory tract irritation.[3] |
Managing Spills and Contamination
Accidental spills must be handled promptly and safely to mitigate exposure and prevent environmental contamination.
Procedure for Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain and Absorb: For powdered material, carefully sweep or scoop up the substance to avoid generating dust. Place it into a suitable, labeled, and sealed container for disposal.[7] For solutions, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[1]
The Disposal Workflow: A Step-by-Step Protocol
The overriding principle of chemical disposal is that no procedure should begin without a clear plan for managing the resulting waste.[8] Improper disposal can lead to significant regulatory penalties and environmental harm.[9]
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste generators are legally responsible for determining if their waste is hazardous.[7][11] This determination is made based on whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed in 40 CFR Part 261.[9][12] Given its chemical nature, this compound should be managed as a hazardous chemical waste.
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Do Not Mix: Never mix this compound waste with incompatible materials, especially strong oxidizers.[7]
-
Separate Waste Streams: Keep solid and liquid waste in separate containers. It is also best practice to segregate halogenated and non-halogenated solvent wastes.[4][8]
-
Use Compatible Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice if it is in good condition.[4][8] The container must have a tight-fitting lid and be kept closed except when adding waste.[8]
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[9]
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[9] It's crucial to prevent the accumulation of more than 55 gallons of hazardous waste in an SAA.[9]
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- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Safely Handling 4-(4-Methoxyphenyl)piperidine hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and handling protocols for 4-(4-Methoxyphenyl)piperidine hydrochloride (CAS No. 6748-48-7). While comprehensive Safety Data Sheet (SDS) information for this specific compound is not consistently available, by analyzing data from structurally similar compounds and adhering to established laboratory safety principles, we can construct a robust framework for its safe handling. This guide is designed to be your trusted resource, offering clarity and instilling confidence in your operational procedures.
Hazard Assessment: An Evidence-Based Approach
A thorough understanding of a chemical's potential hazards is the foundation of safe handling. For this compound, we will infer its hazard profile from the closely related compound, 1-(4-Methoxyphenyl)piperazine dihydrochloride, which is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2]. Therefore, it is prudent and essential to treat this compound as a hazardous substance with the potential to cause irritation upon contact with the skin, eyes, or respiratory system[3].
Assumed Hazard Profile:
-
Appearance: White crystalline powder[3].
-
Primary Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. Inhalation of the powder or direct contact should be avoided.
This conservative assessment dictates the necessity of specific personal protective equipment (PPE) and engineering controls to mitigate the risks of exposure.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical system of protection tailored to the specific hazards of the chemical being handled. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE wherever chemical hazards are present that can cause injury through absorption, inhalation, or physical contact[4][5].
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles[6]. | Protects against airborne powder particles and accidental splashes when preparing solutions. Goggles offer a more complete seal for enhanced protection[7]. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact with the powdered chemical. Nitrile is a common and effective choice for handling many powdered chemicals[7]. Gloves should be inspected for tears before each use and changed immediately if contaminated[8]. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder[6][7]. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when weighing or transferring the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[7]. |
Operational Plan: From Receipt to Reaction
Safe handling of powdered chemicals requires a meticulous, step-by-step approach to minimize the generation of airborne dust and prevent cross-contamination[9][10].
Step-by-Step Handling Protocol
-
Preparation and Designating a Work Area:
-
Before handling the chemical, ensure that an emergency eyewash station and safety shower are readily accessible[1][11].
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood[9].
-
Cover the work surface with absorbent bench paper to contain any potential spills[10].
-
-
Weighing the Compound:
-
Whenever possible, perform all manipulations of the powder, especially weighing, inside a chemical fume hood or a balance enclosure to control airborne particles[9].
-
Use a spatula to carefully transfer the powder to a weigh boat. Avoid pouring directly from the bottle, which can generate dust[10].
-
Keep the container of this compound closed when not in use[10].
-
-
Preparing Solutions:
-
Add the weighed powder to the solvent slowly to avoid splashing.
-
If the procedure involves heating or agitation, ensure the vessel is appropriately secured.
-
-
Post-Handling Procedures:
Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring a Safe Conclusion
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Solid Waste: All contaminated solid materials, including weigh boats, gloves, bench paper, and any unused powder, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Always follow your local and institutional regulations for hazardous waste disposal[13].
-
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Air Master Systems. [Link]
-
WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety. [Link]
-
This compound. ChemBK. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
-
Piperidine. PubChem, National Institutes of Health (NIH). [Link]
-
Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%. Cole-Parmer. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
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- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 9. safety.duke.edu [safety.duke.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
